molecular formula C27H22N2O4 B1598714 Fmoc-3-(2-quinolyl)-DL-alanine CAS No. 401514-70-3

Fmoc-3-(2-quinolyl)-DL-alanine

Cat. No.: B1598714
CAS No.: 401514-70-3
M. Wt: 438.5 g/mol
InChI Key: IDOMHXAHHXHYMO-UHFFFAOYSA-N
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Description

Fmoc-3-(2-quinolyl)-DL-alanine is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMHXAHHXHYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402699
Record name Fmoc-3-(2-quinolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401514-70-3
Record name Fmoc-3-(2-quinolyl)-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-(2-quinolyl)-DL-alanine: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(2-quinolyl)-DL-alanine is a synthetically derived, non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in solid-phase peptide synthesis (SPPS). The incorporation of the quinoline moiety into peptide structures offers a unique opportunity to modulate their conformational properties, enhance biological activity, and improve metabolic stability, making this compound a valuable building block for the design of novel peptide-based therapeutics.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. The presence of the bulky, aromatic quinoline and fluorenylmethoxycarbonyl (Fmoc) groups significantly influences its physical and chemical characteristics.

PropertyValueSource(s)
Molecular Formula C₂₇H₂₂N₂O₄[1]
Molecular Weight 438.48 g/mol
CAS Number 401514-70-3[1]
Appearance White to off-white powder[2]
Melting Point D-enantiomer: 172-174 °C[3]
Solubility High solubility in common organic solvents[3]
Purity Typically ≥99% (HPLC)[2]
Storage Store at 0 - 8 °C

Note on Stereoisomers:

  • Fmoc-3-(2-quinolyl)-L-alanine: CAS Number 214852-56-9[4]

  • Fmoc-3-(2-quinolyl)-D-alanine: CAS Number 214852-58-1[3]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, FT-IR, Mass Spectrometry) for this compound is not widely available in the public domain. For reference, the following provides an overview of the expected spectral characteristics based on the analysis of its constituent parts and related molecules like Fmoc-Ala-OH.

  • ¹H NMR: The proton NMR spectrum is expected to be complex. Characteristic signals would include those from the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the quinoline ring system, the α-proton of the alanine backbone, and the methylene protons of the Fmoc group. Due to the racemic nature of the DL-alanine, some peak broadening or splitting may be observed. For comparison, the ¹H NMR spectrum of Fmoc-Ala-OH shows characteristic peaks for the Fmoc group and the alanine methyl and alpha protons[5].

  • FT-IR: The infrared spectrum will be dominated by absorbances corresponding to the functional groups present. Key expected peaks include: N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the carbamate, and aromatic C=C stretching from the fluorenyl and quinolyl rings. The spectrum of Fmoc-Ala-OH shows these characteristic peaks[6].

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 439.16, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the Fmoc group (222.07 g/mol ) and subsequent fragmentation of the remaining quinolyl-alanine structure. Mass spectral data for the related Fmoc-L-α-alanine is available and shows a complex fragmentation pattern[7].

Synthesis of this compound

A plausible synthetic route for the unprotected amino acid involves the condensation of a suitable quinoline precursor with a protected glycine equivalent, followed by deprotection. For instance, a synthetic route to the related β-(3-quinolinyl)-α-alanine has been described involving the condensation of 2-chloro-3-chloromethylquinoline with diethyl acetamidomalonate[8]. A similar approach could likely be adapted for the 2-substituted isomer.

Once 3-(2-quinolyl)-DL-alanine is obtained, the introduction of the Fmoc protecting group is a standard procedure in peptide chemistry. This typically involves the reaction of the free amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS)[9]. The Fmoc protecting group allows for its seamless integration into the standard SPPS workflow.

General Protocol for Incorporation into a Peptide Chain

The following is a generalized protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Deprotection of the Resin-Bound Peptide:

  • The N-terminal Fmoc group of the growing peptide chain on the solid support is removed by treatment with a 20% solution of piperidine in DMF. This is typically a two-step process to ensure complete deprotection.

  • The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

2. Activation and Coupling of this compound:

  • This compound is pre-activated in a separate vessel before being added to the deprotected resin.

  • Common activation methods include the use of a carbodiimide reagent such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).

  • Alternatively, phosphonium-based reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be used for activation in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

  • The activated this compound solution is then added to the resin, and the coupling reaction is allowed to proceed with agitation for a specified time, typically 1-2 hours[9][10].

3. Washing:

  • After the coupling reaction is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

This cycle of deprotection, activation/coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Workflow for Fmoc-SPPS using this compound

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activated_AA Activation of This compound (e.g., DIC/HOBt or HBTU/DIPEA) Activated_AA->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Ready for Next Amino Acid Coupling Washing2->Next_Cycle

Caption: General workflow for the incorporation of this compound in SPPS.

Causality Behind Experimental Choices and Potential Challenges
  • Choice of Coupling Reagent: Due to the steric bulk of the quinoline moiety, a more potent activating agent such as HBTU or HATU may be preferable to ensure efficient and complete coupling, especially in sterically hindered sequences. The choice of coupling reagent can significantly impact the reaction rate and the potential for side reactions.

  • Coupling Time: The coupling time may need to be extended beyond the standard 1-2 hours to ensure complete incorporation of this bulky amino acid. Monitoring the reaction progress using a qualitative test such as the Kaiser test is highly recommended.

  • Solubility: While generally soluble in DMF, precipitation of this compound during the activation step or on the resin could be a potential issue, especially at high concentrations. If solubility issues arise, using NMP as the solvent or a mixture of DMF and a co-solvent like dichloromethane (DCM) may be beneficial[11][12].

  • Racemization: As with any amino acid coupling, there is a risk of racemization, particularly with prolonged activation times or the use of certain bases. The use of additives like HOBt or Oxyma helps to suppress this side reaction.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery scientists. Its unique structural features offer the potential to create novel peptides with enhanced biological properties. While specific experimental data for this compound is somewhat limited in the public domain, this guide provides a solid foundation of its known chemical properties and a framework for its successful application in solid-phase peptide synthesis. As with any non-standard amino acid, empirical optimization of coupling conditions is crucial to ensure high-yield and high-purity synthesis of the target peptides.

References

An In-Depth Technical Guide to the Synthesis of Fmoc-3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed overview for the synthesis of Fmoc-3-(2-quinolyl)-DL-alanine, a valuable unnatural amino acid for peptide synthesis and drug discovery. The narrative emphasizes the chemical rationale behind the chosen synthetic route, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also understand the underlying principles for potential adaptation and troubleshooting.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively accomplished through a robust two-stage process. This strategy is predicated on established and reliable organic chemistry transformations, ensuring high yields and purity of the final product.

  • Stage 1: Synthesis of the Amino Acid Core. The initial and most critical stage involves the construction of the unnatural amino acid, 3-(2-quinolyl)-DL-alanine. For this, the diethyl acetamidomalonate synthesis is the method of choice. This classical approach is exceptionally reliable for preparing a wide array of racemic α-amino acids by alkylating diethyl acetamidomalonate with a suitable halide, followed by hydrolysis and decarboxylation.[1] Its successful application for the synthesis of the analogous β-(3-quinolinyl)-α-alanine provides a strong precedent for this strategy.[2]

  • Stage 2: N-terminal Fmoc Protection. With the core amino acid in hand, the second stage involves the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, rendering the amino acid suitable for solid-phase peptide synthesis (SPPS).[3] The Fmoc group is stable to a wide range of reagents but can be selectively cleaved under mild basic conditions, typically with piperidine, making it an ideal orthogonal protecting group.[3]

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3-(2-quinolyl)-DL-alanine cluster_stage2 Stage 2: Nα-Fmoc Protection A 2-(Bromomethyl)quinoline C Alkylation Reaction (Base, Solvent) A->C B Diethyl Acetamidomalonate B->C D Diethyl 2-acetamido-2- (quinolin-2-ylmethyl)malonate C->D Intermediate E Acid Hydrolysis & Decarboxylation D->E F 3-(2-quinolyl)-DL-alanine E->F Product H N-Fmoc Protection Reaction (Base, Solvent) F->H G Fmoc-Cl or Fmoc-OSu G->H I This compound H->I Final Product

Caption: Overall two-stage workflow for the synthesis of this compound.

Stage 1: Synthesis of 3-(2-quinolyl)-DL-alanine

This stage focuses on constructing the core amino acid structure via the acetamidomalonate pathway. This method builds the carbon skeleton and introduces the amine and carboxylic acid functionalities in a single, efficient sequence.

Principle and Rationale

The core of this synthesis is a nucleophilic substitution reaction. Diethyl acetamidomalonate is deprotonated at the α-carbon using a suitable base to form a soft, resonance-stabilized enolate.[4] This enolate is an excellent nucleophile for an S_N2 reaction with an electrophilic alkyl halide, in this case, 2-(bromomethyl)quinoline.[5] The acetamido and diester groups serve as precursors to the final amine and carboxyl functionalities, which are unmasked in the final hydrolysis and decarboxylation step.[1]

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Purpose/RoleSupplier Example
2-(Bromomethyl)quinolineC₁₀H₈BrN222.08Alkylating AgentSanta Cruz Biotechnology
Diethyl acetamidomalonateC₉H₁₅NO₅217.22Amino Acid PrecursorSigma-Aldrich
Sodium Ethoxide (NaOEt)C₂H₅NaO68.05BaseSigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07SolventFisher Scientific
Hydrochloric Acid (conc.)HCl36.46Hydrolysis/DecarboxylationVWR
Diethyl Ether(C₂H₅)₂O74.12Extraction SolventVWR
Anhydrous MgSO₄ / Na₂SO₄--Drying AgentSigma-Aldrich
Detailed Experimental Protocol
2.3.1 Step 1: Alkylation of Diethyl Acetamidomalonate
  • Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 250 mL of absolute ethanol.

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol at room temperature with stirring until fully dissolved. Causality: Sodium ethoxide is a strong, non-nucleophilic base (in ethanol) that effectively deprotonates the α-carbon of the malonate ester to form the reactive enolate.[4]

  • Malonate Addition: Add diethyl acetamidomalonate (1.0 equivalent) to the sodium ethoxide solution. Stir the mixture for 30 minutes at room temperature. The solution should become clear as the enolate forms.

  • Alkylation: Add a solution of 2-(bromomethyl)quinoline (1.0 equivalent) in 50 mL of absolute ethanol dropwise over 30 minutes.[5]

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. To the resulting residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).

  • Purification (Intermediate): Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate as an oil or solid. This intermediate can be purified further by column chromatography on silica gel if necessary.

Caption: Mechanism of the S_N2 alkylation of the diethyl acetamidomalonate enolate.

2.3.2 Step 2: Acid Hydrolysis and Decarboxylation
  • Hydrolysis: Transfer the crude diethyl 2-acetamido-2-(quinolin-2-ylmethyl)malonate to a round-bottom flask. Add 6M hydrochloric acid (a significant excess, e.g., 10-15 mL per gram of intermediate).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. Causality: The strong acidic conditions and high temperature concurrently hydrolyze the two ester groups to carboxylic acids and the acetamide group to a primary amine. The resulting β-dicarboxylic acid intermediate is unstable and readily decarboxylates upon heating to yield the final amino acid.

  • Isolation: Cool the reaction mixture in an ice bath. The product, 3-(2-quinolyl)-DL-alanine hydrochloride, may precipitate. If so, collect the solid by vacuum filtration. If not, evaporate the solution to dryness under reduced pressure.

  • Purification: The crude amino acid hydrochloride can be purified by recrystallization from an ethanol/water mixture. To obtain the free amino acid (zwitterion), dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) with a base like dilute ammonium hydroxide. The zwitterionic amino acid will precipitate and can be collected by filtration, washed with cold water, then ethanol, and dried under vacuum.

Characterization of 3-(2-quinolyl)-DL-alanine

The identity and purity of the synthesized amino acid should be confirmed before proceeding.

  • ¹H NMR: Expect characteristic signals for the quinoline ring protons, a multiplet for the α-proton, and two diastereotopic protons for the β-methylene group.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C₁₂H₁₂N₂O₂, M.W. 216.24).[6][7]

  • Purity (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.

Stage 2: Nα-Fmoc Protection

This stage converts the free amino acid into a derivative suitable for peptide synthesis by protecting the nucleophilic α-amino group.

Principle and Rationale

The N-Fmoc protection is an acylation reaction. The free amino group of 3-(2-quinolyl)-DL-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent (either Fmoc-Cl or Fmoc-OSu). The reaction is performed under basic conditions to deprotonate the ammonium group of the amino acid, generating the more nucleophilic free amine, and to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide).[3] Dioxane/water is a common solvent system as it dissolves both the polar amino acid and the nonpolar Fmoc reagent.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Purpose/RoleSupplier Example
3-(2-quinolyl)-DL-alanineC₁₂H₁₂N₂O₂216.24SubstrateSynthesized in Stage 1
Fmoc-OSuC₁₉H₁₅NO₅337.33Fmoc ReagentBenchChem
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01BaseSigma-Aldrich
1,4-DioxaneC₄H₈O₂88.11Organic SolventVWR
Ethyl AcetateC₄H₈O₂88.11Extraction SolventVWR
HexaneC₆H₁₄86.18Recrystallization SolventVWR
Dilute HClHCl36.46Acid for PrecipitationVWR
Detailed Experimental Protocol
  • Dissolution: Dissolve 3-(2-quinolyl)-DL-alanine (1.0 equivalent) in a 10% aqueous sodium bicarbonate solution in an Erlenmeyer flask.

  • Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the vigorously stirring amino acid solution at room temperature. Causality: Fmoc-OSu is often preferred over Fmoc-Cl as it is more stable and the N-hydroxysuccinimide byproduct is more easily removed during work-up.[3]

  • Reaction: Allow the reaction to stir at room temperature for 8-12 hours. The mixture may appear cloudy.

  • Work-up: Dilute the reaction mixture with water (approx. 2 volumes). Wash the aqueous solution with diethyl ether (2 x 1 volume) to remove unreacted Fmoc-OSu and the dibenzofulvene byproduct.

  • Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. With vigorous stirring, acidify the solution to pH 2-3 by the slow addition of 1M HCl. A white precipitate of this compound will form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product. Dry the final product under vacuum.

Characterization of this compound
  • ¹H NMR: In addition to the amino acid signals, expect characteristic peaks for the fluorenyl group protons between 7.2 and 7.8 ppm, and signals for the methylene and methine protons of the fluorenylmethoxy group.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass (C₂₇H₂₂N₂O₄, M.W. 438.48).[3]

  • Melting Point: Compare the observed melting point with literature values (if available) as an indicator of purity.

  • Purity (HPLC): Purity should be assessed by RP-HPLC, which is critical for its use in peptide synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Sodium ethoxide is highly reactive with water and moisture; handle under an inert atmosphere. 2-(Bromomethyl)quinoline is a lachrymator and irritant. Concentrated acids are corrosive. Dioxane is a potential carcinogen. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The two-stage synthesis pathway described provides a reliable and scalable method for producing high-purity this compound. By leveraging the classical acetamidomalonate synthesis for the core amino acid construction and employing standard Fmoc-protection chemistry, this guide offers a validated framework for researchers to access this valuable building block for advanced peptide design and drug development programs. The key to success lies in careful execution of the experimental procedures, diligent monitoring of reaction progress, and thorough characterization of the intermediate and final products.

References

Introduction: The Strategic Value of Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-3-(2-quinolyl)-DL-alanine

In the landscape of modern drug development and peptide science, the incorporation of non-canonical amino acids (ncAAs) into peptide chains is a cornerstone of innovation. These unique building blocks offer a strategic advantage over their proteinogenic counterparts by enabling the design of peptidomimetics with enhanced stability, novel structural conformations, and tailored biological activities. This compound is a prime example of such a strategic molecule. It combines three key structural features: the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, essential for modern solid-phase peptide synthesis (SPPS)[1][2]; a rigid and functional quinoline moiety ; and a chiral alanine backbone.

The quinoline group is of particular interest as it can enhance the bioactivity of peptide-based drugs and is a known pharmacophore in medicinal chemistry.[3][4] Its presence can introduce favorable π-π stacking interactions, improve receptor binding affinity, and even serve as a fluorescent probe for biological imaging.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the structure, properties, and detailed characterization of this compound, establishing a framework for its confident application in research and development.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its structure and inherent properties. This compound is a derivative of alanine where a hydrogen on the β-carbon is substituted with a quinolin-2-yl group. The α-amino group is protected with the Fmoc moiety.

cluster_alanine Alanine Core cluster_fmoc Fmoc Group cluster_quinoline Quinoline Moiety Ala_alpha α-Carbon (Chiral) Ala_beta β-Carbon Ala_alpha->Ala_beta -CH2- Carboxyl Carboxylic Acid (-COOH) Ala_alpha->Carboxyl Quinoline Quinolin-2-yl (C9H6N) Ala_beta->Quinoline C-C Bond Fmoc Fluorenylmethoxycarbonyl (C15H11O2) Fmoc->Ala_alpha Amide Bond (N-Protection) cluster_workflow Characterization Logic Start Synthesized Product HPLC Purity Check: High-Performance Liquid Chromatography (HPLC) Start->HPLC Is it pure? HPLC->Start <99%, Repurify MS Identity Check: Mass Spectrometry (MS) HPLC->MS Purity ≥99% MS->Start Incorrect, Resynthesize NMR Structure Check: Nuclear Magnetic Resonance (NMR) MS->NMR Correct Mass? NMR->Start Incorrect, Re-evaluate Validated Validated Building Block NMR->Validated Correct Structure?

References

Fmoc-3-(2-quinolyl)-DL-alanine: A Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Fmoc-3-(2-quinolyl)-DL-alanine, an unnatural amino acid with significant potential in peptide chemistry and drug development. The unique properties imparted by the quinoline side chain, including intrinsic fluorescence and metal-chelating capabilities, make it a valuable tool for researchers and scientists. This document details the synthesis, characterization, and strategic applications of this versatile building block, with a focus on its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). We present field-proven insights and detailed protocols to enable its effective utilization in the design of novel bioactive peptides, fluorescent probes, and targeted therapeutics.

Introduction: The Advent of Unnatural Amino Acids in Peptide Science

The repertoire of the 20 proteinogenic amino acids, while foundational to life, represents only a fraction of the chemical diversity achievable in peptide structures. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to expand the functional and structural landscape of peptides.[1][2] These synthetic building blocks can introduce novel functionalities, enhance proteolytic stability, and constrain peptide conformation, thereby improving their therapeutic potential.[3][4]

This compound (Fmoc-QAla) is one such UAA that has garnered interest for its unique quinoline side chain. The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities.[5] Its incorporation into a peptide backbone introduces a bulky, aromatic, and heteroatomic side chain that can profoundly influence peptide structure and function. This guide will explore the multifaceted utility of Fmoc-QAla, from its synthesis to its application in cutting-edge research.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of Fmoc-QAla is essential for its effective application. The key properties are summarized in the table below.

PropertyValueSource
Synonyms Fmoc-L-Ala(2'-quinolyl)-OH, Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid[3]
CAS Number 214852-56-9[3]
Molecular Formula C₂₇H₂₂N₂O₄[3]
Molecular Weight 438.5 g/mol [3]
Appearance White or off-white to pale yellow powder[3]
Purity ≥ 99% (HPLC)[3]
Storage Conditions 0 - 8 °C[3]
Synthesis of this compound

The synthesis of Fmoc-QAla can be achieved through a multi-step process, starting from commercially available precursors. A general synthetic route is outlined below. The synthesis of azido amino acids, which can be precursors to other functionalized amino acids, often involves the activation of a hydroxyl group followed by substitution with sodium azide.[6] A similar strategy can be adapted for the synthesis of Fmoc-QAla.

Diagram: Synthetic Pathway for this compound

G A 2-(Bromomethyl)quinoline C Diethyl 2-acetamido-2-((quinolin-2-yl)methyl)malonate A->C NaOEt, EtOH B Diethyl acetamidomalonate B->C D 3-(2-Quinolyl)-DL-alanine C->D 1. HCl (aq), Reflux 2. Neutralization F This compound D->F NaHCO3, Dioxane/H2O E Fmoc-OSu E->F SPPS_Cycle Start Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-QAla + Coupling Reagent + Base Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping If coupling incomplete End Resin-Bound Peptide (QAla incorporated, Fmoc-protected) Washing2->End If coupling complete Capping->End End->Deprotection Next Cycle Chelation Peptide Peptide Backbone QAla 2-Quinolyl-Alanine Side Chain Peptide->QAla Metal Metal Ion (M+) QAla->Metal Coordination OtherLigand Other Ligand (e.g., another side chain) OtherLigand->Metal Coordination

References

An In-depth Technical Guide to the Spectroscopic Properties of Fmoc-3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-(2-quinolyl)-DL-alanine is a synthetic amino acid derivative of significant interest in peptide chemistry and drug discovery. The incorporation of a quinoline moiety onto the alanine side chain introduces unique fluorescent properties, rendering it a valuable tool for probing peptide structure, dynamics, and interactions. The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for solid-phase peptide synthesis, also contributes to the overall spectroscopic signature of the molecule. This guide provides a comprehensive overview of the spectroscopic properties of this compound, blending theoretical principles with practical experimental protocols for its characterization. We will delve into its absorbance and fluorescence characteristics, the influence of the local environment on its photophysics, and methodologies for the precise determination of its key spectroscopic parameters. This document is intended to serve as a valuable resource for researchers aiming to leverage the unique spectroscopic attributes of this versatile amino acid analog in their scientific endeavors.

Introduction: A Molecule of Dual Functionality

This compound is a non-canonical amino acid that marries the utility of a workhorse protecting group in peptide synthesis with the power of a fluorescent reporter group.[1][2] This dual nature makes it a highly attractive building block for the creation of peptides and peptidomimetics with built-in analytical capabilities.

1.1. Chemical Identity

  • Systematic Name: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(2-quinolinyl)-DL-alanine

  • Common Synonyms: Fmoc-DL-Ala(2-quinolyl)-OH, Fmoc-β-(2-quinolyl)-DL-Ala-OH[3][4]

  • Molecular Formula: C₂₇H₂₂N₂O₄[1][3][5]

  • Molecular Weight: 438.48 g/mol [3][5]

  • CAS Numbers:

    • L-isomer: 214852-56-9[1][3]

    • D-isomer: 214852-58-1[5][6]

    • DL-mixture: A specific CAS number for the racemic mixture is not consistently cited, though the individual enantiomers are well-documented.

The molecule consists of three key components: the alanine backbone, the Fmoc protecting group attached to the alpha-amino group, and the 2-quinolyl group attached to the beta-carbon of the side chain.

1.2. A Union of Peptide Synthesis and Fluorescence Spectroscopy

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for iterative, controlled peptide chain elongation under mild conditions.[7] Its presence enables the straightforward incorporation of 3-(2-quinolyl)-alanine into a desired peptide sequence using automated synthesizers.[8]

The quinoline moiety is a well-established fluorophore.[9][10] Its aromatic, heterocyclic structure gives rise to intrinsic fluorescence, which can be sensitive to the polarity of its local environment.[11][12] This property allows the amino acid to function as a localized probe, reporting on conformational changes, binding events, or the hydrophobicity of its surroundings within a larger peptide or protein structure.

The Spectroscopic Signature: A Tale of Two Chromophores

The overall spectroscopic profile of this compound is a composite of the contributions from its two primary chromophores: the fluorenyl group of the Fmoc moiety and the quinoline ring system.

2.1. The Contribution of the Fmoc Group

The fluorenyl group possesses a distinct UV absorbance profile, typically characterized by a strong absorption band around 300 nm.[7] This property is routinely exploited in SPPS to monitor the deprotection step; the cleavage of the Fmoc group releases dibenzofulvene, which forms a piperidine adduct with a strong absorbance, allowing for the quantification of the deprotection reaction's completeness.[7][13] While the Fmoc group itself is not strongly fluorescent, its absorbance spectrum can overlap with the excitation spectrum of other fluorophores, a consideration in Förster Resonance Energy Transfer (FRET) experiments.

2.2. The Luminescence of the Quinolyl Moiety

Quinoline and its derivatives are known to absorb light in the UV region, typically with multiple bands.[14][15] Upon excitation, they can emit light in the blue region of the visible spectrum.[14] The exact absorption and emission maxima are highly dependent on the substitution pattern and the solvent environment.[11][16]

  • Solvatochromism: The fluorescence of quinoline derivatives often exhibits solvatochromism, meaning the emission wavelength shifts in response to the polarity of the solvent.[11] This is a powerful feature, as it allows the amino acid, when incorporated into a peptide, to report on the local environment's polarity.

  • pH Sensitivity: The nitrogen atom in the quinoline ring can be protonated, which can significantly alter the spectroscopic properties.[12] This can lead to changes in both absorbance and fluorescence intensity, making the quinolyl moiety a potential pH sensor within a defined range.[12]

2.3. The Combined Spectroscopic Profile

The absorbance spectrum of this compound is expected to be a superposition of the Fmoc and quinolyl absorbances. The fluorescence emission, however, will be dominated by the quinoline moiety, as it is the primary fluorophore. The excitation spectrum for this emission should correspond to the absorbance bands of the quinoline portion of the molecule.

Experimental Characterization: A Practical Guide

To fully leverage the capabilities of this compound, a thorough experimental characterization of its spectroscopic properties is essential. The following section provides detailed protocols for these measurements.

3.1. UV-Visible Absorbance Spectroscopy

3.1.1. Objective: To determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) of this compound.

3.1.2. Rationale: Molar absorptivity is a quantitative measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is crucial for preparing solutions of known concentration and is a prerequisite for accurate quantum yield measurements.

3.1.3. Materials and Reagents:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution)

  • Calibrated UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

3.1.4. Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations spanning a range that gives absorbance values between 0.1 and 1.0.

  • Spectrophotometer Setup: Blank the spectrophotometer using the same solvent as used for the sample solutions.

  • Absorbance Measurement: Record the absorbance spectrum for each dilution over a relevant wavelength range (e.g., 220 nm to 450 nm).

  • Data Analysis:

    • Identify the λmax values from the spectra.

    • For each λmax, plot a graph of absorbance versus concentration.

    • Perform a linear regression on the data. According to the Beer-Lambert law (A = εcl), the slope of the line will be the molar absorptivity (ε) in M⁻¹cm⁻¹.

3.1.5. Workflow Diagram:

Absorbance_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Compound B Prepare Stock Solution A->B C Perform Serial Dilutions B->C E Record Spectra C->E D Blank Spectrophotometer D->E F Identify λmax E->F G Plot Abs vs. Conc. F->G H Calculate ε G->H

Caption: Workflow for determining molar absorptivity.

3.2. Fluorescence Spectroscopy

3.2.1. Objective: To determine the optimal excitation (λex) and emission (λem) wavelengths.

3.2.2. Rationale: Identifying the peak excitation and emission wavelengths is fundamental for all fluorescence-based applications, ensuring maximum signal intensity and sensitivity.

3.2.3. Materials and Reagents:

  • A dilute solution of this compound (absorbance < 0.1 at the excitation wavelength)

  • Spectroscopic grade solvent

  • Calibrated spectrofluorometer

  • Quartz fluorescence cuvettes

3.2.4. Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in the desired solvent.

  • Emission Spectrum:

    • Set the spectrofluorometer to an excitation wavelength corresponding to one of the absorbance maxima determined previously.

    • Scan a range of emission wavelengths (e.g., from λex + 20 nm to 600 nm).

    • The peak of this spectrum is the λem.

  • Excitation Spectrum:

    • Set the emission monochromator to the λem determined in the previous step.

    • Scan a range of excitation wavelengths (e.g., 250 nm to λem - 20 nm).

    • The resulting spectrum should resemble the absorbance spectrum and will confirm the optimal λex.

3.2.5. Workflow Diagram:

Fluorescence_Workflow A Prepare Dilute Sample (Abs < 0.1) B Set Excitation at λabs_max A->B C Scan Emission Spectrum B->C D Identify λem_max C->D E Set Emission at λem_max D->E F Scan Excitation Spectrum E->F G Confirm λex_max F->G

Caption: Workflow for determining excitation and emission maxima.

3.3. Fluorescence Quantum Yield (ΦF) Determination

3.3.1. Objective: To quantify the efficiency of the fluorescence process.

3.3.2. Rationale: The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a critical parameter for evaluating the performance of a fluorophore.[17] The comparative method, using a well-characterized standard, is a widely accepted and accessible approach.[18][19]

3.3.3. Materials and Reagents:

  • Solutions of this compound of varying concentrations (with absorbance < 0.1)

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[20]

  • Spectroscopic grade solvents for both sample and standard

  • UV-Visible spectrophotometer and spectrofluorometer

3.3.4. Step-by-Step Protocol:

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate is a common choice for blue-emitting fluorophores.

  • Absorbance Measurements: Prepare a series of five dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects. Record the absorbance of each solution.

  • Fluorescence Measurements:

    • Using the same excitation wavelength, record the fluorescence emission spectrum for each of the sample and standard solutions.

    • Ensure that all instrument settings (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the resulting straight lines for both plots.

3.3.5. Calculation:

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Slopesample / Slopestd) * (η²sample / η²std)

Where:

  • Φstd is the quantum yield of the standard.

  • Slopesample and Slopestd are the gradients from the plots of integrated fluorescence intensity vs. absorbance.

  • ηsample and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

3.3.6. Workflow Diagram:

QY_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Analysis & Calculation A Prepare Dilutions (Sample & Standard) B Record Absorbance A->B C Record Fluorescence Spectra (Integrated Intensity) B->C D Plot Intensity vs. Absorbance C->D E Determine Slopes D->E F Calculate ΦF E->F

Caption: Workflow for comparative quantum yield determination.

Anticipated Spectroscopic Data and Applications

4.1. Predicted Spectroscopic Parameters

ParameterPredicted Value/RangeNotes
Absorbance Maxima (λmax) ~265 nm, ~300 nm, ~315 nmContributions from both the Fmoc group (~300 nm) and the quinoline ring (~265, 315 nm).[7][14]
Emission Maximum (λem) 400 - 480 nmDependent on solvent polarity. Emission is expected in the blue region of the spectrum.[14][16]
Stokes Shift 70 - 100 nmA reasonable estimate for quinoline derivatives, providing good separation between excitation and emission.[14]
Quantum Yield (ΦF) 0.05 - 0.30Highly dependent on the solvent and local environment. Could be higher in non-polar environments.[11]
Molar Absorptivity (ε) 5,000 - 20,000 M⁻¹cm⁻¹A typical range for aromatic systems of this nature.

4.2. Applications in Research and Development

The unique spectroscopic properties of this compound open up a wide array of applications for researchers and drug developers:

  • Probing Peptide Conformation: When incorporated into a peptide, changes in the fluorescence emission (intensity or wavelength) can signal conformational changes, such as folding or unfolding.

  • Studying Peptide-Protein Interactions: The quinoline fluorescence can be used to monitor the binding of the peptide to a target protein or other biomolecule. Changes in the local environment upon binding will be reflected in the fluorescence signal.

  • FRET-based Assays: The quinoline moiety can serve as either a donor or an acceptor in FRET pairs to measure distances and study dynamic processes in real-time.

  • High-Throughput Screening: The fluorescence of peptides containing this amino acid can be utilized in high-throughput screening assays to identify binding partners or inhibitors.

  • Cellular Imaging: Peptides containing this fluorophore could potentially be used for live-cell imaging to visualize their localization and trafficking.

Conclusion

This compound stands out as a powerful tool in the peptide scientist's arsenal. It elegantly combines the practical necessity of the Fmoc protecting group for synthesis with the sophisticated analytical capabilities of an environmentally sensitive fluorophore. By understanding and characterizing its core spectroscopic properties through the methodologies outlined in this guide, researchers can unlock its full potential to create novel peptide-based tools and therapeutics, advancing our understanding of complex biological systems.

References

Solubility Profile of Fmoc-3-(2-quinolyl)-DL-alanine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-3-(2-quinolyl)-DL-alanine is a specialized amino acid derivative with significant potential in peptide synthesis and drug discovery, owing to the unique properties of the quinoline moiety. However, its successful application, particularly in Solid-Phase Peptide Synthesis (SPPS), is fundamentally dependent on its solubility characteristics in relevant solvent systems. Poor solubility can lead to significant challenges, including incomplete coupling reactions, peptide aggregation, and ultimately, low purity and yield of the target molecule.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of this compound. Rather than presenting a simple data table, we offer a detailed methodological approach, empowering researchers to generate reliable, in-house solubility data under their specific experimental conditions. We will explore the theoretical physicochemical factors governing solubility and provide a robust, step-by-step protocol for equilibrium solubility determination via the saturation shake-flask method, coupled with HPLC-UV analysis.

Introduction: The Critical Role of Solubility in Synthesis and Discovery

The incorporation of non-canonical amino acids like this compound is a key strategy for developing novel peptides with enhanced biological activity and stability. The quinoline group, a heterocyclic aromatic structure, is found in numerous pharmacologically active compounds and can impart unique conformational constraints and interaction potentials.[3][4] However, the very features that make this molecule attractive also define its physicochemical behavior.

The compound's structure is dominated by two large, hydrophobic moieties: the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the quinoline side chain.[5][6] While the Fmoc group is essential for the SPPS workflow, its hydrophobicity can negatively impact the solubility of the amino acid derivative.[5] This makes understanding its behavior in common SPPS solvents—such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO)—a prerequisite for successful synthesis.[][8][9] In drug discovery, solubility is a paramount parameter that influences everything from initial bioassays to formulation and bioavailability.[10][11]

This document serves as a practical guide to systematically evaluating the solubility of this compound, ensuring that experimental design is built on a foundation of robust physical chemistry.

Theoretical Considerations: Predicting Solubility Behavior

A qualitative prediction of solubility can be derived from the compound's constituent parts:

  • Fmoc Group: This large, nonpolar group significantly increases the hydrophobicity of the amino acid. While Fmoc-protected amino acids are generally designed to be soluble in polar aprotic solvents like DMF, their solubility in less polar solvents (like Dichloromethane, DCM) or protic solvents (like water or alcohols) is expected to be low.[5][8]

  • Quinoline Side Chain: Quinoline itself is a weakly basic, aromatic heterocycle. It is sparingly soluble in cold water but dissolves readily in most organic solvents.[4][12] Its presence further contributes to the overall nonpolar character of the molecule.

  • DL-Alanine Backbone: The core amino acid provides a polar carboxyl group and an amide linkage, which can participate in hydrogen bonding. However, these features are largely overshadowed by the bulky, hydrophobic Fmoc and quinoline groups.

Hypothesis: Based on this analysis, this compound is predicted to have the highest solubility in polar aprotic solvents capable of disrupting π-π stacking interactions and solvating the large aromatic systems. Its solubility in aqueous or highly polar protic solvents is expected to be negligible.

Experimental Determination of Equilibrium Solubility

To obtain reliable, quantitative data, the Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility.[10][13] This method measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid compound.[14] Adherence to Good Laboratory Practices (GLP) is crucial for ensuring the accuracy and reproducibility of the results.[15][16][17]

Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A 1. Weigh Excess Compound B 2. Add Precise Solvent Volume A->B C 3. Tightly Seal Vials B->C D 4. Agitate at Constant Temperature (e.g., 24-72h) C->D E 5. Centrifuge to Pellet Solid D->E F 6. Filter Supernatant (e.g., 0.22 µm PTFE) E->F G 7. Prepare Serial Dilutions F->G H 8. Analyze via HPLC-UV G->H I 9. Calculate Concentration vs. Standard Curve H->I

Caption: Experimental workflow for the shake-flask solubility protocol.

Detailed Step-by-Step Protocol

A. Materials and Equipment:

  • This compound (high purity, ≥98%)

  • Analytical-grade solvents (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, Methanol, Water)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker/incubator

  • Benchtop centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.[18]

B. Procedure:

  • Preparation of Solutions:

    • Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility (e.g., 20-50 mg). Prepare triplicate vials for each solvent to be tested.

    • Using a calibrated pipette, add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typical.[13] Key parameters like temperature and sedimentation time can strongly influence results.[15][16]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to allow for initial sedimentation.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess, undissolved solid.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter appropriate for the solvent. This step is critical to remove any remaining microscopic particles.[14]

  • Quantification via HPLC-UV:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Sample Preparation: Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

    • Analysis: Inject the standards and the diluted sample onto the HPLC system. The Fmoc group has a strong UV absorbance around 266 nm, which is ideal for detection.[5]

    • Calculation: Determine the concentration of the diluted sample by comparing its peak area to the standard curve. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a structured table for clear comparison. This allows researchers to quickly identify the most suitable solvents for their specific application, whether it be for preparing concentrated stock solutions for SPPS or for formulation development.

Table 1: Template for Reporting Solubility of this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mM)Observations
N,N-Dimethylformamide (DMF)6.4Experimental ValueCalculated Valuee.g., Clear solution
N-Methyl-2-pyrrolidone (NMP)6.5Experimental ValueCalculated Valuee.g., Clear solution
Dimethyl Sulfoxide (DMSO)7.2Experimental ValueCalculated Valuee.g., May require sonication
Dichloromethane (DCM)3.1Experimental ValueCalculated Valuee.g., Sparingly soluble
Acetonitrile (ACN)5.8Experimental ValueCalculated Value
Methanol (MeOH)5.1Experimental ValueCalculated Value
Water10.2Experimental ValueCalculated Valuee.g., Practically insoluble

Molecular Weight of this compound: 438.48 g/mol

Diagram: Factors Influencing Solubility Measurement

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_method Method Parameters center Accurate Solubility Measurement Purity Purity Purity->center Crystal Crystal Form (Polymorphism) Crystal->center Polarity Polarity / pH Polarity->center WaterContent Water Content WaterContent->center Temp Temperature Temp->center Time Equilibration Time Time->center Agitation Agitation Method Agitation->center Separation Phase Separation (Filtration/Centrifugation) Separation->center

Caption: Key factors influencing the accuracy of solubility data.

Conclusion

While specific public data on the solubility of this compound is scarce, its chemical structure strongly suggests good solubility in polar aprotic solvents commonly used in peptide synthesis. This guide provides the necessary theoretical background and a detailed, field-proven experimental protocol to empower researchers to determine this critical parameter with high confidence. By systematically applying the saturation shake-flask method and adhering to good laboratory practices, scientists can generate the reliable data needed to optimize synthesis protocols, avoid costly failures due to precipitation, and accelerate their research and development efforts.

References

The Quinolyl Moiety in Amino Acids: A Technical Guide to its Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Ring as a Versatile Fluorophore in Biological Chemistry

The incorporation of environmentally sensitive fluorophores into biological macromolecules is a cornerstone of modern biochemical and biophysical research. Among the diverse array of fluorescent probes, those containing the quinoline moiety have garnered significant attention.[1][2] Quinoline, a bicyclic aromatic heterocycle, possesses intrinsic fluorescence properties that are highly tunable and sensitive to the local microenvironment.[3][4] When incorporated as a side chain of an amino acid, the quinolyl moiety becomes a powerful tool for elucidating protein structure, function, and dynamics, as well as for developing novel diagnostic and therapeutic agents.[5][6][7]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fluorescent properties of the quinolyl moiety in amino acids. We will delve into the synthesis of these unique biomolecules, explore their photophysical characteristics, and provide detailed protocols for their application in various experimental settings. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

I. The Foundation: Synthesis of Quinolyl Amino Acids

The versatility of quinolyl amino acids begins with their synthesis. The specific isomer of the quinolyl moiety (e.g., attached at the 2-, 3-, or 8-position of the quinoline ring) and the stereochemistry of the amino acid are critical determinants of the final compound's properties and applications.[5][8][9]

A. General Synthetic Strategies

The synthesis of quinolyl-alanines typically involves the condensation of a substituted quinoline derivative with a protected alanine precursor. A common and effective method is the acetamidomalonate synthesis.[8] This approach allows for the construction of the amino acid backbone while introducing the quinolyl moiety.

Another key aspect of synthesizing quinolyl amino acids for use in peptide synthesis is the protection of the α-amino group, most commonly with the fluorenylmethoxycarbonyl (Fmoc) group.[5][10] This allows for their direct use in standard solid-phase peptide synthesis (SPPS) protocols.[11][12]

B. Experimental Protocol: Synthesis of β-(3-Quinolyl)-α-alanine

This protocol provides an example of the synthesis of β-(3-Quinolyl)-α-alanine, a valuable unnatural amino acid.[8]

Step 1: Condensation

  • In a round-bottom flask, dissolve diethyl acetamidomalonate in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-3-chloromethylquinoline in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product, diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)-propanedioate, by column chromatography.[8]

Step 2: Reductive Dehalogenation

  • Dissolve the purified product from Step 1 in ethanol.

  • Add ammonium formate and palladium on activated charcoal (10% Pd/C).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain diethyl 2-acetamido-2-(3-quinolinylmethyl)-malonate.[8]

Step 3: Hydrolysis and Decarboxylation

  • Treat the product from Step 2 with 25% hydrochloric acid (HCl).

  • Reflux the mixture for 6-8 hours.

  • Remove the excess HCl under vacuum.

  • Dissolve the resulting hydrochloride salt in water and cool in an ice bath.

  • Neutralize the solution with ammonium hydroxide to precipitate the free amino acid, β-(3-quinolyl)-α-alanine.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[8]

II. Unveiling the Glow: Photophysical Properties of Quinolyl Amino Acids

The utility of quinolyl amino acids as fluorescent probes is rooted in their distinct photophysical properties. These properties are highly dependent on the substitution pattern of the quinoline ring, the nature of the solvent, and interactions with the local environment.[3][4]

A. Absorption and Emission Spectra

Quinolyl amino acids typically exhibit absorption maxima in the near-UV region, with emission maxima in the blue-to-green region of the visible spectrum.[13][14] The specific wavelengths of absorption and emission are influenced by the position of the amino acid linkage and the presence of other substituents on the quinoline ring. For instance, electron-donating groups can lead to a red-shift in both absorption and emission spectra.[3]

B. Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF), a measure of the efficiency of fluorescence, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are critical parameters for any fluorophore. The quantum yields of quinoline derivatives can vary significantly, from being weakly fluorescent to exhibiting high brightness, depending on their structure and environment.[3][15] For example, protonation of the quinoline nitrogen can lead to a significant enhancement of fluorescence intensity.[15]

C. Solvatochromism: A Window into the Microenvironment

A key feature of many quinoline-based fluorophores is their solvatochromism, the change in their absorption and emission spectra with the polarity of the solvent.[1][2][16][17][18] This property arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. This sensitivity to solvent polarity makes quinolyl amino acids excellent probes of their local environment within a protein, providing insights into the hydrophobicity of binding sites and conformational changes.[16]

D. Data Presentation: Photophysical Properties of Selected Quinolyl Derivatives

The following table summarizes key photophysical data for a selection of quinoline derivatives to provide a comparative overview. It is important to note that these values can be influenced by the specific experimental conditions.

Compound ClassSubstituentsSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (ΦF)Reference
Amino-quinoline derivative7-amino, 8-arylNon-polar solvent--High[16]
Amino-quinoline derivative7-amino, 8-arylPolar solvent--Low (<0.01)[16]
8-Hydroxyquinoline derivativeVariousAcetonitrile310-360480-5500.02-0.15[13]
Trifluoromethylated quinoline-phenol Schiff basesVariousChloroform350-380410-4600.12-0.85[3]
Trifluoromethylated quinoline-phenol Schiff basesVariousDMSO360-400480-5300.05-0.30[3]
Isoquinoline (protonated)-Dichloromethane~320~350up to 0.27[15]

III. Experimental Workflows: Harnessing the Power of Quinolyl Amino Acids

The successful application of quinolyl amino acids in research and drug development relies on robust experimental protocols. This section provides detailed methodologies for fluorescence spectroscopy and the incorporation of these unnatural amino acids into peptides.

A. Experimental Protocol: Fluorescence Spectroscopy of Quinolyl Amino Acids

This protocol outlines the general procedure for measuring the fluorescence properties of a quinolyl amino acid.

1. Sample Preparation:

  • Prepare a stock solution of the quinolyl amino acid in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

  • For measurements, dilute the stock solution in the desired buffer or solvent to a final concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

2. Instrumentation and Measurement:

  • Use a calibrated spectrofluorometer.

  • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption.

  • Record the emission spectrum by exciting the sample at λex and scanning a range of emission wavelengths.

  • To determine the relative fluorescence quantum yield, use a well-characterized standard with a known quantum yield that absorbs at a similar wavelength.[19][20][21][22] The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

3. Data Analysis:

  • Correct the emission spectra for instrument-specific variations in detection efficiency.

  • Analyze the solvatochromic shifts by plotting the emission maximum as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot).[23]

B. Experimental Protocol: Incorporation of Quinolyl Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of an Fmoc-protected quinolyl amino acid into a peptide sequence using manual SPPS.[10][11][12][24]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in DMF in a reaction vessel.[10]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound amino acid.[11]

  • Wash the resin thoroughly with DMF to remove excess piperidine.

3. Amino Acid Coupling:

  • In a separate vial, activate the Fmoc-quinolyl amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.[24]

  • Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.[24]

4. Repetitive Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS)) to cleave the peptide from the resin and remove the side-chain protecting groups.[11]

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Visualizing the Concepts: Diagrams and Pathways

To further clarify the principles and workflows discussed, the following diagrams are provided.

A. General Structure of a Quinolyl Amino Acid

G cluster_amino_acid Amino Acid Backbone cluster_quinoline Quinolyl Moiety alpha-carbon amino NH2 alpha-carbon->amino carboxyl COOH alpha-carbon->carboxyl H H alpha-carbon->H quinoline Quinoline (Side Chain) alpha-carbon->quinoline β-carbon linkage caption General structure of a quinolyl amino acid. G start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash with DMF deprotection->wash Remove piperidine coupling Amino Acid Coupling (Activated Fmoc-AA) repeat Repeat for each Amino Acid in Sequence coupling->repeat wash->coupling repeat->deprotection Next cycle cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) repeat->cleavage Final cycle purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end caption Workflow for Solid-Phase Peptide Synthesis.

References

The Quinoline Moiety: A Privileged Scaffold for Enhancing Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of heterocyclic scaffolds into peptide structures represents a powerful strategy in modern medicinal chemistry to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, the quinoline ring system has emerged as a "privileged structure," consistently imparting favorable biological properties to a wide array of molecules.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted role of the quinolyl group in modulating and enhancing peptide bioactivity. We will delve into the physicochemical and conformational effects of quinoline incorporation, detail synthetic methodologies and bioactivity assessment protocols, and present case studies that underscore the successful application of this strategy in drug discovery. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique attributes of the quinoline scaffold in the design of next-generation peptide-based therapeutics.

The Quinoline Scaffold: A Foundation of Versatile Bioactivity

The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[4] Its prevalence in numerous natural products and FDA-approved drugs is a testament to its remarkable ability to interact with a diverse range of biological targets.[4][5] The unique electronic and structural features of the quinoline ring system contribute to its "privileged" status, allowing it to serve as a versatile scaffold for the development of potent and selective therapeutic agents.[1][2][3]

The inherent bioactivity of the quinoline core spans a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7] This intrinsic activity, coupled with the synthetic tractability of the quinoline ring, makes it an attractive component for incorporation into peptide-based drug candidates. By strategically introducing a quinolyl group, researchers can not only bestow novel biological activities upon a peptide but also fine-tune its physicochemical and pharmacokinetic profiles.

Physicochemical and Conformational Impact of the Quinolyl Group on Peptides

The introduction of a quinolyl group into a peptide backbone or as a side-chain modification can profoundly influence its fundamental properties, ultimately dictating its biological behavior. These effects can be broadly categorized into physicochemical and conformational changes.

Modulation of Physicochemical Properties

The planar and aromatic nature of the quinoline ring significantly impacts the lipophilicity of the modified peptide.[8][9] This alteration in lipophilicity can have a cascading effect on several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

  • Membrane Permeability: Increased lipophilicity can enhance the ability of a peptide to traverse cellular membranes, a critical step for reaching intracellular targets.[10]

  • Solubility: While increased lipophilicity can sometimes lead to decreased aqueous solubility, careful placement and substitution on the quinoline ring can balance these properties.

  • Plasma Protein Binding: The hydrophobic character of the quinolyl group can promote binding to plasma proteins, which can, in turn, extend the in-vivo half-life of the peptide.[10]

Imparting Conformational Rigidity and Stability

Perhaps one of the most significant contributions of the quinolyl group to peptide bioactivity is its ability to induce conformational constraint.[2] Peptides are often highly flexible molecules, which can be entropically unfavorable for binding to their biological targets. The rigid, planar structure of the quinoline ring can act as a "conformational lock," pre-organizing the peptide into a bioactive conformation and reducing the entropic penalty upon binding.[2] This can lead to a substantial increase in binding affinity and selectivity.

Furthermore, the introduction of a quinolyl group can lead to the formation of stable atropisomers, which are stereoisomers arising from restricted rotation around a single bond.[2] This creates well-defined three-dimensional structures that can enhance receptor selectivity.[2] The stabilization of specific secondary structures, such as β-turns or helical motifs, by the quinolyl group can also protect the peptide from proteolytic degradation, thereby increasing its metabolic stability.[11][12]

Strategic Incorporation of the Quinolyl Group: Synthesis and Methodologies

The successful integration of a quinolyl group into a peptide requires robust and versatile synthetic strategies. Solid-phase peptide synthesis (SPPS) is the most widely employed method for this purpose, offering high efficiency and the ability to generate peptide libraries for structure-activity relationship (SAR) studies.[1][13]

Solid-Phase Synthesis of Quinolyl-Peptides

The incorporation of quinoline-containing amino acids into a growing peptide chain on a solid support is a key technique. This can be achieved through the synthesis of Fmoc-protected quinolyl amino acid building blocks, which can then be used in standard SPPS protocols.

Experimental Protocol: Solid-Phase Synthesis of a Quinoline-Containing Peptide

Objective: To synthesize a model peptide incorporating a quinoline-alanine derivative using Fmoc/tBu-based solid-phase chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the custom-synthesized Fmoc-quinoline-alanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H₂O (95:2.5:2.5)

Methodology:

  • Resin Swelling and Preparation:

    • Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

    • Rationale: Proper swelling of the resin is crucial to ensure accessibility of the reactive sites for efficient coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

    • Wash the resin thoroughly with DMF and DCM.

    • Rationale: Complete removal of the Fmoc group is essential for the subsequent coupling reaction to proceed to completion.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Rationale: In-situ activation of the carboxylic acid of the amino acid is necessary to form a reactive species that will readily couple with the free amine on the resin. The Kaiser test provides a qualitative assessment of the presence of free primary amines.

  • Iterative Cycles:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the Fmoc-quinoline-alanine.

  • Final Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Rationale: The strong acid (TFA) cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups. Scavengers like TIS and water are included to prevent side reactions with reactive carbocations generated during cleavage.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Diagram of the Solid-Phase Peptide Synthesis Workflow:

SPPS_Workflow Resin Fmoc-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat n times Wash1->Repeat Final_Deprotection Final Fmoc Deprotection Wash1->Final_Deprotection After last cycle Repeat->Deprotection1 Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Quinolyl-Peptide Purification->Final_Peptide

Caption: A generalized workflow for the solid-phase synthesis of quinolyl-peptides.

Mechanism of Action: How the Quinolyl Group Drives Bioactivity

The quinolyl group can enhance peptide bioactivity through several distinct yet often interconnected mechanisms.

The Quinoline Moiety as a Pharmacophore

In many instances, the quinoline ring itself acts as a pharmacophore, directly participating in interactions with the biological target. Its aromatic nature allows for π-π stacking interactions with aromatic residues in a protein's binding pocket. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while substituted quinolines can present a variety of functional groups for further interactions.[4][5] For example, quinoline-based compounds have been shown to intercalate into DNA and inhibit enzymes like topoisomerase and kinases.[6]

A Scaffold for Presenting Peptide Side Chains

By imposing conformational rigidity, the quinolyl group can serve as a scaffold to orient the peptide's amino acid side chains in a precise spatial arrangement. This pre-organization can significantly enhance the binding affinity and selectivity for the target receptor or enzyme. This is particularly crucial for targeting protein-protein interactions, which often involve large and relatively flat binding surfaces.

Improving Pharmacokinetic Properties

As discussed earlier, the physicochemical changes induced by the quinolyl group can lead to improved ADME properties. Enhanced metabolic stability due to conformational constraint and protection from enzymatic degradation, as well as increased membrane permeability, contribute to a longer in-vivo half-life and better bioavailability, ultimately leading to enhanced therapeutic efficacy.[10][14]

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Ligand Endogenous Ligand Ligand->Receptor Binds & Activates Quinolyl_Peptide Quinolyl-Peptide Inhibitor Quinolyl_Peptide->Receptor Blocks Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response

References

Methodological & Application

Application Note: A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing Fmoc-3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the incorporation of the unnatural amino acid Fmoc-3-(2-quinolyl)-DL-alanine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Quinolyl-containing amino acids are of significant interest in medicinal chemistry and chemical biology due to their unique structural and photophysical properties.[1] The quinoline moiety can act as a rigid conformational constraint, a potential pharmacophore for protein-ligand interactions, and an intrinsic fluorescent probe.[1][2] This guide details optimized coupling strategies for this sterically hindered amino acid, purification and analysis of the final peptide, and troubleshooting advice to ensure high-yield, high-purity synthesis.

Introduction and Scientific Rationale

The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics, biological probes, and advanced materials. This compound is a particularly valuable building block. Its bulky, aromatic quinoline side chain can enforce specific peptide conformations, enhance binding affinity to biological targets, and introduce useful photophysical properties. Quinolines are known scaffolds in pharmaceuticals and can exhibit intrinsic fluorescence, allowing for the development of label-free fluorescent peptide probes for studying peptide-protein interactions or cellular localization.[2][3][4]

However, the successful incorporation of sterically hindered amino acids like 2-quinolylalanine presents challenges to standard SPPS protocols.[5] The bulky side chain can impede the approach of the activated carboxyl group to the free N-terminal amine on the growing peptide chain, leading to incomplete coupling and deletion sequences. This protocol addresses these challenges by employing optimized reagents and reaction conditions to drive the coupling reaction to completion.

Core Synthesis Workflow

The overall workflow follows the standard cycle of Fmoc-SPPS, with specific modifications for the critical coupling step of the quinolylalanine residue.[6][7][8]

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid Wash2->Repeat Is peptide complete? No Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Is peptide complete? Yes Repeat->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis End End: Purified Peptide Analysis->End

Caption: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

ReagentSupplierGradePurpose
Fmoc-Rink Amide MBHA Resin (or Wang Resin)e.g., MilliporeSigma100-200 mesh, ~0.5 mmol/g loadingSolid support for peptide synthesis
This compounde.g., ChemPep>98% PurityUnnatural amino acid building block
Standard Fmoc-Protected Amino Acidse.g., Bachem>98% PurityStandard amino acid building blocks
N,N'-Diisopropylcarbodiimide (DIC)Acros OrganicsSynthesis GradeCarbodiimide coupling reagent
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)CEM CorporationSynthesis GradeCoupling additive to suppress racemization
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis GradePrimary solvent
PiperidineAlfa AesarSynthesis GradeFmoc deprotection
Dichloromethane (DCM)VWRACS GradeResin washing and swelling
Trifluoroacetic Acid (TFA)Halocarbon>99.5% PurityCleavage from resin
Triisopropylsilane (TIS)Oakwood Chemical>98% PurityCation scavenger during cleavage
1,2-Ethanedithiol (EDT)TCI America>98% PurityCation scavenger for Trp, Cys, Met
Diethyl Ether (cold)EMD MilliporeACS GradePeptide precipitation

Detailed Step-by-Step Protocol

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Resin Preparation
  • Place 200 mg of Rink Amide resin (~0.1 mmol) in a fritted reaction vessel.

  • Add 5 mL of DMF to swell the resin. Agitate gently for 30 minutes.

  • Drain the DMF.

  • Wash the resin with DMF (3 x 5 mL).

Standard Fmoc Deprotection Cycle
  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add another 5 mL of 20% piperidine in DMF.

  • Agitate for 10-15 minutes.[9]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Key Step: Coupling of this compound

Causality: The steric hindrance of the quinoline side chain necessitates a more potent activation method and potentially longer coupling times than standard amino acids.[5][10] The use of DIC/Oxyma is a robust, modern alternative to older reagents like HBTU/HOBt, offering high efficiency with reduced risk of side reactions and racemization.[11] A double coupling strategy is highly recommended to ensure the reaction proceeds to completion.

  • Prepare Coupling Solution: In a separate vial, dissolve:

    • This compound (4 eq., ~0.4 mmol, ~178 mg)

    • Oxyma Pure (4 eq., ~0.4 mmol, ~57 mg)

    • In 2 mL of DMF.

  • Activation: Add DIC (4 eq., ~0.4 mmol, ~62 µL) to the amino acid solution. Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.

  • Monitoring (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the second coupling.

  • Second Coupling (Double Couple): Drain the reaction vessel. Repeat steps 1-3 with a fresh solution of activated this compound (using 2-3 eq. is often sufficient for the second coupling). Agitate for an additional 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).

Subsequent Amino Acid Couplings

For standard amino acids following the quinolylalanine incorporation, revert to standard coupling conditions (e.g., 4 eq. Fmoc-AA-OH, 4 eq. DIC/Oxyma, 45-60 min coupling time).

Cleavage and Deprotection

Causality: The quinoline ring is structurally similar to the indole ring of tryptophan and can be susceptible to modification by carbocations generated during TFA cleavage. Therefore, a cleavage cocktail with effective scavengers is essential.[12][13][14] Reagent K is a robust choice for peptides containing sensitive residues.[12][13]

  • After the final Fmoc deprotection, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.

  • Prepare Cleavage Cocktail (Reagent K):

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • For 10 mL total volume: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, 0.25 mL EDT.

  • Add 5-10 mL of the cleavage cocktail to the dry resin.

  • Agitate at room temperature for 2-3 hours.[13]

  • Filter the cleavage mixture into a 50 mL centrifuge tube, collecting the filtrate.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 40 mL of ice-cold diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove scavengers.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA). Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS). The observed mass should match the calculated theoretical mass of the desired peptide.

Visualization of Key Chemical Structures

Structures cluster_Fmoc This compound cluster_DIC DIC Activator cluster_Oxyma Oxyma Pure Additive Fmoc_Ala DIC Oxyma

Caption: Key reagents for the coupling of this compound.

Troubleshooting

IssueProbable CauseRecommended Solution
Low Peptide Yield Incomplete coupling of the quinolylalanine residue.Ensure use of a double coupling protocol. Increase coupling time or temperature (e.g., to 40°C). Consider using a more potent coupling reagent like HATU if issues persist.[11][15]
Deletion Sequence (-Ala(2-Q)) Steric hindrance preventing complete reaction.Implement the double coupling strategy as standard. Confirm completion of Fmoc-deprotection before coupling.
Modified Peptide in Mass Spec Side reactions during TFA cleavage due to insufficient scavenging.Ensure the use of a robust cleavage cocktail like Reagent K, especially if other sensitive residues (Trp, Cys, Met) are present. Use fresh TFA and scavengers.
Poor Solubility of Crude Peptide Aggregation, often sequence-dependent.Dissolve in stronger solvents like DMSO or Guanidine-HCl for purification. Optimize purification pH if the peptide has a high pI.

References

Fmoc deprotection conditions for 3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Fmoc Deprotection of 3-(2-Quinolyl)-DL-Alanine for Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Abstract: This document provides a detailed guide to the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) deprotection of 3-(2-quinolyl)-DL-alanine, a non-canonical amino acid increasingly utilized in the design of bioactive peptides and peptidomimetics.[1][2][3] The quinoline moiety offers unique structural and functional properties, making it a valuable building block for novel therapeutics.[1][4] This guide outlines the chemical principles, standard and alternative protocols, in-process monitoring, and troubleshooting strategies to ensure efficient and high-fidelity deprotection during solid-phase peptide synthesis (SPPS).

Introduction: The Role of 3-(2-Quinolyl)-DL-Alanine in Peptide Design

The Fmoc protecting group is fundamental to modern SPPS due to its base-lability, which permits an orthogonal strategy where acid-sensitive resin linkers and side-chain protecting groups remain intact.[5][6] The incorporation of unnatural amino acids like 3-(2-quinolyl)-DL-alanine is a key strategy for modulating the pharmacological properties of peptides, including their stability, receptor affinity, and bioactivity.[7]

The bulky, aromatic, and heterocyclic nature of the quinoline side chain, however, necessitates a carefully optimized deprotection strategy. Inefficient removal of the Fmoc group can lead to deletion sequences and challenging purifications, compromising the final yield and purity of the target peptide. This application note provides the technical foundation and actionable protocols for achieving quantitative Fmoc deprotection of this unique building block.

The Chemical Mechanism of Fmoc Removal

The deprotection of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[5][8] The process is highly efficient and proceeds through a well-understood, two-step mechanism:

  • Proton Abstraction: A secondary amine base, most commonly piperidine, abstracts the relatively acidic proton from the C9 carbon of the fluorene ring system.[6]

  • β-Elimination & Trapping: This abstraction generates an unstable carbanion intermediate. The system collapses through elimination, cleaving the carbamate bond to release the free N-terminal amine of the peptide, CO₂, and the highly electrophilic dibenzofulvene (DBF) intermediate. The excess piperidine in the reaction medium immediately traps the DBF as a stable adduct, preventing it from undergoing side reactions with the newly deprotected amine.[6][8][9]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination & Trapping Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine1 Piperidine (Base) Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine2 Piperidine (Excess)

Caption: Base-catalyzed β-elimination mechanism for Fmoc removal.

Comprehensive Protocol for Fmoc Deprotection

This protocol is optimized for the deprotection of Fmoc-3-(2-quinolyl)-DL-alanine on a solid support. It employs a standard two-stage treatment to ensure complete removal.

Materials and Reagents
  • This compound-loaded resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).

  • Washing Solvent: High-purity DMF.

  • Solid-phase synthesis reaction vessel.

  • Inert gas (Nitrogen or Argon) for agitation.

Step-by-Step Experimental Protocol
  • Resin Swelling (Optional): If starting with dry resin, swell the resin in DMF (approx. 10-15 mL per gram of resin) for at least 30-60 minutes at room temperature.[10]

  • Initial DMF Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL/g) to remove any residual contaminants.

  • First Deprotection Treatment:

    • Drain the final DMF wash.

    • Add the 20% piperidine/DMF solution to the resin (10 mL/g).

    • Agitate the resin slurry gently with an inert gas stream or an orbital shaker for 3 minutes .[6]

    • Drain the deprotection solution. This initial, short treatment removes a significant portion of the Fmoc groups and minimizes contact time of the newly formed free amine with the basic solution.

  • Second Deprotection Treatment:

    • Immediately add a fresh aliquot of the 20% piperidine/DMF solution (10 mL/g).

    • Agitate the slurry for 10-15 minutes at room temperature. The extended time ensures the complete removal of the Fmoc group, which can be slowed by the steric bulk of the quinolyl side chain.

    • Drain the deprotection solution.

  • Thorough DMF Washing:

    • Wash the resin thoroughly with DMF (5-7 x 10 mL/g) to completely remove the DBF-piperidine adduct and excess piperidine.[10] Inadequate washing is a common cause of failed subsequent couplings.

  • Confirmation of Deprotection: Before proceeding to the next amino acid coupling, perform a qualitative test to confirm the presence of a free primary amine (see Section 4.1).

In-Process Controls: Ensuring Complete Deprotection

Self-validating protocols are critical for successful SPPS. The following tests should be performed to confirm the reaction's completion.

The Kaiser Test (Qualitative)

The Kaiser (ninhydrin) test is a highly sensitive colorimetric assay for detecting free primary amines. A positive result (deep blue color) confirms successful Fmoc removal.[5][6]

  • Procedure:

    • After the final DMF wash, collect a small sample of resin beads (5-10 mg).

    • In a small glass test tube, add 2-3 drops of each of the three Kaiser test reagents (Phenol in EtOH, KCN in Pyridine, Ninhydrin in EtOH).

    • Heat the tube at 100-120°C for 3-5 minutes.

    • Interpretation:

      • Intense Blue Beads/Solution: Positive result. Deprotection is complete.

      • Yellow/Colorless Beads: Negative result. Deprotection is incomplete.

UV-Vis Spectrophotometry (Quantitative)

The DBF-piperidine adduct has a distinct UV absorbance maximum around 301 nm.[6][11] By collecting the filtrate from the deprotection steps and measuring its absorbance, one can quantify the amount of Fmoc group removed. This is an excellent method for monitoring synthetic efficiency and calculating resin loading.

  • Procedure:

    • Collect all the drained solution from both deprotection steps (Steps 3 & 4).

    • Transfer the collected solution to a volumetric flask of known volume (e.g., 50 or 100 mL).

    • Dilute to the mark with DMF and mix thoroughly.

    • Measure the absorbance at 301 nm against a DMF blank.

    • The amount of Fmoc removed (in moles) can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the DBF-piperidine adduct is ~7800 M⁻¹cm⁻¹.[12]

Experimental Workflow and Data Summary

Deprotection_Workflow Start Fmoc-Gln(Ala)-Resin Wash1 Wash with DMF (3x) Start->Wash1 Deprotect1 Treat with 20% Piperidine/DMF (3 min) Wash1->Deprotect1 Deprotect2 Treat with 20% Piperidine/DMF (10-15 min) Deprotect1->Deprotect2 Wash2 Wash with DMF (7x) Deprotect2->Wash2 Monitor Monitoring Point Wash2->Monitor Kaiser Kaiser Test Monitor->Kaiser Qualitative Check UV_Vis UV-Vis on Filtrate Monitor->UV_Vis Quantitative Check End H₂N-Gln(Ala)-Resin (Ready for Coupling) Monitor->End If Positive

Caption: Workflow for Fmoc deprotection and monitoring.

Table 1: Summary of Standard Deprotection Parameters
ParameterRecommended ConditionRationale & Key Considerations
Deprotection Reagent 20% (v/v) Piperidine in DMFStandard, well-validated concentration for efficient Fmoc removal.[10][13]
Reaction Time 3 min (1st treatment) + 10-15 min (2nd treatment)Two-step process ensures rapid initial deprotection followed by a prolonged treatment to overcome potential steric hindrance from the quinolyl group.
Temperature Room Temperature (20-25°C)Standard condition. Elevated temperatures are generally not required and may increase the risk of side reactions.
Washing Solvent Anhydrous, high-purity DMFCrucial for removing the DBF-piperidine adduct and excess base to prevent carry-over into the coupling step.
Post-Deprotection Washes 5 to 7 cyclesEnsures complete removal of reagents. Monitor with a Kaiser test after the final washes.

Troubleshooting and Advanced Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection (Negative Kaiser Test)1. Insufficient reaction time due to steric hindrance. 2. Peptide aggregation on the resin.1. Extend the second deprotection time to 20-30 minutes. 2. Consider using an alternative, stronger base system such as 2-5% DBU in 20% piperidine/DMF.[5]
Low Peptide Purity (Deletion Sequences) Incomplete removal of piperidine before the next coupling step.Increase the number and volume of DMF washes post-deprotection. Ensure each wash is adequately agitated.
Diketopiperazine (DKP) Formation If Gln(Ala) is the second amino acid on the resin, the free N-terminus can cyclize onto the carbonyl of the first residue.[5][14]Synthesize on a 2-chlorotrityl chloride resin, which is sterically bulky and suppresses this side reaction.[14][15] Alternatively, couple the third amino acid as a pre-formed dipeptide.
Aspartimide Formation If an Asp residue is present in the sequence, piperidine can catalyze intramolecular cyclization.[14][16]Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection solution to suppress aspartimide formation.[5]

Alternative Deprotection Reagents

While 20% piperidine is the industry standard, certain applications may benefit from alternatives:

  • 4-Methylpiperidine (4-MP): A less volatile and less toxic alternative to piperidine with very similar reaction kinetics and efficacy.[8][11] It can often be used as a direct replacement.

  • Piperazine (PZ): A milder base that can be advantageous for sensitive sequences, though it may require longer reaction times.[8][17]

  • DBU (1,8-Diazabicycloundec-7-ene): A very strong, non-nucleophilic base used at low concentrations (1-5%) in DMF, often with piperidine, for extremely difficult or sterically hindered deprotections.[5][17]

Conclusion

The successful Fmoc deprotection of 3-(2-quinolyl)-DL-alanine is readily achievable through a well-controlled protocol. By employing a standard two-step treatment with 20% piperidine in DMF, performing rigorous washing, and validating the reaction's completion with in-process controls like the Kaiser test, researchers can confidently incorporate this valuable non-canonical amino acid into complex peptide structures. Understanding potential side reactions and having troubleshooting strategies at hand will further ensure the synthesis of high-purity target peptides for advanced research and drug development applications.

References

Application Note & Protocols: Effective Coupling Strategies for Fmoc-3-(2-quinolyl)-DL-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Incorporating Novel Architectures

The quest for novel peptide therapeutics and biomaterials increasingly relies on the incorporation of unnatural amino acids. Fmoc-3-(2-quinolyl)-DL-alanine is one such building block, offering a unique aromatic, heterocyclic side chain that can introduce new structural and functional properties into a peptide sequence.[1][2] Its quinoline moiety can enhance biological activity, facilitate specific molecular interactions, and serve as a scaffold in drug design.[1][2]

However, the synthetic incorporation of this amino acid via standard Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The bulky, rigid quinolyl group attached at the β-carbon creates substantial steric hindrance, which can severely impede the efficiency of peptide bond formation.[3][4] Inefficient coupling leads to deletion sequences, low yields, and complex purifications, undermining the viability of the synthesis.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing optimal coupling strategies for this compound. We will delve into the mechanistic basis of different coupling reagents, present a comparative analysis of their efficacy for this sterically demanding residue, and provide detailed, field-proven protocols to ensure successful synthesis.

The Core Problem: Steric Hindrance and Racemization Risk

The primary obstacle in coupling this compound is the steric bulk of the quinoline side chain, which physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This necessitates the use of highly reactive coupling reagents and potentially longer reaction times to drive the reaction to completion.[3][5]

A secondary, but equally critical, challenge in any peptide synthesis is the risk of racemization at the α-carbon of the activated amino acid.[6] Activation of the carboxyl group can lead to the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, scrambling the stereochemistry of the α-carbon.[7][8] While the starting material is a DL-racemic mixture, preventing further racemization during the coupling step is crucial to avoid the formation of unwanted diastereomeric peptides, which can be difficult to separate and may have different biological activities. The use of racemization-suppressing additives is therefore non-negotiable.[9][10]

Racemization_Mechanism Activated_AA Activated Fmoc-AA (e.g., O-acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular cyclization Base Base (e.g., DIPEA) Base->Activated_AA α-proton abstraction Enolate Aromatic Enolate (Achiral) Oxazolone->Enolate Tautomerization (Loss of Chirality) Racemized_AA Racemized Activated AA Oxazolone->Racemized_AA Ring opening Enolate->Oxazolone Reprotonation

Caption: Mechanism of racemization via 5(4H)-oxazolone formation.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully incorporating this compound. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts, each with a distinct mechanism of action.[7][11][12]

Carbodiimides

Carbodiimides, such as Diisopropylcarbodiimide (DIC), function by reacting with the amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea.[13] To mitigate these issues and boost efficiency, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9][13][15] The additive intercepts the O-acylisourea to form a more stable, yet highly reactive, active ester that is less prone to racemization.[16] The DIC/Oxyma combination, in particular, has proven to be a powerful, cost-effective system that can rival the performance of newer reagents.[13][17]

Carbodiimide_Mechanism cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Fmoc_AA->O_Acylisourea DIC DIC DIC->O_Acylisourea Oxyma_Ester Oxyma Active Ester O_Acylisourea->Oxyma_Ester Peptide_Resin H2N-Peptide-Resin O_Acylisourea->Peptide_Resin Direct (Racemization Risk) Oxyma Oxyma Oxyma->Oxyma_Ester Coupled_Peptide Coupled Peptide Oxyma_Ester->Coupled_Peptide Peptide_Resin->Coupled_Peptide

Caption: Carbodiimide activation mechanism with an Oxyma additive.

Onium Salts (Phosphonium & Aminium/Uronium)

Onium salts are the most widely used class of coupling reagents in modern SPPS due to their high efficiency, rapid reaction rates, and ease of use. They react with the carboxylate of the amino acid (in the presence of a non-nucleophilic base like DIPEA) to form an active ester in situ.[7]

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) generate OBt active esters.[12][18] They are highly efficient but produce the carcinogen hexamethylphosphoramide (HMPA) as a byproduct, leading to the preference for PyBOP, which is safer.[11]

  • Aminium/Uronium Salts: This popular family includes HBTU, HATU, and HCTU.[19][20][21]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates an OBt active ester and is a reliable workhorse for many sequences.[20][22]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates a more reactive OAt active ester.[21] The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. This makes HATU exceptionally effective for sterically hindered amino acids and a prime choice for coupling this compound.[21]

    • COMU is a third-generation uronium salt based on Oxyma. It combines the high reactivity of HATU with improved safety and solubility, as it does not rely on potentially explosive benzotriazole derivatives.[7][21]

A potential side reaction with aminium/uronium salts is the guanidinylation of the free N-terminal amine of the peptide, which terminates the chain.[8][10][23] This is easily avoided by pre-activating the amino acid with the coupling reagent for a few minutes before adding the mixture to the resin.[10]

Onium_Salt_Mechanism cluster_activation Pre-Activation cluster_coupling Coupling Fmoc_AA Fmoc-AA-COO- OAt_Ester OAt Active Ester Fmoc_AA->OAt_Ester HATU HATU HATU->OAt_Ester Coupled_Peptide Coupled Peptide OAt_Ester->Coupled_Peptide Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Aminium/Uronium salt (e.g., HATU) activation mechanism.

Data Summary: Reagent Selection Guide
Reagent SystemClassActive Species FormedKey StrengthsPotential DrawbacksRecommendation for this compound
DIC / Oxyma CarbodiimideOxyma EsterLow cost, high efficiency, very low racemization.[13][17]Slower activation than onium salts.High
HBTU Aminium SaltOBt EsterReliable, fast, widely used.[20][22]Less reactive than HATU; risk of guanidinylation.[21]Medium
HATU Aminium SaltOAt EsterExtremely high reactivity, excellent for hindered residues, low racemization.[21]Higher cost; risk of guanidinylation.[11]High (Recommended)
PyBOP Phosphonium SaltOBt EsterHigh efficiency, no guanidinylation risk.[11][12]HMPA byproduct from original BOP; PyBOP is safer but costly.Medium-High
COMU Aminium SaltOxyma EsterReactivity comparable to HATU, non-explosive, better solubility.[7][21]Higher cost.High (Recommended)

Recommended Experimental Protocols

Based on the analysis, HATU and DIC/Oxyma represent two of the most robust systems for this challenging coupling. The following protocols provide detailed, step-by-step instructions for manual SPPS.

Protocol 1: High-Reactivity Coupling with HATU

This protocol is the gold standard for difficult couplings, leveraging the superior reactivity of HATU to overcome steric hindrance. Pre-activation is critical to prevent side reactions.[24]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin (1 eq) in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes. Drain.[19]

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Pre-activation of Amino Acid: In a separate vial, dissolve this compound (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in anhydrous DMF. Vortex the mixture and allow it to pre-activate for 2-5 minutes at room temperature. The solution should be added promptly to the resin after activation.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of beads.[20] A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to step 7.

  • Double Coupling (Conditional): If the coupling is incomplete, drain the reaction solution, wash the resin with DMF (3x), and repeat steps 4-6.

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

HATU_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 5. Couple to Resin (2-4 hours) Wash1->Couple Preactivate 4. Pre-activate AA (Fmoc-AA, HATU, DIPEA in DMF) Preactivate->Couple Kaiser_Test 6. Kaiser Test Couple->Kaiser_Test Kaiser_Test->Couple Positive (Double Couple) Wash2 8. Wash (DMF, DCM) Kaiser_Test->Wash2 Negative End Ready for Next Cycle Wash2->End

Caption: Experimental workflow for HATU-mediated coupling.

Protocol 2: Efficient & Economical Coupling with DIC/Oxyma

This protocol offers an excellent balance of performance and cost. It is highly effective at suppressing racemization and achieving high coupling efficiency.[25][26]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vial, dissolve this compound (4 eq) and Oxyma Pure (4 eq) in anhydrous DMF.

  • Coupling Reaction (In Situ Activation): Add the amino acid/Oxyma solution to the deprotected resin. Immediately add DIC (4 eq) to the reaction vessel. Agitate the mixture for 2-4 hours at room temperature.[27]

  • Monitoring and Completion: Follow steps 6-8 from Protocol 1. For a conditional double coupling, repeat steps 2 and 3.

DIC_Oxyma_Workflow Start Start: Fmoc-Peptide-Resin Deprotect 1. Deprotection & Wash Start->Deprotect Add_to_Resin 3. Add AA/Oxyma to Resin Deprotect->Add_to_Resin Prepare_Cocktail 2. Prepare AA/Oxyma Solution in DMF Prepare_Cocktail->Add_to_Resin Add_DIC 4. Add DIC to Resin (In Situ Activation) Add_to_Resin->Add_DIC Couple 5. Couple (2-4 hours) Add_DIC->Couple Kaiser_Test 6. Kaiser Test Couple->Kaiser_Test Kaiser_Test->Add_to_Resin Positive (Double Couple) Wash 7. Wash (DMF, DCM) Kaiser_Test->Wash Negative End Ready for Next Cycle Wash->End

Caption: Experimental workflow for DIC/Oxyma-mediated coupling.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test after 4 hours)Extreme steric hindrance of the residue.1. Extend Coupling Time: Increase agitation time to 6-8 hours or overnight. 2. Double Couple: Drain and repeat the coupling step with a fresh solution of activated amino acid.[5] 3. Increase Temperature: If using a microwave peptide synthesizer, increasing the temperature can significantly improve efficiency.[5]
Deletion Sequence (Mass spectrometry shows peptide missing the quinolyl-alanine residue)Failed coupling that was not addressed.Implement mandatory double coupling for this specific residue in all future syntheses. Consider switching to a more potent reagent (e.g., from HBTU to HATU or COMU).
Guanidinylation of N-terminus (Observed with HATU/HBTU)Excess coupling reagent reacting with the N-terminal amine.1. Ensure Pre-activation: Always pre-activate the amino acid in a separate vial before adding to the resin. 2. Stoichiometry Check: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 4 eq AA to 3.9 eq HATU).[8]
Low Final Yield Cumulative effect of incomplete couplings and/or peptide aggregation.In addition to optimizing the coupling of the quinolyl-alanine, ensure all other couplings are driven to completion. For aggregating sequences, consider using pseudo-proline dipeptides or a more hydrophilic resin.

Conclusion

The successful incorporation of sterically demanding building blocks like this compound is achievable with a rational approach to reagent selection and protocol design. Standard coupling conditions are likely to fail; therefore, the use of high-reactivity onium salts such as HATU or COMU , or a highly efficient carbodiimide system like DIC/Oxyma , is strongly recommended. Key procedural considerations include extending reaction times, monitoring reaction completion vigilantly, and employing a double-coupling strategy as a default for this residue. By implementing these advanced protocols, researchers can confidently incorporate this and other challenging amino acids, paving the way for the discovery of next-generation peptide-based molecules.

References

The Strategic Incorporation of Fmoc-3-(2-quinolyl)-DL-alanine in Peptide Library Synthesis: A Guide to Unlocking Novel Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an ever-evolving challenge, demanding innovative strategies to explore vast chemical spaces. Peptide-based drug discovery has emerged as a powerful approach, offering high specificity and potency.[1] The incorporation of unnatural amino acids into peptide libraries presents a compelling avenue to expand this chemical space, imbuing peptides with enhanced stability, unique structural constraints, and novel functionalities.[2] This guide focuses on a particularly intriguing building block, Fmoc-3-(2-quinolyl)-DL-alanine , and its application in the construction of peptide libraries for the discovery of new bioactive molecules.

The quinoline moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its presence can confer a range of pharmacological activities and modulate the physicochemical properties of a molecule. By integrating 3-(2-quinolyl)-alanine into a peptide sequence, researchers can introduce a bulky, aromatic, and heterocyclic group that can significantly influence peptide conformation and introduce new potential binding interactions with biological targets.

This document provides a comprehensive overview of the principles, protocols, and strategic considerations for utilizing this compound in solid-phase peptide synthesis (SPPS) to generate diverse peptide libraries. We will delve into the nuances of its incorporation, the potential impact on peptide structure, and strategies for library screening to identify promising lead candidates.

The Power of the Quinoline Moiety in Peptide Design

The introduction of a 2-quinolyl group into an alanine residue offers several strategic advantages in the design of peptide libraries:

  • Structural Constraint and Conformational Bias: The bulky and rigid nature of the quinoline ring can impose significant steric constraints on the peptide backbone, influencing local and global secondary structure. This can lead to the stabilization of specific conformations, such as β-turns or helical structures, which are often crucial for biological activity. By locking the peptide into a more defined shape, the entropic penalty of binding to a target can be reduced, potentially leading to higher affinity.

  • Novel Binding Interactions: The aromatic and heteroaromatic nature of the quinoline ring provides opportunities for a variety of non-covalent interactions with biological targets, including π-π stacking, cation-π interactions, and hydrogen bonding. These interactions can contribute to enhanced binding affinity and specificity.

  • Modulation of Physicochemical Properties: The quinoline moiety can alter the overall hydrophobicity and solubility of the peptide, which can impact its pharmacokinetic properties, such as cell permeability and metabolic stability.

  • Intrinsic Reporter Properties: The quinoline ring system is inherently fluorescent, which can be potentially leveraged in certain screening assays to detect binding events without the need for external fluorescent labels.[3]

Solid-Phase Synthesis of Peptides Containing 3-(2-quinolyl)-alanine: A Step-by-Step Protocol

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) follows the general principles of the Fmoc/tBu strategy. However, due to the steric bulk of the quinoline side chain, optimization of coupling conditions is crucial to ensure high incorporation efficiency.

Key Reagents and Equipment
  • This compound

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU, HATU, HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Automated or manual peptide synthesizer

  • HPLC for purification and analysis

  • Mass spectrometer for characterization

Optimized SPPS Protocol

The following protocol outlines the key steps for the manual synthesis of a peptide containing 3-(2-quinolyl)-alanine. This can be adapted for automated synthesizers.

1. Resin Preparation and Swelling: a. Place the desired amount of Rink Amide resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

2. First Amino Acid Coupling (if not pre-loaded): a. Activate the first Fmoc-amino acid using a standard coupling reagent (e.g., HBTU/DIPEA in DMF). b. Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours. c. Wash the resin thoroughly with DMF.

3. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. d. Wash the resin extensively with DMF to remove all traces of piperidine.

4. Incorporation of this compound (and other amino acids): a. Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes. b. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. c. Reaction Time: Due to the steric hindrance of the quinoline group, an extended coupling time of 2-4 hours is recommended. For difficult couplings, a double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary. d. Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction. e. Washing: Wash the resin thoroughly with DMF.

5. Repeat Deprotection and Coupling Cycles: a. Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection: a. After the final coupling step, perform a final Fmoc deprotection as described in step 3.

7. Cleavage and Deprotection of Side Chains: a. Wash the peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K). c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry.

Caption: Workflow for SPPS incorporating this compound.

Data Presentation: Coupling Reagent Comparison
Coupling ReagentRelative Potency for Hindered Amino AcidsNotes
HBTUGoodA standard and effective coupling reagent.
HCTUVery GoodOften shows improved performance over HBTU for difficult couplings.
HATUExcellentGenerally considered one of the most powerful coupling reagents, particularly for sterically demanding amino acids. Recommended for this compound.
DIC/HOBtModerateA carbodiimide-based method; may require longer reaction times and can be less effective for highly hindered residues.

Designing and Screening Peptide Libraries with 3-(2-quinolyl)-alanine

The true power of incorporating this compound lies in its use for constructing diverse peptide libraries to screen for novel biological activities.[4]

Library Design Strategies
  • Positional Scanning Synthetic Combinatorial Libraries (PS-SCL): This is a powerful strategy for identifying the contribution of individual amino acids at each position in a peptide sequence.[5][6][7][8] In this approach, a series of sub-libraries are synthesized. In each sub-library, one position is fixed with a specific amino acid (including 3-(2-quinolyl)-alanine), while all other positions are mixtures of a defined set of amino acids. Screening these sub-libraries can rapidly identify the optimal amino acid for each position to achieve the desired biological activity.

Caption: Concept of a Positional Scanning Synthetic Combinatorial Library.

  • Alanine Scanning: Once a lead peptide containing 3-(2-quinolyl)-alanine is identified, an alanine scan can be performed where each residue (including the quinolylalanine) is systematically replaced with alanine. This helps to determine the importance of each side chain for the observed activity.

Screening Strategies

The choice of screening assay will depend on the therapeutic target and the desired biological activity. High-throughput screening (HTS) methods are essential for efficiently evaluating large peptide libraries.[9]

  • Binding Assays:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A versatile and common method for detecting binding to an immobilized target protein.

    • SPR (Surface Plasmon Resonance): Provides real-time kinetic data on binding affinity and dissociation rates.

    • Fluorescence Polarization (FP): Suitable for measuring the binding of small fluorescently labeled peptides to larger proteins in solution.

  • Functional Assays:

    • Enzyme Inhibition Assays: To identify peptides that inhibit the activity of a target enzyme.

    • Cell-Based Assays: To assess the effect of peptides on cellular processes such as proliferation, apoptosis, or signaling pathways.

  • Leveraging the Quinoline Moiety in Screening:

    • Fluorescence-Based Screening: The intrinsic fluorescence of the quinoline ring could potentially be used in certain binding assays.[3] For example, a change in the fluorescence intensity or wavelength upon binding to a target protein could be used as a readout. This would eliminate the need for a separate fluorescent label on the peptide.[10][11]

Conclusion and Future Perspectives

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to expand the chemical diversity of peptide libraries. The unique structural and electronic properties of the quinoline moiety offer exciting possibilities for the discovery of novel bioactive peptides with improved therapeutic potential. By employing optimized solid-phase synthesis protocols and well-designed library screening strategies, researchers can effectively harness the power of this unnatural amino acid to accelerate the identification of new drug candidates. The continued exploration of such novel building blocks will undoubtedly push the boundaries of peptide-based drug discovery and contribute to the development of the next generation of therapeutics.

References

Application Notes and Protocols: Site-Specific Incorporation of 3-(2-quinolyl)-DL-alanine in Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Protein Function with a Fluorescent Amino Acid

The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites has revolutionized protein engineering and drug discovery.[1][2] This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and therapeutic warheads into proteins, far beyond the limitations of the 20 canonical amino acids.[1][2] One such ncAA, 3-(2-quinolyl)-DL-alanine (QAla), offers a unique tool for researchers. Its intrinsic fluorescence provides a direct readout for studying protein conformation, dynamics, and interactions without the need for bulky fluorescent protein tags or external labels that can perturb protein function.[3][4][5] The quinoline moiety is also a recognized pharmacophore, making QAla an intriguing building block for developing novel protein-based therapeutics.[6][7][8]

This comprehensive guide provides the scientific background and detailed protocols for the site-specific incorporation of QAla into a target protein using an E. coli expression system. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to explain the underlying principles and critical considerations for successful experimentation.

The Principle of Genetic Code Expansion

The site-specific incorporation of QAla is achieved by co-opting the cellular protein synthesis machinery.[1][2] This requires two key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair: A synthetase (aaRS) and its cognate transfer RNA (tRNA) that are "orthogonal" to the host's endogenous translational machinery. This means the orthogonal aaRS specifically charges its cognate tRNA with QAla and does not recognize any of the host's endogenous tRNAs. Conversely, the orthogonal tRNA is not recognized by any of the host's endogenous aaRSs.[1][9]

  • A Reassigned Codon: A codon in the mRNA of the target protein is repurposed to encode for QAla. The most commonly used reassigned codon is the amber stop codon (UAG), due to its relative rarity in many organisms.[2]

When the orthogonal aaRS, orthogonal tRNA (engineered to recognize the UAG codon), the target gene containing a UAG codon at the desired incorporation site, and QAla are all present in the cell, the ribosome will read through the UAG codon and incorporate QAla into the growing polypeptide chain.

Visualizing the Workflow

G cluster_0 Component Preparation cluster_1 Cellular Transformation & Expression cluster_2 Protein Production & Analysis Plasmid_Target Target Protein Plasmid (with UAG codon) Transformation Co-transform E. coli with both plasmids Plasmid_Target->Transformation Plasmid_Synthetase Orthogonal aaRS/tRNA Plasmid Plasmid_Synthetase->Transformation QAla_Solution 3-(2-quinolyl)-DL-alanine (in growth medium) Expression Induce Protein Expression in presence of QAla QAla_Solution->Expression Transformation->Expression Purification Purify Target Protein Expression->Purification Verification Verify QAla Incorporation (Mass Spec, Fluorescence) Purification->Verification

Figure 1. A high-level overview of the experimental workflow for site-specific incorporation of QAla.

Selecting an Orthogonal System for QAla

While a specific orthogonal aaRS/tRNA pair validated for 3-(2-quinolyl)-DL-alanine is not yet widely published, a rational starting point is to use an engineered pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species.[1] PylRS is known for its promiscuous active site that can accommodate a wide variety of bulky, hydrophobic ncAAs.[1] Alternatively, engineered variants of the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii have also been shown to accept large aromatic ncAAs.[10]

Expert Insight: The choice of the orthogonal system is critical. It is advisable to screen a small panel of PylRS or TyrRS variants that have been previously shown to incorporate structurally similar ncAAs. This empirical approach will significantly increase the probability of identifying a synthetase that efficiently and faithfully incorporates QAla.

Experimental Protocols

Part 1: Plasmid Preparation
  • Target Protein Plasmid:

    • Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired site of incorporation in the gene of your target protein.

    • It is recommended to place the target gene under the control of a tightly regulated promoter (e.g., arabinose-inducible araBAD promoter or anhydrotetracycline-inducible tet promoter) to minimize leaky expression.

    • Ensure the plasmid carries a resistance marker for selection (e.g., ampicillin).

  • Orthogonal aaRS/tRNA Plasmid:

    • Obtain or construct a plasmid expressing the chosen orthogonal aaRS (e.g., a PylRS variant) and its cognate tRNA (e.g., tRNAPylCUA).

    • The tRNA gene should contain the CUA anticodon to recognize the UAG codon.

    • The aaRS and tRNA genes are typically expressed from constitutive promoters of moderate strength.

    • This plasmid should carry a different antibiotic resistance marker (e.g., chloramphenicol) for co-selection with the target protein plasmid.

Part 2: Cell Culture and Transformation
  • Bacterial Strain: Use an E. coli strain suitable for protein expression, such as BL21(DE3) or a derivative.

  • Co-transformation:

    • Prepare competent E. coli cells.

    • Co-transform the competent cells with both the target protein plasmid and the orthogonal aaRS/tRNA plasmid.

    • Plate the transformed cells on LB agar plates containing both antibiotics corresponding to the resistance markers on your plasmids.

    • Incubate overnight at 37°C.

Part 3: Protein Expression and QAla Incorporation
  • Starter Culture:

    • Inoculate a single colony from the transformation plate into 5 mL of LB medium containing both antibiotics.

    • Grow overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate 1 L of rich medium (e.g., Terrific Broth or 2xYT) containing both antibiotics with the overnight starter culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add 3-(2-quinolyl)-DL-alanine to the culture to a final concentration of 1-2 mM.

    • Induce protein expression according to the specific promoter system of your target protein plasmid (e.g., add L-arabinose for the araBAD promoter).

    • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours with shaking. The lower temperature often improves protein folding and incorporation efficiency.

Part 4: Protein Purification
  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Purify the target protein from the clarified lysate using standard chromatography techniques (e.g., affinity chromatography based on a tag on your protein, followed by ion-exchange and/or size-exclusion chromatography).

Part 5: Verification of QAla Incorporation
  • Mass Spectrometry:

    • Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

    • The measured mass of the protein should correspond to the theoretical mass of the protein with QAla incorporated. A peak corresponding to the truncated protein (terminated at the UAG codon) may also be observed.

  • SDS-PAGE and Fluorescence Imaging:

    • Run the purified protein on an SDS-PAGE gel.

    • Visualize the gel under UV light. The band corresponding to the full-length protein containing QAla should exhibit fluorescence.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum of the purified protein to confirm the characteristic fluorescence of the incorporated QAla. The photophysical properties of quinoline derivatives can be sensitive to the local environment, providing a tool to study protein structure and dynamics.[11][12]

Data Presentation and Expected Results

Parameter Expected Outcome Troubleshooting/Considerations
Protein Yield 0.1 - 5 mg/L of cultureLow yields can be due to inefficient suppression of the UAG codon, toxicity of the ncAA, or poor expression of the orthogonal components. Optimize QAla concentration, induction conditions, and consider different orthogonal pairs.
Mass Spectrometry A major peak corresponding to the mass of the full-length protein with QAla. A smaller peak corresponding to the truncated protein may be present.A high proportion of truncated protein indicates inefficient incorporation. Ensure the orthogonal components are expressed and active.
Fluorescence The purified protein exhibits fluorescence when excited with UV light.The absence of fluorescence suggests no or very low incorporation of QAla. Verify the identity and purity of the QAla used.

Visualizing the Orthogonal Translation System

G cluster_0 Components cluster_1 Mechanism QAla QAla Charging aaRS charges tRNA with QAla QAla->Charging aaRS Orthogonal aaRS aaRS->Charging tRNA Orthogonal tRNA(CUA) tRNA->Charging Ribosome Ribosome Charging->Ribosome QAla-tRNA(CUA) Protein Growing Polypeptide Chain Ribosome->Protein QAla Incorporation mRNA mRNA with UAG codon mRNA->Ribosome

Figure 2. The mechanism of site-specific QAla incorporation via an orthogonal translation system.

Conclusion and Future Perspectives

The site-specific incorporation of 3-(2-quinolyl)-DL-alanine provides a powerful tool for elucidating protein structure and function, as well as for the development of novel protein therapeutics. The protocols outlined in this guide provide a robust starting point for researchers to implement this technology. While the identification of the optimal orthogonal aaRS/tRNA pair for QAla may require some empirical screening, the principles and methodologies described herein are well-established and have been successfully applied to a wide range of other ncAAs. Future work in this area will likely focus on the development of more efficient and specific orthogonal systems, as well as the expansion of the genetic code to include multiple, distinct ncAAs in a single protein.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling of Fmoc-3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered amino acid, Fmoc-3-(2-quinolyl)-DL-alanine, into their peptide sequences. Due to its bulky quinoline side chain, this particular amino acid derivative often presents unique challenges during the coupling step.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal coupling efficiency.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of this compound in a direct question-and-answer format.

Q1: Why is my coupling reaction with this compound failing or showing low efficiency?

A1: The primary reason for poor coupling efficiency is the significant steric hindrance imposed by the large, rigid quinolyl group attached to the β-carbon of the alanine.[1][3] This bulky side chain physically obstructs the approach of the activated carboxyl group to the free N-terminal amine of the resin-bound peptide chain. This challenge is common with other hindered amino acids, such as α,α-disubstituted or N-methylated amino acids.[1][3]

The consequences of this steric hindrance are:

  • Slowed Reaction Kinetics: The formation of the peptide bond is significantly slower compared to less bulky amino acids like Alanine or Glycine.

  • Incomplete Reactions: Standard coupling times may be insufficient to drive the reaction to completion, leaving a significant portion of the N-terminal amines on the resin unreacted.

Q2: How can I reliably determine if the coupling is incomplete?

A2: Monitoring the reaction is critical for success.[4] There are two primary methods to assess coupling completion, each with its own advantages.

  • Qualitative On-Resin Monitoring: The Kaiser Test The Kaiser test (or ninhydrin test) is a rapid and highly sensitive colorimetric assay used to detect free primary amines on the resin.[5][6][7] A positive result indicates that the N-terminal amine is still available and has not been successfully coupled.

    • Positive Result (Incomplete Coupling): Resin beads and solution turn an intense blue.[6]

    • Negative Result (Complete Coupling): Resin beads and solution remain colorless or turn a faint yellow.[8]

    It's a valuable in-process check, but be aware of its limitations, such as the potential for false positives if the Fmoc group is labile under the test conditions.[9]

  • Quantitative Off-Resin Analysis: Test Cleavage with HPLC/MS This is the most definitive method for quantifying coupling efficiency.[8][10][11] It involves cleaving a small sample of the peptide from the resin and analyzing the crude product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][13] This analysis will clearly show the peak corresponding to your desired peptide and any peaks corresponding to deletion sequences (where the hindered amino acid failed to couple), allowing you to calculate the reaction's success rate.

Q3: Which coupling reagents are most effective for this compound?

A3: The choice of coupling reagent is crucial for overcoming steric hindrance.[14] While standard carbodiimide reagents like DIC might be insufficient, modern onium salt-based reagents are highly recommended.[15]

  • Phosphonium and Aminium/Uronium Salts: These reagents work by forming highly reactive ester intermediates in situ, which facilitates the coupling of difficult amino acids.

    • HATU, HCTU, and PyAOP: These are considered the most powerful coupling reagents for hindered systems.[14][16] HATU and PyAOP react with the amino acid to form OAt esters, which are more reactive than the OBt esters formed by reagents like HBTU. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the reaction.

    • COMU: This is a third-generation uronium reagent based on Oxyma Pure. It offers reactivity comparable to HATU but is a safer alternative, as it avoids the use of potentially explosive HOBt or HOAt derivatives.[14]

Coupling ReagentClassActivating AdditiveReactivity for Hindered AAKey Advantages
DIC/HOBt CarbodiimideHOBtModerateCost-effective, widely used for standard couplings.
HBTU/TBTU AminiumHOBt (integrated)GoodWell-established, good for routine synthesis.[14][15]
HCTU Aminium6-Cl-HOBt (integrated)Very GoodHigher reactivity than HBTU due to the chloro-substituted HOBt.[14]
HATU AminiumHOAt (integrated)ExcellentHighly efficient for hindered couplings, including N-methyl amino acids.[14][16]
PyAOP PhosphoniumHOAt (integrated)ExcellentVery powerful reagent, similar in efficacy to HATU.[16]
COMU AminiumOxyma Pure (integrated)ExcellentHigh reactivity comparable to HATU with an improved safety profile.[14]
Q4: I'm using HATU but still observing incomplete coupling. What other experimental parameters can I adjust?

A4: If a powerful coupling reagent alone isn't sufficient, a multi-parameter optimization approach is necessary.

  • Double Couple: This is a straightforward and highly effective strategy. After the initial coupling reaction time, drain the reagents and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[17]

  • Increase Reagent Excess: Use a higher molar excess of reagents. For difficult couplings, increasing the ratio from a standard 3-4 equivalents to 5-6 equivalents of the Fmoc-amino acid and coupling reagents can help drive the reaction to completion.[18]

  • Extend Reaction Time: Sterically hindered couplings are slow. Increase the reaction time from a standard 1-2 hours to 4 hours, or even allow it to react overnight at room temperature.[16][19]

  • Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion quickly.[1]

  • Capping: If you consistently fail to achieve 100% coupling, it is critical to "cap" the unreacted N-terminal amines. This is done by acetylating them with a reagent like acetic anhydride. Capping prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[8]

Q5: Could peptide aggregation on the resin be part of the problem?

A5: Yes, absolutely. As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, leading to aggregation on the solid support.[20] This aggregation can physically block access to the N-terminal amine, preventing even small amino acids from coupling efficiently. The hydrophobic nature of the quinolyl group can exacerbate this issue.

Strategies to Mitigate Aggregation:

  • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is often better at solvating and disrupting secondary structures.

  • Use Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the coupling reaction can help break up aggregates.

  • Incorporate PEG Resins: Resins with polyethylene glycol (PEG) linkers can improve solvation of the growing peptide chain and reduce aggregation.[17]

Key Experimental Protocols & Workflows

Troubleshooting Workflow for Poor Coupling

G cluster_optimization Optimization Strategies start Poor Coupling Suspected kaiser Perform Kaiser Test start->kaiser kaiser_pos Result: Blue (Positive) kaiser->kaiser_pos kaiser_neg Result: Yellow (Negative) kaiser->kaiser_neg double_couple 1. Double Couple kaiser_pos->double_couple Implement in order cleave_hplc Test Cleave & HPLC Analysis kaiser_pos->cleave_hplc For confirmation proceed Proceed to Next Cycle kaiser_neg->proceed increase_time 2. Increase Time / Temp double_couple->increase_time stronger_reagent 3. Use Stronger Reagent (e.g., HATU, COMU) increase_time->stronger_reagent capping 4. Cap Unreacted Amines stronger_reagent->capping re_kaiser Re-run Kaiser Test capping->re_kaiser re_kaiser->kaiser_pos Still Positive re_kaiser->kaiser_neg Now Negative

Caption: A logical workflow for diagnosing and resolving poor coupling efficiency.

Protocol 1: Optimized Coupling using HATU

This protocol is designed for coupling 1 equivalent of free amine on the resin.

  • Prepare Amino Acid Solution: In a separate vessel, dissolve this compound (5 eq.) and HATU (4.9 eq.) in high-purity, amine-free DMF.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (10 eq.) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for a minimum of 2 hours. For longer peptides or known difficult sequences, extend this to 4 hours or agitate at 40°C for 2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test (see Protocol 2).

  • Recouple (if necessary): If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF (3x), and repeat steps 1-5 (double coupling).

  • Wash: Once the coupling is complete (negative Kaiser test), drain the final coupling solution and wash the resin thoroughly with DMF (5x) to remove all excess reagents.

Protocol 2: Kaiser (Ninhydrin) Test

Reagents: [6]

  • Solution A: Potassium cyanide (KCN) in pyridine.

  • Solution B: Ninhydrin in n-butanol.

  • Solution C: Phenol in n-butanol.

Procedure: [6]

  • Collect 10-15 beads of the peptide-resin in a small glass test tube.

  • Add 2-3 drops of each Solution (A, B, and C) to the test tube.

  • Heat the tube at 110-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Intense Blue: Incomplete coupling.

    • Colorless/Yellow: Complete coupling.

Activation Mechanism Visualization

G cluster_reactants Reactants cluster_products Products AA Fmoc-Qal-COOH Activated_Ester Highly Reactive OAt-Ester Intermediate AA->Activated_Ester Activation HATU HATU HATU->Activated_Ester Activation Base DIPEA (Base) Base->Activated_Ester Activation Peptide Fmoc-Qal-NH-Peptide-Resin Activated_Ester->Peptide Coupling Byproducts Byproducts (HOAt, Tetramethylurea) Activated_Ester->Byproducts Resin H₂N-Peptide-Resin Resin->Peptide Coupling

Caption: Activation of the carboxylic acid by HATU to form a reactive ester.

References

Technical Support Center: Fmoc-3-(2-quinolyl)-DL-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for Fmoc-3-(2-quinolyl)-DL-alanine. This specialized, non-proteinogenic amino acid is a powerful building block for synthesizing novel peptides with enhanced biological activity, making it invaluable in medicinal chemistry and drug discovery.[1][2] Its unique quinoline moiety, however, introduces specific challenges related to steric hindrance and electronic effects that require careful consideration during solid-phase peptide synthesis (SPPS).

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of using this reagent and prevent common side reactions.

Troubleshooting Guide: Preventing & Resolving Side Reactions

This section addresses specific issues you may encounter when incorporating this compound into your peptide sequence.

Issue 1: Incomplete or Slow Coupling Reactions

Symptoms:

  • A positive Kaiser test (deep blue beads) after the coupling step, indicating unreacted free amines.[3]

  • Mass spectrometry (MS) analysis of the crude peptide reveals significant deletion sequences (target peptide mass minus the mass of quinolyl-alanine).

Primary Cause: Steric Hindrance

The bulky, rigid quinoline side chain of this compound can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4][5][6][7] This steric clash slows down the rate of peptide bond formation, leading to incomplete reactions within standard coupling times.

Solutions & Scientific Rationale:

  • Select a High-Potency Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient.[7][8] Uronium/aminium or phosphonium salt-based reagents are necessary to generate a more reactive active ester.

    • Recommendation: Use HATU or HCTU . HATU, in particular, generates a highly reactive OAt-ester, which is exceptionally effective for overcoming steric barriers.[8][9][10] COMU is another excellent, non-explosive alternative with comparable reactivity to HATU.[8][11][12]

  • Optimize Reagent Stoichiometry and Concentration: To drive the reaction forward, increase the effective concentration of reactants.

    • Recommendation: Use a 4 to 5-fold excess of the Fmoc-amino acid and coupling reagents relative to the resin's functional loading. A higher concentration (e.g., 0.5 M in DMF) can also increase the probability of successful molecular interactions.

  • Extend Coupling Time: For sterically demanding couplings, a standard 1-2 hour reaction time may be inadequate.[8]

    • Recommendation: Extend the coupling time to 4 hours or even overnight. Monitor the reaction progress by taking a small sample of resin beads for a Kaiser test.

  • Perform a Double Coupling: If a single, extended coupling is still incomplete, a second coupling is a reliable strategy.

    • Recommendation: After the first coupling, drain the reaction vessel, wash thoroughly with DMF, and then add a fresh solution of activated this compound.[8]

G start Coupling of this compound kaiser_test Perform Kaiser Test on Resin Beads start->kaiser_test result Result? kaiser_test->result positive Positive (Blue Beads) Incomplete Coupling result->positive Positive negative Negative (Yellow Beads) Coupling Complete result->negative Negative solution1 Action: Extend Coupling Time (e.g., to 4 hours) positive->solution1 solution2 Action: Perform Double Coupling positive->solution2 solution3 Consider Stronger Reagent (e.g., HATU, COMU) positive->solution3 next_step Proceed to Next Deprotection Cycle negative->next_step solution1->kaiser_test Re-test

Caption: Troubleshooting workflow for incomplete coupling.
Issue 2: Racemization at the α-Carbon

Symptoms:

  • RP-HPLC analysis of the purified peptide shows a doublet or broadened peak for the target peptide.

  • Mass spectrometry confirms the presence of diastereomers (identical mass, different retention times).

Primary Cause: Oxazolone Formation

Racemization of amino acids during peptide synthesis primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[13] This happens after the carboxyl group is activated. The planar, achiral oxazolone ring allows for the easy abstraction and re-addition of the α-proton, scrambling the stereochemistry before the N-terminal amine of the peptide chain can attack. This side reaction is exacerbated by strong bases and prolonged activation times.[14][15]

Solutions & Scientific Rationale:

  • Use Racemization-Suppressing Additives: The key is to favor the formation of an active ester that is less prone to cyclizing into an oxazolone.

    • Recommendation: Ensure your coupling strategy includes an additive like Oxyma Pure or HOBt . Coupling reagents like COMU (which contains Oxyma) or using a DIC/Oxyma combination are excellent choices.[9][12] These additives convert the initially formed activated species into their respective active esters, which are more stable against oxazolone formation.

  • Minimize Pre-activation Time: Do not let the activated amino acid solution (the "carbomix") stand for long periods before adding it to the resin.

    • Recommendation: Add the activation mixture to the deprotected resin within 1-5 minutes of its preparation.[8]

  • Choose the Right Base: The choice and amount of base can influence the rate of α-proton abstraction.

    • Recommendation: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For extremely sensitive residues, a weaker base like sym-collidine may be considered, though this can slow the coupling reaction.[9]

G cluster_0 Racemization Pathway cluster_1 Desired Coupling Pathway ActivatedAA Activated Fmoc-AA-OX Oxazolone 5(4H)-Oxazolone (Planar, Achiral) ActivatedAA->Oxazolone - HX Enolate Enolate Intermediate Oxazolone->Enolate + Base, -H+ RacemizedAA Racemized Activated AA Oxazolone->RacemizedAA + HX Enolate->Oxazolone - Base, +H+ ActivatedAA2 Activated Fmoc-AA-OX TargetPeptide Fmoc-AA-Peptide-Resin (Correct Stereochemistry) ActivatedAA2->TargetPeptide PeptideResin H2N-Peptide-Resin PeptideResin->TargetPeptide

Caption: Competing pathways of desired coupling vs. racemization via oxazolone formation.
Issue 3: Incomplete Fmoc-Group Deprotection

Symptoms:

  • A negative or faint yellow Kaiser test result after the deprotection step, indicating the absence of free primary amines.[3]

  • MS analysis shows N-terminally truncated peptide sequences.

Primary Cause: Steric Shielding

Similar to coupling, the bulky quinolyl group, especially when adjacent to other large residues or as part of an aggregating sequence, can hinder the access of piperidine to the base-labile proton on the fluorenyl ring system.[4] Ineffective deprotection is a critical failure, as it terminates the chain elongation.[4]

Solutions & Scientific Rationale:

  • Extend Deprotection Time: The standard 2 x 5-10 minute piperidine treatment may be insufficient.

    • Recommendation: Increase the second piperidine treatment to 20-30 minutes to ensure complete removal.

  • Use a Stronger Base Cocktail (with caution): For exceptionally difficult sequences, a stronger base can be employed.

    • Recommendation: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF solution. DBU is a non-nucleophilic, stronger base that can accelerate Fmoc removal.[16] However, DBU can also increase the risk of aspartimide formation if Asp residues are present in the sequence.[17]

  • Ensure Proper Resin Solvation: Reagent accessibility is paramount. Poorly swollen resin beads will have collapsed internal channels, preventing reagents from reaching the reactive sites.

    • Recommendation: Always ensure the resin is fully swollen in a good quality solvent (e.g., DMF) for at least 30-60 minutes before starting the synthesis. If aggregation is suspected, adding a small percentage of DMSO or using NMP as a solvent can help disrupt secondary structures.[16]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: The compound should be stored in a dry, airtight container at 0 - 8 °C to prevent degradation.[18]

Q2: What is the purpose of using a DL-alanine (racemic) derivative in peptide synthesis? A: The use of a DL-amino acid mixture intentionally results in the synthesis of a diastereomeric pair of peptides. This is a common strategy in drug discovery for several reasons:

  • Peptide Libraries: It allows for the rapid generation of two distinct peptide structures for biological screening.

  • Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by natural proteases, which typically recognize only L-amino acids.[19] This can enhance the in-vivo half-life of a peptide therapeutic.

  • Conformational Effects: The introduction of a D-amino acid can induce specific turns or secondary structures that may be beneficial for binding to a biological target.[19]

Q3: Does the quinoline side chain require special consideration during the final TFA cleavage step? A: The quinoline group itself is stable to standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5).[20] The nitrogen atom in the quinoline ring is basic and will be protonated by TFA, but this does not typically interfere with cleavage or purification. Unlike tryptophan, the quinoline ring is not highly susceptible to alkylation by carbocations generated from side-chain protecting groups, but the use of standard scavengers is always recommended.[20][21]

Q4: Which resin is best suited for synthesizing peptides with this bulky C-terminal residue? A: If this compound is the C-terminal residue, using a 2-Chlorotrityl chloride (2-CTC) resin is highly recommended. The steric bulk of the trityl linkage on the resin helps prevent diketopiperazine formation, a common side reaction that occurs after the deprotection of the second amino acid, which can cleave the dipeptide from the resin.[16]

Protocols & Data

Optimized Coupling Protocol for this compound

This protocol is for a 0.1 mmol scale manual synthesis and assumes the use of a potent uronium coupling reagent.

  • Resin Preparation:

    • Place the N-terminally deprotected peptide-resin (0.1 mmol) in a reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.) in ~5 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the vial.

    • Vortex briefly. Allow to pre-activate for no more than 2 minutes.

  • Coupling Reaction:

    • Add the activation solution to the resin.

    • Agitate the reaction mixture at room temperature for at least 2 hours. For difficult sequences, this can be extended to 4 hours or overnight.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them with DMF and DCM, and perform a Kaiser test.

    • If the test is negative (yellow beads), the coupling is complete. Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL).

    • If the test is positive (blue beads), drain, wash with DMF, and perform a second coupling (repeat steps 2 and 3).

Table 1: Recommended Coupling Reagent Stoichiometry (per 1 eq. of resin loading)
Reagent ClassCoupling ReagentAmino Acid (eq.)Reagent (eq.)Base (DIPEA) (eq.)Notes
Uronium/Aminium HATU / HCTU4.03.98.0Highly recommended for hindered couplings.[8][22]
Uronium/Aminium COMU4.03.98.0Excellent reactivity, non-explosive alternative to HATU.[11]
Phosphonium PyBOP / PyAOP4.04.08.0Good for hindered couplings; does not cause guanidinylation side reactions.[11]
Carbodiimide DIC / Oxyma4.04.0 / 4.0N/ALower risk of racemization but may be less efficient for this residue.[9]

References

solubility issues of Fmoc-3-(2-quinolyl)-DL-alanine in DMF

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fmoc-3-(2-quinolyl)-DL-alanine

Welcome to the technical support guide for troubleshooting solubility issues with this compound in N,N-Dimethylformamide (DMF). This resource is designed for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles behind these solubility challenges and provide a systematic, field-proven approach to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound failing to dissolve in DMF, a standard solvent for SPPS?

A1: The poor solubility of this compound is a direct consequence of its molecular structure. The issue stems from two primary contributors: the large, planar, and aromatic Fmoc protecting group, and the equally bulky and hydrophobic quinolyl side chain.[1][2] These two moieties promote strong intermolecular π-π stacking interactions, leading to self-aggregation.[1] This aggregation effectively creates quasi-crystalline structures that are difficult for DMF to solvate, even though DMF is a powerful polar aprotic solvent.[1]

Q2: I've noticed batch-to-batch variability in solubility. Could the quality of my DMF be a factor?

A2: Absolutely. The purity of DMF is critical. Over time, DMF can degrade to form small amounts of dimethylamine.[3] This basic impurity can begin to cleave the acid-labile Fmoc group, and the resulting ionic species can further complicate dissolution. Furthermore, water contamination in the DMF can negatively impact the solubility of highly hydrophobic molecules. For reproducible results, always use high-purity, amine-free DMF from a freshly opened bottle or a dedicated solvent purification system.[4]

Q3: Are there alternative solvents I should consider if DMF is not effective?

A3: Yes. For particularly challenging amino acids like this one, switching to a solvent with greater solvating power is a common and effective strategy. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative to DMF and is often considered a superior solvent for hydrophobic peptides and amino acids due to its ability to better solvate growing peptide chains and prevent aggregation.[3][5] Dimethyl sulfoxide (DMSO) is another powerful solvent capable of disrupting the strong intermolecular interactions of aggregated Fmoc-amino acids.[1][6] Often, a mixture of DMF with a small percentage of DMSO is sufficient to achieve dissolution.[1][7]

Q4: Can I simply heat the solution to get the compound to dissolve?

A4: Gentle heating is a viable technique but must be approached with caution. Warming the solution to 30-40°C can significantly increase solubility.[1][7][8] However, the Fmoc protecting group is thermally labile, and excessive or prolonged heating can lead to its premature cleavage, resulting in undesired side products during synthesis.[8] Some studies have noted thermal cleavage occurring at temperatures as low as 80-120°C, so it is critical to maintain a carefully controlled low-temperature environment.[9]

In-Depth Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues, from initial dissolution to potential problems during the coupling reaction.

Problem 1: this compound Fails to Dissolve in DMF at Room Temperature

The primary cause is strong intermolecular aggregation. The following steps are ordered from least to most aggressive.

Start by attempting to dissolve the amino acid in high-purity DMF with vigorous vortexing.[1] If solid particles remain, the next step is to introduce energy to break up the aggregates.

  • Action: Employ sonication. Place the sealed vial in an ultrasonic water bath for 5-15 minute intervals.[1][10]

  • Causality: Sonication uses high-frequency sound waves to induce cavitation in the solvent, creating localized areas of high energy. This energy physically disrupts the π-π stacking and hydrogen bonds holding the aggregates together, allowing DMF molecules to solvate the individual amino acid molecules.[10][11] Monitor the bath temperature to ensure it does not rise significantly.[8]

If physical disruption is insufficient, altering the chemical environment of the solvent is the next logical step.

  • Action: Add a small volume of a stronger, chaotropic co-solvent. Start by creating a 9:1 (v/v) mixture of DMF:DMSO.

  • Causality: DMSO is highly effective at disrupting both hydrogen bonding and aromatic stacking interactions.[12] By introducing it as a co-solvent, you increase the overall solvating power of the medium just enough to overcome the aggregation forces of the this compound without drastically changing the reaction conditions.

If a co-solvent mixture is still not effective, the compound's solubility limit in DMF-based systems may have been reached.

  • Action: Switch the primary solvent entirely to NMP.[3]

  • Causality: NMP has a higher solvating power for hydrophobic and aggregation-prone sequences compared to DMF.[5] It is a well-established alternative for the synthesis of "difficult" peptides and is often successful where DMF fails.[3]

Problem 2: The Solution is Initially Clear, but a Precipitate Forms During Activation or Coupling

This indicates that the issue is not the initial solubility of the amino acid itself, but rather on-resin aggregation.

  • Causality: As the peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) that are insoluble in the synthesis solvent. This on-resin aggregation can physically block the N-terminus, preventing the incoming activated amino acid from reaching the reaction site and causing it to precipitate out of solution.[1][12]

  • Solution 1: Use Chaotropic Salts. Adding a chaotropic salt such as LiCl (0.5 M to 1.0 M) to the coupling mixture can disrupt the hydrogen bond networks that cause on-resin aggregation.[7]

  • Solution 2: Switch to NMP. As mentioned previously, NMP is more effective at solvating the growing peptide chain, which can prevent the formation of these insoluble secondary structures.[3][5]

Visualizations

Troubleshooting Workflow

Start Start: Dissolve this compound in DMF Vortex Vortex Vigorously Start->Vortex Check1 Fully Dissolved? Vortex->Check1 Sonicate Apply Sonication (5-15 min) Check1->Sonicate No Success Success: Proceed to Coupling Check1->Success Yes Check2 Fully Dissolved? Sonicate->Check2 CoSolvent Add Co-Solvent (e.g., 10% DMSO) Check2->CoSolvent No Check2->Success Yes Check3 Fully Dissolved? CoSolvent->Check3 SwitchSolvent Switch Primary Solvent to NMP Check3->SwitchSolvent No Check3->Success Yes SwitchSolvent->Success Fail Consult Advanced Strategies

Caption: Decision workflow for dissolving this compound.

Mechanism of Aggregation

cluster_0 Molecule 1 cluster_1 Molecule 2 Fmoc1 Fmoc Quin1 Quinolyl Fmoc2 Fmoc Fmoc1->Fmoc2 π-π stacking Quin2 Quinolyl Quin1->Quin2 π-π stacking

Caption: π-π stacking interactions leading to aggregation.

Experimental Protocols

Protocol 1: Dissolution via Sonication
  • Weigh the required amount of this compound into a clean, dry reaction vial.

  • Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.

  • Vortex the mixture vigorously for 1-2 minutes.[1]

  • If undissolved solid remains, seal the vial securely.

  • Place the vial in a standard laboratory ultrasonic water bath.

  • Sonicate for 10 minutes.[1] Visually inspect for dissolution.

  • If necessary, continue sonication in 5-minute intervals until the solution is clear. Monitor the water bath to ensure the temperature does not exceed 40°C.[8]

  • Once dissolved, use the solution immediately for the coupling reaction.

Protocol 2: Dissolution Using a Co-Solvent
  • Weigh the required amount of this compound into a clean, dry reaction vial.

  • Prepare a stock solution of 90% DMF / 10% DMSO (v/v).

  • Add the calculated volume of the DMF/DMSO co-solvent mixture to the vial.

  • Vortex vigorously for 2-3 minutes.

  • If necessary, proceed with sonication as described in Protocol 1, using the co-solvent mixture.

Data Summary Table

MethodEfficacy for this compoundKey MechanismImportant Considerations
Vortexing LowMechanical AgitationBaseline step; often insufficient alone.
Sonication Moderate to HighPhysical disruption of aggregates via cavitation.[10]Highly effective for breaking kinetic barriers to dissolution. Monitor for heating.[8]
Gentle Heating (30-40°C) Moderate to HighIncreases kinetic energy of solvent and solute.[1]Risk of thermal degradation of the Fmoc group.[9] Must be carefully controlled.
Co-Solvent (10% DMSO in DMF) HighIncreases solvent polarity and disrupts π-π stacking.[1][12]May slightly alter coupling kinetics. Ensure reagent compatibility.
Alternative Solvent (NMP) Very HighSuperior solvating power for hydrophobic molecules.[3][5]More viscous than DMF; may require longer wash times.

References

Technical Support Center: Navigating Challenges in the Fmoc Deprotection of 3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a particularly challenging step in Solid-Phase Peptide Synthesis (SPPS): the incomplete Fmoc deprotection of 3-(2-quinolyl)-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this sterically demanding and electronically unique amino acid. Here, we will delve into the root causes of incomplete deprotection, provide robust troubleshooting strategies, and offer detailed protocols to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the Fmoc deprotection of 3-(2-quinolyl)-DL-alanine:

Q1: Why is the Fmoc deprotection of 3-(2-quinolyl)-DL-alanine so challenging?

The difficulty arises from a combination of steric hindrance and the electronic properties of the quinoline moiety. The bulky, rigid quinoline ring system can physically obstruct the piperidine base from accessing the acidic proton on the fluorenyl group, slowing down the deprotection reaction.[1][2] Furthermore, the electron-withdrawing nature of the quinoline ring can influence the local chemical environment, potentially impacting the reaction kinetics.

Q2: How can I know if the Fmoc deprotection is incomplete?

Incomplete deprotection can be diagnosed through several analytical methods:

  • Kaiser Test: A negative (yellow) or weak positive (faint blue) Kaiser test result after the deprotection step indicates the presence of a protected N-terminal amine, signifying incomplete Fmoc removal.[3][4][5]

  • HPLC and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide will show a peak corresponding to the desired peptide and a later-eluting, more hydrophobic peak. Mass spectrometry will confirm this second peak has a mass increase of 222.24 Da, corresponding to the mass of the Fmoc group.[3]

  • UV-Vis Spectrophotometry: Automated synthesizers monitor the UV absorbance of the dibenzofulvene-piperidine adduct. An attenuated or delayed signal compared to a standard amino acid can suggest slow or incomplete deprotection.[3]

Q3: What are the consequences of incomplete Fmoc deprotection?

Failure to completely remove the Fmoc group will lead to the formation of deletion sequences, where the subsequent amino acid fails to couple to the growing peptide chain.[1][2] This results in a complex mixture of peptides that can be extremely difficult to purify, leading to a significant reduction in the overall yield and purity of your target peptide.[1]

In-Depth Troubleshooting Guide

When standard protocols fail, a systematic approach to troubleshooting is essential. This guide will walk you through potential causes and solutions for incomplete Fmoc deprotection of 3-(2-quinolyl)-DL-alanine.

Issue 1: Steric Hindrance from the Quinolyl Side Chain

The primary culprit for incomplete deprotection is the sheer size and rigidity of the quinoline group.

  • Physical Blockade: The quinoline ring can shield the N-terminal Fmoc group, preventing the piperidine base from efficiently abstracting the acidic proton required to initiate the deprotection cascade.[1][2]

  • Peptide Aggregation: The presence of the large, aromatic quinoline side chain can promote inter-chain aggregation, especially in longer peptide sequences. This aggregation can trap the N-terminus within a poorly solvated core, further hindering reagent access.[6]

  • Extended Deprotection Times: For sterically hindered residues, a single, short deprotection step is often insufficient.

    • Recommendation: Increase the total deprotection time to 30-60 minutes, divided into two or three separate treatments with fresh reagent.[1]

  • Elevated Temperature: Increasing the reaction temperature can enhance the kinetics of the deprotection reaction.

    • Recommendation: Perform the deprotection at a moderately elevated temperature (e.g., 35-40°C). However, be cautious as higher temperatures can increase the risk of side reactions like racemization.

  • Use of Chaotropic Agents: Certain salts can disrupt secondary structures and improve solvation.

    • Recommendation: The addition of chaotropic salts like LiCl or KSCN to the deprotection solution can sometimes improve yields, although this is a less common approach and should be used judiciously.

Issue 2: Suboptimal Deprotection Reagent Cocktail

The standard 20% piperidine in DMF may not be potent enough for this challenging amino acid.

  • Insufficient Basicity: While piperidine is generally effective, highly hindered systems may require a stronger base to efficiently initiate the β-elimination reaction.[7]

  • Reagent Degradation: Old or improperly stored piperidine can be less effective.

  • Addition of a Stronger, Non-Nucleophilic Base: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate Fmoc deprotection.

    • Recommendation: A cocktail of 2% DBU and 20% piperidine in DMF is often effective for difficult deprotections.[3] DBU is a stronger, non-nucleophilic base that can more readily abstract the acidic proton, while piperidine acts as a scavenger for the dibenzofulvene byproduct.[8]

  • Alternative Secondary Amines: Other secondary amines can be considered.

    • Recommendation: 4-methylpiperidine or piperazine have been explored as alternatives to piperidine and may offer different kinetic profiles.[9][10]

Issue 3: Poor Resin Swelling and Peptide Solvation

Inadequate swelling of the solid support can severely limit reagent accessibility.

  • Insufficient Solvent Penetration: If the resin is not fully swollen, the interior of the beads remains inaccessible to the deprotection reagents.[1]

  • Solvent Choice: While DMF is the standard, some difficult sequences may benefit from solvents with different properties.

  • Thorough Resin Swelling: Always ensure the resin is fully swollen before beginning the synthesis.

    • Recommendation: Swell the resin in DMF or a DCM/DMF mixture for at least 30-60 minutes prior to the first coupling reaction.[11]

  • Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) is a more polar aprotic solvent than DMF and can be more effective at disrupting peptide aggregation and improving solvation.[11]

    • Recommendation: Substitute DMF with NMP for the deprotection and coupling steps involving 3-(2-quinolyl)-DL-alanine.

Experimental Protocols

Here are detailed, step-by-step protocols for the recommended troubleshooting strategies.

Protocol 1: Extended Fmoc Deprotection
  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 25 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the presence of a free primary amine (indicated by a dark blue color).[4][5]

Protocol 2: DBU-Enhanced Fmoc Deprotection
  • Prepare Reagent: Prepare a deprotection solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF.

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.

  • Drain: Drain the deprotection solution.

  • Second Treatment (Optional but Recommended): Repeat the deprotection with fresh reagent for another 10-15 minutes for particularly stubborn cases.

  • Drain and Wash: Drain the final deprotection solution and wash the resin thoroughly with DMF (7 x 1 min) to ensure all DBU and piperidine are removed.

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Data Presentation

Deprotection Method Typical Time Key Advantages Potential Drawbacks
Standard (20% Piperidine/DMF)10-20 minMild, well-establishedMay be insufficient for sterically hindered residues
Extended (20% Piperidine/DMF)30-60 minIncreased efficiency for difficult sequencesLonger cycle times
DBU-Enhanced (2% DBU/20% Piperidine/DMF)10-30 minSignificantly faster and more effective for hindered residuesDBU must be thoroughly washed out to prevent side reactions

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Piperidine->Intermediate Adduct DBF-Piperidine Adduct Piperidine->Adduct Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF->Adduct + Piperidine

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Troubleshooting Workflow

Troubleshooting_Workflow Start Incomplete Deprotection Detected (e.g., Negative Kaiser Test) Extend_Time Strategy 1: Extend Deprotection Time (30-60 min total) Start->Extend_Time Check1 Kaiser Test Positive? Extend_Time->Check1 Use_DBU Strategy 2: Use DBU-Enhanced Reagent (2% DBU / 20% Piperidine) Check1->Use_DBU No Success Proceed to Coupling Check1->Success Yes Check2 Kaiser Test Positive? Use_DBU->Check2 Change_Solvent Strategy 3: Switch Solvent to NMP Check2->Change_Solvent No Check2->Success Yes Check3 Kaiser Test Positive? Change_Solvent->Check3 Check3->Success Yes Consult Consult Senior Scientist/ Re-evaluate Synthesis Strategy Check3->Consult No

Caption: A decision tree for troubleshooting incomplete Fmoc deprotection.

References

racemization of 3-(2-quinolyl)-DL-alanine during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Racemization of 3-(2-quinolyl)-DL-alanine

Welcome to the technical support center for scientists and researchers engaged in peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the specific challenge of racemization when incorporating the unnatural amino acid 3-(2-quinolyl)-DL-alanine into peptide sequences. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design.

Understanding the Challenge: The Susceptibility of 3-(2-quinolyl)-alanine

The incorporation of unnatural amino acids like 3-(2-quinolyl)-alanine is a powerful strategy for developing novel peptides with enhanced stability, binding affinity, or unique functionalities. However, the unique structure of this amino acid presents a significant stereochemical challenge: a heightened propensity for racemization during peptide bond formation.

The primary reason for this susceptibility lies in the electronic properties of the quinoline ring. The quinoline moiety is an electron-withdrawing aromatic system. This property increases the acidity of the alpha-proton (Hα) on the amino acid's chiral center. During the carboxyl group activation step of peptide synthesis, this acidic proton can be easily abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face, resulting in a mixture of L- and D-enantiomers and compromising the stereochemical purity of the final peptide.[1][2]

There are two principal mechanisms through which this loss of stereochemical integrity occurs:

  • Direct Enolization (Direct Hα Abstraction): A base directly removes the acidic alpha-proton from the activated amino acid. This pathway is particularly relevant for 3-(2-quinolyl)-alanine due to the electron-withdrawing nature of the side chain that stabilizes the resulting carbanion.[1]

  • Oxazolone (Azlactone) Formation: The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and readily abstracted, leading to racemization. This is the most common racemization pathway in peptide synthesis.[1][3]

The presence of diastereomeric impurities can drastically alter a peptide's three-dimensional structure, leading to reduced biological activity, altered receptor binding, and creating significant challenges for purification.[3][4] Therefore, controlling racemization is not just a matter of purity, but a critical factor for therapeutic efficacy and experimental validity.

Racemization_Mechanisms cluster_path1 Direct Enolization Pathway cluster_path2 Oxazolone Pathway Start_L N-Protected L-Quinolyl-Alanine Activated_L Activated L-AA (e.g., O-Acylisourea) Start_L->Activated_L Activation Planar_Intermediate Planar, Achiral Intermediate (Enolate or Oxazolone) Activated_L->Planar_Intermediate - H⁺ Coupling + Amino Component Activated_L->Coupling Desired Reaction Oxazolone Oxazolone Intermediate Activated_L->Oxazolone Cyclization Final_Peptide Peptide Chain Planar_Intermediate->Final_Peptide + H⁺ (Reprotonation) L_Peptide Desired L-Peptide Final_Peptide->L_Peptide 50% D_Peptide Diastereomeric D-Peptide (Impurity) Final_Peptide->D_Peptide 50% Base Base (e.g., DIPEA) Coupling->L_Peptide Oxazolone->Planar_Intermediate - H⁺ (Base)

Caption: Racemization pathways for activated amino acids.
Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing significant diastereomeric impurities in my final peptide by HPLC. How can I confirm it's racemization of the quinolyl-alanine residue and quantify it?

A1: Your observation is a classic symptom of racemization. To confirm and quantify it, you must determine the enantiomeric purity of the constituent amino acids after cleaving the peptide from the resin.

  • Confirmation & Quantification: The standard method involves total acid hydrolysis of the peptide, followed by analysis of the free amino acids using a chiral chromatography technique.[5] High-Performance Liquid Chromatography (HPLC) is most common.

    • Hydrolysis: The peptide is hydrolyzed (e.g., using 6 M HCl at 110°C for 24 hours) to break it down into its individual amino acids. To account for any racemization that might occur during the hydrolysis itself, performing the reaction in deuterated acid (e.g., DCl in D₂O) is a state-of-the-art technique.[6][7]

    • Derivatization: The amino acid mixture is then reacted with a chiral derivatizing agent, most commonly Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[7][8] This converts the D- and L-amino acids into diastereomers, which have different physical properties and can be separated on a standard reverse-phase C18 column.

    • Analysis: The L-L diastereomer (from the L-amino acid) will have a different retention time than the L-D diastereomer (from the D-amino acid), allowing for their separation and quantification. A detailed protocol is provided later in this document.

Q2: My current protocol using a carbodiimide like DIC with HOBt is causing high levels of racemization. What are superior coupling reagents and additives for this sensitive amino acid?

A2: Carbodiimide reagents (DCC, DIC, EDC) are known to generate highly reactive O-acylisourea intermediates that are very prone to racemization, even with additives like HOBt.[1][9] For an electron-deficient residue like 3-(2-quinolyl)-alanine, switching to an onium salt-based coupling reagent is the most critical first step.

  • Recommended Reagents: Uronium/aminium salts such as HATU , HBTU , or HCTU are highly recommended.[4][9] These reagents rapidly convert the carboxylic acid to a less reactive, more stable active ester, minimizing the time the amino acid spends in a highly activated, racemization-prone state.[8]

  • Superior Additives: While HOBt is a standard additive, it is often insufficient for preventing racemization in challenging couplings.[10]

    • HOAt (1-hydroxy-7-azabenzotriazole) is significantly more effective than HOBt at suppressing racemization and increasing reaction rates.[10][11]

    • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is another excellent, modern additive that often outperforms both HOBt and HOAt, especially for sensitive amino acids.[10][12]

  • Copper(II) Chloride (CuCl₂): The addition of one equivalent of CuCl₂ to a DIC/HOBt coupling has been reported to significantly suppress racemization and can be considered as an alternative strategy.[9]

Reagent/Additive CombinationRelative Racemization RiskCoupling EfficiencyRecommendation
DIC / HOBtHighModerateNot recommended for Quinolyl-Ala.
HBTU / HOBtModerateHighGood, but can be improved.
HATU / HOAtLowVery HighStrongly Recommended. [11][12]
DIC / OxymaLowHighExcellent Alternative. [12]
COMU / DIPEALowVery HighExcellent for sterically hindered couplings.

Q3: I am using DIPEA as my base. Could this be contributing to the problem?

A3: Yes, absolutely. The choice and amount of base are critical factors.[2] Strong, sterically unhindered bases promote racemization by facilitating the abstraction of the alpha-proton.

  • Problem with DIPEA: N,N-Diisopropylethylamine (DIPEA) is a strong base (pKa ~10.1) and is frequently implicated in increased racemization.[10]

  • Recommended Bases: Switch to a weaker, more sterically hindered base.

    • N-Methylmorpholine (NMM) (pKa ~7.4) is a much safer choice.[10]

    • 2,4,6-Collidine (pKa ~7.4) is also an excellent option due to its significant steric bulk, which can further reduce the rate of proton abstraction from the chiral center.[10]

Q4: Does reaction temperature matter? I am running my couplings at room temperature to ensure completion.

A4: Temperature has a significant impact on the rate of racemization.[2][13] While elevated temperatures can speed up the desired coupling reaction, they disproportionately accelerate the rate of racemization.

  • Recommendation: Perform all coupling steps involving 3-(2-quinolyl)-alanine at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a standard practice for minimizing epimerization. Monitor the reaction closely for completion (e.g., using a Kaiser test on a resin sample).

Frequently Asked Questions (FAQs)

Q1: What is the single most effective change I can make to my protocol to reduce racemization of 3-(2-quinolyl)-alanine? A1: The most impactful change is to switch from a carbodiimide-based coupling method to an onium salt-based reagent (like HATU) in combination with a superior additive (like Oxyma or HOAt) and a weaker base (like NMM).[10][11][12] This combination addresses the root cause by creating a more stable activated intermediate that reacts quickly, minimizing the window of opportunity for racemization.

Q2: I've heard about limiting the "pre-activation" time. What does this mean and why is it important? A2: Pre-activation is the step where the amino acid, coupling reagent, and base are mixed together for a short period before adding the mixture to the resin-bound amine. While intended to generate the active species, prolonged pre-activation times allow the activated amino acid to racemize in solution before it even has a chance to couple.[2] For a sensitive residue like quinolyl-alanine, minimize pre-activation time to 1-2 minutes or switch to an in-situ activation protocol where the components are added directly to the reaction vessel.

Q3: Can the choice of solvent affect the degree of racemization? A3: Yes, the solvent can play a role.[1] While DMF is the most common solvent in solid-phase peptide synthesis, less polar solvents may help reduce racemization in some cases. If you continue to see issues after optimizing reagents and conditions, consider switching the solvent for the critical coupling step to N-Methylpyrrolidone (NMP) or Dichloromethane (DCM), provided the protected amino acid has sufficient solubility.

Troubleshooting_Workflow Start High Racemization Detected with Quinolyl-Alanine? CheckReagent Are you using a carbodiimide (DIC, EDC)? Start->CheckReagent Yes End Re-analyze enantiomeric purity. Problem should be resolved. Start->End No SwitchReagent Action: Switch to Onium Salt (HATU, HCTU) + Additive (Oxyma or HOAt) CheckReagent->SwitchReagent Yes CheckBase Are you using a strong base (DIPEA)? CheckReagent->CheckBase No SwitchReagent->CheckBase SwitchBase Action: Switch to a weaker base (NMM or Collidine) CheckBase->SwitchBase Yes CheckTemp Is the coupling performed at Room Temperature? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Action: Perform coupling at 0°C CheckTemp->LowerTemp Yes CheckPreAct Is pre-activation time > 5 mins? CheckTemp->CheckPreAct No LowerTemp->CheckPreAct ReducePreAct Action: Reduce pre-activation to <2 mins or use in-situ activation CheckPreAct->ReducePreAct Yes CheckPreAct->End No ReducePreAct->End

Caption: Troubleshooting workflow for quinolyl-alanine racemization.
Experimental Protocol: Determination of Enantiomeric Purity

This protocol describes the analysis of a cleaved peptide to quantify the racemization of a specific amino acid residue using Marfey's reagent and RP-HPLC.[8]

Materials:

  • Lyophilized crude peptide (1-2 mg)

  • 6 M HCl or 6 M DCl in D₂O

  • Marfey's Reagent (FDAA) solution (1% w/v in acetone)

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • 2 M HCl

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Hydrolysis:

    • Place 1-2 mg of the lyophilized peptide into a hydrolysis vial.

    • Add 500 µL of 6 M HCl (or 6 M DCl for advanced analysis).

    • Seal the vial under vacuum or after flushing with argon.

    • Heat the vial at 110 °C for 24 hours.

    • After cooling, open the vial carefully and evaporate the acid to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Derivatization with Marfey's Reagent:

    • Redissolve the dried hydrolysate in 50 µL of water.

    • Add 100 µL of 1 M NaHCO₃ to make the solution basic.

    • Add 200 µL of the 1% Marfey's reagent solution.

    • Incubate the mixture in a heating block at 40 °C for 1.5 hours.

    • After incubation, quench the reaction by adding 50 µL of 2 M HCl.

    • Evaporate the sample to dryness.

  • Sample Preparation for HPLC:

    • Redissolve the dried, derivatized sample in 500 µL of 50% ACN/water.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: Run a linear gradient appropriate for separating the derivatized amino acids (e.g., 10% to 60% B over 40 minutes).

    • Detection: UV detector at 340 nm.

    • Analysis: The L-quinolyl-alanine derivative (L-L diastereomer) will elute at a specific retention time. The presence of a second, later-eluting peak corresponding to the D-quinolyl-alanine derivative (L-D diastereomer) indicates racemization. The percentage of racemization can be calculated from the relative peak areas.

References

Technical Support Center: Aggregation of Peptides Containing 3-(2-quinolyl)-DL-alanine (QAla)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with synthetic peptides incorporating the non-canonical amino acid 3-(2-quinolyl)-DL-alanine (QAla). The unique physicochemical properties of the quinolyl group can introduce significant challenges, primarily related to peptide solubility and aggregation. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-(2-quinolyl)-DL-alanine (QAla), and how does it influence peptide behavior?

A1: 3-(2-quinolyl)-DL-alanine is an artificial amino acid featuring a quinoline ring attached to the alanine backbone.[1][2][3] The quinoline moiety is a large, hydrophobic, and aromatic heterocyclic system.[4][5][6][7][8] Its incorporation into a peptide sequence imparts several key characteristics:

  • Increased Hydrophobicity: The quinoline group significantly increases the peptide's overall hydrophobicity, which can drastically reduce its solubility in aqueous buffers.[9]

  • Propensity for π-π Stacking: The planar aromatic structure of the quinoline ring can promote strong non-covalent interactions, known as π-π stacking, between peptide chains.[10][11][12][13] This is a major driving force for self-assembly and aggregation.[11][14]

  • pH-Dependent Properties: Quinoline is a weak base.[4][5][6][7][8] The nitrogen atom in the quinoline ring can be protonated at acidic pH, altering the charge and solubility of the entire peptide. This makes the peptide's behavior highly sensitive to the pH of the solution.[4][5][6][7][8]

Q2: My QAla-peptide won't dissolve in standard aqueous buffers (like PBS or Tris). What should I do?

A2: This is the most common issue encountered with QAla-peptides. The high hydrophobicity often prevents dissolution in purely aqueous systems. A systematic approach is required:

  • Assess Peptide Properties: First, determine the peptide's overall charge. Count the number of acidic (Asp, Glu, C-terminus) and basic (Lys, Arg, His, N-terminus, QAla) residues.

  • pH Adjustment: Because solubility is lowest at the peptide's isoelectric point (pI), dissolving it at a pH far from the pI is effective.[15]

    • For basic peptides (net positive charge), try dissolving in a small amount of 10-30% acetic acid, then slowly dilute with water to the desired concentration.[16][17]

    • For acidic peptides (net negative charge), try a small amount of 0.1% aqueous ammonia (NH₄OH) or ammonium bicarbonate, followed by dilution.[17]

  • Organic Solvents: If pH adjustment fails, an organic solvent is necessary. The recommended starting point is Dimethyl Sulfoxide (DMSO).[9][16] Dissolve the peptide completely in a minimal volume of pure DMSO, and then slowly add your aqueous buffer to the peptide-DMSO solution drop-wise while vortexing.[9] Stop if you see any precipitation.

Q3: How can I monitor the aggregation of my QAla-peptide over time?

A3: The gold-standard method for monitoring amyloid-like fibril formation in real-time is the Thioflavin T (ThT) fluorescence assay .[18][19][20] ThT is a dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils.[18][19][21] The assay allows you to track the kinetics of aggregation, identifying lag, growth, and stationary phases. This technique is frequently used to study the aggregation of amyloid-beta peptides, and its principles are directly applicable here.[22][23][24][25][26]

Q4: How do I confirm that the aggregates formed are actually fibrils?

A4: While a positive ThT assay is a strong indicator, it should always be confirmed with an orthogonal method.[19] Transmission Electron Microscopy (TEM) is the definitive technique for visualizing the morphology of aggregates.[27][28][29][30][31] True amyloid fibrils will appear as long, unbranched, linear structures, typically 5-10 nm in width.[28][29]

Q5: Can I study the secondary structure of my QAla-peptide as it aggregates?

A5: Yes, Circular Dichroism (CD) Spectroscopy is a powerful technique for this purpose.[32][33][34][35] By analyzing the CD spectrum in the far-UV region (190-250 nm), you can monitor changes in the peptide's secondary structure.[32][34] A transition from a random coil (minimum around 198 nm) to a β-sheet structure (minimum around 218 nm) is a hallmark of amyloid aggregation.[33][34][35]

Troubleshooting Guide

Issue 1: Peptide Precipitates Immediately Upon Dilution from Organic Solvent into Aqueous Buffer

This indicates that the final concentration of the organic solvent is too low to maintain solubility.

Causality Solution Step-by-Step Protocol
The large, hydrophobic quinoline group drives rapid aggregation when the peptide is transferred to a predominantly aqueous environment.Increase the final percentage of the organic co-solvent or add a denaturant.1. Dissolve the peptide in 100% DMSO to create a concentrated stock.2. Prepare several dilutions of your aqueous buffer containing different final percentages of DMSO (e.g., 5%, 10%, 20%, 40%).3. Add the peptide stock to these buffers and observe solubility.4. If still insoluble: Consider using denaturants like 6M Guanidine Hydrochloride (GdmCl) or 8M Urea to solubilize the stock before dilution.[16] Be aware these will disrupt secondary structure.
Issue 2: High Well-to-Well Variability in ThT Aggregation Assays

This is often caused by the stochastic (random) nature of fibril nucleation, which can be exacerbated by pre-existing, invisible "seeds" or aggregates.

Causality Solution Step-by-Step Protocol
Trace amounts of pre-formed aggregates in the starting monomeric solution act as seeds, leading to inconsistent lag times.[19][20]Rigorous preparation of a truly monomeric starting solution is critical.1. Disaggregation: Dissolve the lyophilized peptide in a strong solvent like hexafluoroisopropanol (HFIP) to break down all pre-existing structures. Lyophilize again to remove the HFIP.2. Solubilization: Dissolve the HFIP-treated peptide in your chosen solvent (e.g., DMSO).3. Filtration/Centrifugation: Before starting the assay, filter the peptide stock solution through a 0.22 µm syringe filter or ultracentrifuge it to remove any residual seeds.[19]4. Assay Setup: Use a sealing tape on the microplate and ensure consistent shaking (e.g., 600 rpm) within the plate reader to promote uniform aggregation.[20][21]
Issue 3: No Aggregation is Observed in the ThT Assay

This could mean either the conditions are not permissive for aggregation or the peptide concentration is too low.

Causality Solution Step-by-Step Protocol
The peptide is stable under the tested conditions (pH, ionic strength, temperature) or is below its Critical Aggregation Concentration (CAC).Systematically vary experimental conditions to find a permissive environment for aggregation.1. Vary pH: The charge of the quinoline ring is pH-dependent.[4][5][6][7][8] Test a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.5).2. Adjust Ionic Strength: Salt can screen electrostatic repulsion and promote aggregation. Test different NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM).3. Increase Temperature: Higher temperatures (e.g., 37°C) can accelerate aggregation kinetics.[16]4. Increase Peptide Concentration: Double or triple the peptide concentration to ensure it is above the CAC.

Key Experimental Workflows & Diagrams

Workflow for Troubleshooting QAla-Peptide Solubility and Aggregation

This flowchart provides a logical path for diagnosing and solving common experimental hurdles.

G start Start: Lyophilized QAla-Peptide solubility_test Solubility Test: 1. Water 2. Acid/Base Buffer 3. DMSO start->solubility_test dissolved Peptide Dissolved? solubility_test->dissolved optimize Optimize Solvent: - Try DMF, NMP - Use Denaturants (GdmCl) dissolved->optimize No aggregation_assay Perform ThT Aggregation Assay dissolved->aggregation_assay Yes optimize->solubility_test signal Aggregation Signal? aggregation_assay->signal no_signal Troubleshoot Assay: - Increase [Peptide] - Vary pH / Salt / Temp signal->no_signal No variability High Variability? signal->variability Yes no_signal->aggregation_assay confirm_morphology Confirm Fibril Morphology tem Transmission Electron Microscopy (TEM) confirm_morphology->tem cd_spec Circular Dichroism (CD) Spectroscopy confirm_morphology->cd_spec characterize Characterize Structure tem->characterize cd_spec->characterize end Experiment Complete characterize->end variability->confirm_morphology No monomer_prep Improve Monomer Prep: - HFIP Treatment - Filtration/Centrifugation variability->monomer_prep Yes monomer_prep->aggregation_assay

Caption: Logical workflow for QAla-peptide experiments.

Driving Forces of QAla-Peptide Aggregation

The quinoline side chain introduces specific intermolecular forces that drive the self-assembly process.

G cluster_0 Peptide 1 cluster_1 Peptide 2 p1 ...-QAla-... p2 ...-QAla-... p1->p2 π-π Stacking (Quinoline Rings) p1->p2 Hydrophobic Interactions p1->p2 H-Bonding (Backbone)

Caption: Intermolecular forces in QAla-peptide aggregation.

Protocol: Standard Thioflavin T (ThT) Kinetic Assay

This protocol is adapted for a 96-well plate format, suitable for screening multiple conditions.

Materials:

  • QAla-peptide monomeric stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)[21]

  • Assay buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capability (Excitation: ~440-450 nm, Emission: ~480-490 nm)[18][21][36]

Procedure:

  • Prepare Working Solutions:

    • Prepare the final ThT working solution by diluting the stock into the assay buffer. A final concentration of 10-25 µM ThT is typical.[20][21]

    • Prepare the peptide solution at 2x the final desired concentration in the assay buffer.

  • Assay Plate Setup:

    • To each well, add 50 µL of the 2x peptide solution.

    • Include negative controls containing only buffer.[20]

    • To initiate the reaction, add 50 µL of the ThT working solution to all wells. The final volume should be 100 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Place the plate in the reader, pre-heated to 37°C.

    • Set the reader to take fluorescence measurements every 5-15 minutes for the desired duration (e.g., 24-72 hours). Ensure intermittent shaking is enabled between reads to promote aggregation.

References

Technical Support Center: Purification of Quinolyl-Alanine Containing Peptides by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinolyl-alanine (Qa) containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these peptides in reversed-phase high-performance liquid chromatography (RP-HPLC). The incorporation of the bulky, aromatic, and ionizable quinolyl group into a peptide sequence introduces significant complexity to purification protocols.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your purification strategy, improve resolution, and achieve high-purity fractions.

I. Understanding the Challenge: The Impact of Quinolyl-Alanine

The quinoline moiety, a fused aromatic heterocyclic system, imparts distinct physicochemical properties to peptides that can complicate standard RP-HPLC purification.[1][2] These challenges often manifest as:

  • Poor Peak Shape: Significant peak tailing or fronting is common, arising from strong, non-specific interactions with the stationary phase or secondary interactions with residual silanols.[3][4][5]

  • Enhanced Hydrophobicity: The large, non-polar surface area of the quinoline ring dramatically increases the peptide's hydrophobicity, leading to very long retention times or even irreversible binding to the column under standard conditions.[6][7]

  • Complex Interactions: The nitrogen atom in the quinoline ring has a pKa, making it ionizable. This allows for ionic interactions with the stationary phase, adding another layer of complexity to the separation mechanism beyond simple hydrophobicity.[1]

  • Co-elution of Impurities: Closely related impurities, such as deletion sequences or diastereomers formed during synthesis, can be difficult to resolve from the target peptide due to the dominating effect of the quinolyl group on retention.[8]

  • Solubility Issues: The hydrophobic nature of these peptides can lead to poor solubility in the highly aqueous mobile phases typically used at the beginning of a gradient, causing sample precipitation on the column.[7][9]

II. Frequently Asked Questions (FAQs)

Quick Solutions to Common Problems

Q1: Why am I seeing severe peak tailing for my quinolyl-alanine peptide?

A1: Peak tailing is often a result of strong interactions between the basic nitrogen on the quinoline ring and acidic residual silanol groups on the silica-based stationary phase.[5] To mitigate this, consider the following:

  • Increase the concentration of your ion-pairing agent. A higher concentration of trifluoroacetic acid (TFA), for example, can more effectively mask the silanol groups.[10]

  • Use a stronger ion-pairing agent. Heptafluorobutyric acid (HFBA) is more hydrophobic than TFA and can improve peak shape for very hydrophobic peptides.[8][11]

  • Switch to a column with a different stationary phase chemistry. A column with end-capping or a polar-embedded phase can reduce silanol interactions.[5]

  • Increase the column temperature. This can improve mass transfer and reduce secondary interactions, leading to sharper peaks.[10]

Q2: My peptide is not eluting from the column, or is eluting very late with a broad peak. What should I do?

A2: This indicates that your peptide is too hydrophobic for the current method.

  • Increase the organic content of your mobile phase. You may need to use a steeper gradient or a higher final concentration of acetonitrile or isopropanol.[6]

  • Consider adding a stronger organic solvent to your mobile phase. For extremely hydrophobic peptides, a mixture of acetonitrile and n-propanol or isopropanol can be more effective at elution.[6][7]

  • Choose a less retentive stationary phase. A C4 or C8 column will have weaker hydrophobic interactions than a C18 column.[10]

Q3: I'm having trouble dissolving my crude peptide in the initial mobile phase. How can I improve its solubility?

A3: Poor solubility at the start of the run can lead to column clogging and poor chromatography.

  • Dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase. Be mindful of the injection volume to avoid solvent effects on the peak shape.

  • Increase the initial percentage of organic solvent in your gradient. However, be aware that this may reduce the binding of less hydrophobic impurities, leading to their co-elution with the solvent front.[9]

Q4: How can I improve the resolution between my target peptide and closely eluting impurities?

A4: Improving resolution requires manipulating the selectivity of your separation.

  • Change the mobile phase modifier. Switching from TFA to formic acid or using a different ion-pairing agent can alter the retention of both the target peptide and its impurities, potentially improving separation.[6][8][10]

  • Adjust the mobile phase pH. The ionization state of the quinoline ring and any other ionizable residues can be altered by changing the pH, which can significantly impact selectivity.[6][12]

  • Use a shallower gradient. A slower increase in the organic solvent concentration can provide more time for the separation to occur.[13]

  • Screen different stationary phases. A phenyl-hexyl or a biphenyl column may offer different selectivity for aromatic-containing peptides compared to a standard C18 column.[7]

III. In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

The choice of mobile phase is critical for the successful purification of quinolyl-alanine peptides. The following workflow provides a systematic approach to mobile phase optimization.

Caption: Workflow for mobile phase optimization.

Step-by-Step Protocol for Mobile Phase Optimization:
  • Baseline Experiment: Start with a standard mobile phase system, such as 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B), and a generic gradient (e.g., 5-95% B over 30 minutes).[14]

  • Vary TFA Concentration: If peak tailing is observed, try increasing the TFA concentration to 0.15% or 0.2%. This can improve the masking of silanol groups. Conversely, if selectivity is poor, decreasing the TFA concentration to 0.05% may enhance differences in retention.[10]

  • Change the Ion-Pairing Agent: For highly retained peptides, stronger ion-pairing agents can be beneficial.[8] Prepare mobile phases with 0.1% heptafluorobutyric acid (HFBA) or 0.1% perfluoropentanoic acid (PFPA).[8][11] Be aware that these reagents are less volatile and may be more difficult to remove during lyophilization.[8]

  • Evaluate Organic Modifiers: If the peptide is still strongly retained, consider replacing or augmenting acetonitrile with a stronger solvent like isopropanol or n-propanol.[6][7] A 50:50 mixture of acetonitrile and isopropanol can be a good starting point.[7]

  • Conduct a pH Study: The charge state of the quinoline moiety can be exploited to alter selectivity.[6] Perform runs at low pH (e.g., pH 2 with 0.1% TFA) and a more neutral pH (e.g., pH 7 with an ammonium acetate buffer). This can dramatically change the elution order of the target peptide and its impurities.[6] Ensure your column is stable at the chosen pH.[6]

Guide 2: Selecting the Appropriate Stationary Phase

The choice of stationary phase can have a profound impact on the separation of quinolyl-alanine containing peptides.

Stationary PhaseKey CharacteristicsRecommended For
C18 High hydrophobicity, standard for peptide separations.General purpose, but may be too retentive for highly hydrophobic Qa-peptides.[10]
C8 Moderately hydrophobic.Good starting point for moderately hydrophobic Qa-peptides.
C4 Low hydrophobicity.Ideal for very large or extremely hydrophobic Qa-peptides.[10]
Phenyl-Hexyl Offers pi-pi interactions in addition to hydrophobic interactions.Can provide alternative selectivity for aromatic-containing peptides like Qa-peptides.[15]
Biphenyl Similar to phenyl-hexyl, with enhanced pi-pi interactions.May improve resolution of closely related aromatic impurities.[7]
Polar-Embedded Contains a polar group near the silica surface to shield silanols.Excellent for reducing peak tailing of basic compounds.[5]

Experimental Workflow for Column Screening:

Caption: Decision tree for stationary phase selection.

IV. Concluding Remarks

The purification of quinolyl-alanine containing peptides by RP-HPLC presents a unique set of challenges that can be overcome with a systematic and informed approach to method development. By understanding the underlying chemical interactions and methodically exploring the parameters of mobile phase composition, stationary phase chemistry, and temperature, researchers can develop robust and efficient purification protocols. This guide provides a framework for troubleshooting common issues and optimizing separations to achieve the high levels of purity required for downstream applications in research and drug development.

V. References

  • Thermo Fisher Scientific. (n.d.). HPLC Ion Pair Reagents. Retrieved from --INVALID-LINK--

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). HPLC Ion Pair Reagents. Retrieved from --INVALID-LINK--

  • Iskandarani, Z., Smith, R. L., & Pietrzyk, D. J. (2006). Investigation of the Influence of Hydrophobic Ions as Mobile Phase Additives on the Liquid Chromatographic Separation of Amino Acids and Peptides. Journal of Liquid Chromatography & Related Technologies, 29(19), 2829-2851.

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved from --INVALID-LINK--

  • Restek. (2014, March 11). [11]Troubleshooting HPLC- Tailing Peaks. Retrieved from --INVALID-LINK--

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from --INVALID-LINK--

  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from --INVALID-LINK--

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from --INVALID-LINK--

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from --INVALID-LINK--

  • LCGC International. (2022, December 1). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. Retrieved from --INVALID-LINK--

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from --INVALID-LINK--

  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from --INVALID-LINK--

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2016). Quinine-Based Zwitterionic Chiral Stationary Phase as a Complementary Tool for Peptide Analysis: Mobile Phase Effects on Enantio- And Stereoselectivity of Underivatized Oligopeptides. Chirality, 28(1), 5-16.

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–45.

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 9). Quinine-Based Zwitterionic Chiral Stationary Phase as a Complementary Tool for Peptide Analysis: Mobile Phase Effects on Enantio- and Stereoselectivity of Underivatized Oligopeptides. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 3-(2'-Quinolyl)-L-alanine. Retrieved from --INVALID-LINK--

  • Shi, Z., Olson, C. A., Rose, G. D., Baldwin, R. L., & Kallenbach, N. R. (2002). The polyproline II conformation in short alanine peptides is noncooperative. Proceedings of the National Academy of Sciences of the United States of America, 99(14), 9190–9195.

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from --INVALID-LINK--

  • Scienmag. (2025, September 17). Creating Atropisomeric Macrocyclic Peptides with Quinolines. Retrieved from --INVALID-LINK--

  • Zanotti, G., Pizzi, A., Paolillo, L., Del Nobile, M., & Trivellone, E. (1993). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. International journal of peptide and protein research, 42(4), 321–326.

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from --INVALID-LINK--

  • Reddit. (2024, October 17). HPLC- peptide purification Issue. Retrieved from --INVALID-LINK--

  • Tucker, M. J., Courter, J. R., Chen, J., Atanasov, I. I., Yosca, T. H., Choi, J. S., ... & Thielges, M. C. (2013). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. Biopolymers, 100(5), 494–502.

  • Krishnamurthy, M., & Mapp, A. K. (2004). Peptide quinoline conjugates: a new class of RNA-binding molecules. Organic letters, 6(1), 63–66.

  • Taylor & Francis eBooks. (n.d.). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, July 21). How do you couple the quinoline functional group to the c terminal of a peptide? Retrieved from --INVALID-LINK--

  • CHIMIA. (n.d.). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Retrieved from --INVALID-LINK--

  • Wielińska, J., Czerwonka, G., & Ołdziej, S. (2017). Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. Molecules (Basel, Switzerland), 22(10), 1735.

  • ResearchGate. (n.d.). (a) HPLC separation of standard dl-alanine (50mmol/L in HPLC grade.... Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating Steric Hindrance from Quinolyl Groups in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for scientists and researchers encountering challenges with sterically demanding residues in Solid-Phase Peptide Synthesis (SPPS), with a special focus on the quinolyl group. The bulky, rigid, and aromatic nature of the quinoline ring presents a significant synthetic hurdle. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you successfully incorporate these challenging building blocks into your peptide sequences.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of quinolyl-containing peptides. Each problem is analyzed from cause to solution, providing a clear path to resolving the issue.

Problem: Low or Incomplete Coupling of the Quinolyl-Containing Amino Acid

Symptoms:

  • Kaiser test or other amine test (e.g., TNBS) remains positive (blue/orange) after the coupling step.

  • LC-MS analysis of the crude peptide shows a significant peak corresponding to a deletion sequence (peptide lacking the quinolyl residue).

  • Overall low yield of the final desired peptide.

Root Cause Analysis:

The primary cause is the steric bulk of the quinolyl group physically obstructing the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. Standard coupling conditions are often insufficient to overcome this high activation energy barrier.

Solutions & Experimental Protocols:

  • Employ a High-Potency Coupling Reagent: Carbodiimide-based reagents like DIC are often too slow for sterically hindered couplings.[1] Uronium/aminium or phosphonium salt-based reagents are significantly more reactive and are strongly recommended.[2]

    • Recommended Reagents: HATU, HCTU, PyAOP, or COMU. These reagents rapidly form highly reactive acyl-uronium/phosphonium intermediates that can overcome the steric barrier more effectively than standard active esters.[3] COMU is noted for its high coupling efficiency, comparable to HATU, with the added benefits of better solubility and safety.[3]

    • Avoid: DIC/HOBt as the primary method for the hindered coupling step. While a classic combination, its reactivity is often insufficient for such demanding residues.

  • Optimize Reaction Conditions:

    • Double Coupling: This is one of the most effective and straightforward strategies. After the initial coupling reaction, simply drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid.[4]

    • Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress with a qualitative amine test.

    • Elevate Temperature: For automated synthesizers that support it, increasing the coupling temperature to 40-50°C can significantly increase the reaction rate. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion.[5]

Protocol 1: Double Coupling using HATU
  • Resin Preparation: Swell the peptide-resin in high-purity DMF for at least 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

  • First Coupling Activation: In a separate vessel, dissolve the Fmoc-quinolyl-amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the solution to pre-activate for 1-2 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1.5 hours.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).

  • Second Coupling: Repeat steps 2 and 3 with a fresh preparation of activated Fmoc-quinolyl-amino acid.

  • Final Wash & Monitoring: Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test. If the test is negative (beads are colorless/yellow), proceed to the next deprotection step. If it remains positive, a third coupling may be considered.

Problem: On-Resin Aggregation Following Quinolyl Group Incorporation

Symptoms:

  • Noticeable clumping or poor swelling of the resin beads.

  • Slow or incomplete Fmoc deprotection in subsequent cycles (broadening of the piperidine-adduct peak in UV monitoring).[6]

  • Dramatically reduced yields in longer sequences containing the quinolyl residue.

Root Cause Analysis:

The large, hydrophobic quinolyl side chain can promote inter-chain association, leading to the formation of β-sheet-like secondary structures.[7] This aggregation physically entraps the reactive N-termini, making them inaccessible to reagents for both deprotection and subsequent couplings.[8]

Solutions & Experimental Protocols:

  • Choose an Appropriate Resin: For bulky and aggregation-prone sequences, use a high-swelling resin (like a PEG-based resin) with a low loading capacity (e.g., 0.2-0.4 mmol/g).[9] This increases the distance between peptide chains, reducing the likelihood of inter-chain interactions.

  • Incorporate Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: If the sequence allows, inserting a pseudoproline dipeptide immediately before or after the quinolyl residue can be highly effective. These derivatives introduce a "kink" into the peptide backbone, disrupting the hydrogen bonding patterns that lead to aggregation.

    • Backbone Protection: Using a backbone-protected amino acid (e.g., with a 2-hydroxy-4-methoxybenzyl (Hmb) group) adjacent to the quinolyl residue can also prevent aggregation.[7]

  • Use Chaotropic Agents or "Magic Mixtures":

    • Add chaotropic salts like LiCl (0.5 M) or KSCN (0.4 M) to the coupling and/or deprotection solutions to disrupt hydrogen bonding networks.

    • A solvent system of DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain.

Diagram 1: Troubleshooting Workflow for Quinolyl Group Incorporation

G start Start: Incorporate Fmoc-Quinolyl-AA coupling Couple using HATU/DIPEA (4 eq, 1-2h) start->coupling kaiser_test Perform Kaiser Test coupling->kaiser_test incomplete Incomplete Coupling (Beads Blue) kaiser_test->incomplete Positive complete Coupling Complete (Beads Yellow/Colorless) kaiser_test->complete Negative double_couple Strategy 1: Double Couple incomplete->double_couple extend_time Strategy 2: Extend Time (4-6h) incomplete->extend_time microwave Strategy 3: Microwave (40-50°C) incomplete->microwave next_step Proceed to next Fmoc Deprotection complete->next_step double_couple->kaiser_test extend_time->kaiser_test microwave->kaiser_test aggregation_check Monitor Deprotection Peak (UV Trace) next_step->aggregation_check no_aggregation No Aggregation (Sharp Peak) aggregation_check->no_aggregation OK aggregation Aggregation Detected (Broad Peak) aggregation_check->aggregation Problem continue_synthesis Continue Synthesis no_aggregation->continue_synthesis change_solvent Use Chaotropic Salts or 'Magic Mixture' aggregation->change_solvent insert_pseudo Re-synthesize with Pseudoproline aggregation->insert_pseudo change_solvent->continue_synthesis insert_pseudo->continue_synthesis

Caption: A decision tree for troubleshooting common SPPS issues.

II. Frequently Asked Questions (FAQs)

Q1: Why is the quinolyl group so much more difficult to couple than a standard phenylalanine or tryptophan?

The quinolyl group is a bicyclic aromatic system, making it significantly larger and more rigid than the single phenyl ring of Phe or the indole ring of Trp. This increased steric profile creates a more significant physical barrier around the alpha-carbon, impeding the necessary orbital overlap for peptide bond formation.

Q2: Can I use DIC/HOAt instead of HATU? It's much cheaper.

While HOAt is a superior additive to HOBt and does increase the reactivity of DIC-mediated couplings, the uronium/phosphonium reagents (HATU, HCTU, PyAOP, COMU) are generally more effective for severely hindered amino acids.[2][3] If cost is a major concern, you may attempt the coupling with DIC/HOAt first, but be prepared to perform multiple couplings and expect a potentially lower yield. For critical syntheses, the higher efficiency of HATU or COMU often justifies the cost by saving time and improving purity.

Q3: My peptide contains a quinolylalanine followed by a proline. Are there any special considerations?

Yes. The coupling of any amino acid to a proline is known to be slower because proline is a secondary amine.[4] When this is combined with the steric hindrance of the incoming quinolylalanine, the coupling becomes exceptionally difficult. For a Quin-Pro sequence, it is highly advisable to use a potent coupling reagent, double couple, and potentially increase the reaction temperature from the outset.

Q4: I am using an automated synthesizer. How do I program these specialized methods?

Most modern automated peptide synthesizers allow for customized protocols. You can typically program a "double couple" cycle for a specific residue in the sequence. You can also modify the standard coupling method to use a different reagent (e.g., switch from the default DIC/Oxyma to HATU for one cycle) and extend the reaction time. Consult your instrument's user manual or technical support for specific programming instructions.

Diagram 2: Mechanism of Steric Hindrance

Caption: Steric hindrance from the quinolyl group restricts access to the carboxyl carbon.

Data Summary Table: Coupling Reagent Performance
Coupling ReagentClassRelative ReactivityRecommended for Quinolyl Group?Key Considerations
DIC/HOBt CarbodiimideStandardNo (Low Efficiency)Inexpensive, but often leads to incomplete coupling and deletion.[1]
HBTU/TBTU Uronium/AminiumHighYesVery common and effective; byproducts are water-soluble.[3]
HATU/HCTU Uronium/AminiumVery HighStrongly Recommended Generally considered the most effective for hindered couplings.[3]
PyAOP/PyBOP PhosphoniumVery HighStrongly Recommended Excellent for hindered residues; avoids potential guanidinylation side reactions.[2]
COMU Uronium/AminiumVery HighStrongly Recommended High efficiency, safer (non-explosive byproduct), and good solubility.[3][10]

III. References

  • BenchChem. (n.d.). Coupling Reagents for Fmoc-N-methyl-L-threonine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols. Retrieved from BenchChem website.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Bachem website.

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from Request PDF.

  • Creative Peptides. (n.d.). Solid Phase Peptide Synthesis: Complete Guide. Retrieved from Creative Peptides website.

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from Mesa Labs website.

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from Sigma-Aldrich website.

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from PMC - NIH.

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from Beilstein Journals website.

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website.

  • National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from PMC - NIH.

  • ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation. Retrieved from ChemRxiv.

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from Biotage website.

  • Reddit. (2024, June 5). Solid Phase Peptide Synthesis Help. Retrieved from Reddit.

  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from CEM Corporation YouTube channel.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Retrieved from BenchChem website.

References

Technical Support Center: Minimizing Deletion Sequences in Peptides with 3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when synthesizing peptides containing the sterically hindered, unnatural amino acid 3-(2-quinolyl)-DL-alanine. Our goal is to equip you with the knowledge to minimize the formation of deletion sequences and enhance the purity and yield of your target peptide.

Introduction: The Challenge of Steric Hindrance

The incorporation of 3-(2-quinolyl)-DL-alanine into a peptide sequence presents a significant synthetic challenge due to the bulky and rigid nature of the quinolyl side chain. This steric hindrance can impede the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain.[1][2] The result is a heterogeneous mixture of the desired full-length peptide and various deletion sequences, where the 3-(2-quinolyl)-DL-alanine residue is missing.[3] This guide will walk you through the causes of this issue and provide actionable strategies to overcome it.

Troubleshooting Guide

This section is designed to help you diagnose and resolve issues related to the formation of deletion sequences during the synthesis of peptides containing 3-(2-quinolyl)-DL-alanine.

Problem 1: High Levels of [M-quinolyl-alanine] Deletion Sequence Detected by Mass Spectrometry

Primary Cause: Incomplete coupling of Fmoc-3-(2-quinolyl)-DL-alanine due to steric hindrance.

The bulky quinolyl group physically blocks the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, slowing down the reaction kinetics significantly.[2][4] Standard coupling protocols are often insufficient to drive the reaction to completion.

Solutions:

  • Optimize Coupling Reagents and Conditions: The choice of coupling reagent is critical when dealing with sterically hindered amino acids.[4]

    • High-Activity Reagents: Employ aminium/uronium or phosphonium salt-based coupling reagents known for their high reactivity and ability to overcome steric challenges.[4][5] Reagents like HATU, HBTU, and COMU are generally more effective than carbodiimides (e.g., DIC) in these situations.[4][6]

    • Double Coupling: A common and effective strategy is to perform the coupling step twice.[3][7] After the initial coupling reaction, drain the vessel and add a fresh solution of the activated this compound to acylate any remaining free amines.

    • Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve coupling efficiency for hindered residues.

    • Elevated Temperature: For automated synthesizers with temperature control, increasing the reaction temperature can enhance coupling kinetics.[8] However, this should be done cautiously as elevated temperatures can also increase the risk of racemization.

  • Solvent Selection: The choice of solvent can impact the solvation of the growing peptide chain and the reagents, influencing reaction efficiency.

    • NMP as an Alternative to DMF: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for synthesizing difficult or hydrophobic peptides.[7] NMP has superior solvating properties and does not decompose to form secondary amines that can prematurely terminate the peptide chain.[7]

  • Monitoring Coupling Completion: It is crucial to confirm the completion of the coupling reaction before proceeding to the next deprotection step.

    • Kaiser Test (Qualitative): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. A positive result (blue beads) signifies incomplete coupling, and another coupling cycle is necessary.

StrategyRationaleKey Considerations
Use High-Activity Coupling Reagents (HATU, HBTU, COMU) These reagents form highly reactive activated esters, driving the acylation of sterically hindered amines more effectively.[4][6]May be more expensive than standard reagents. Requires careful handling due to reactivity.
Double Coupling Increases the probability of acylating all available N-terminal amines by replenishing the activated amino acid.[3]Increases synthesis time and reagent consumption.
Extended Coupling Time Allows more time for the sterically hindered reaction to proceed to completion.Can increase the risk of side reactions if not optimized.
Use NMP instead of DMF NMP offers better solvation for aggregating peptide chains and is more stable than DMF.[7]NMP is more viscous and may require adjustments to washing protocols.
Perform a Kaiser Test Provides a qualitative assessment of free amines on the resin, confirming coupling completion.Does not quantify the extent of completion but is a good go/no-go indicator.
Problem 2: Multiple Deletion Sequences Observed, Not Just at the Quinolyl-Alanine Position

Primary Cause: Peptide aggregation on the solid support.

Hydrophobic sequences, or those prone to forming secondary structures like β-sheets, can aggregate on the resin.[7][9][10] This aggregation can physically block access to the N-terminus of the growing peptide chain, leading to incomplete deprotection and/or coupling at multiple positions. The bulky quinolyl group can exacerbate this issue.

Solutions:

  • Incorporate Solubilizing Agents:

    • Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl to the coupling and deprotection solutions can disrupt secondary structures and improve solvation.

    • "Magic Mixture": A solvent mixture of DCM/NMP/DMSO with added chaotropic agents can be effective for highly aggregating sequences.

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can disrupt peptide aggregation and accelerate both coupling and deprotection steps, leading to higher purity and yield for difficult sequences.[9]

  • Sequence Modification (if possible):

    • Pseudoprolines: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt the formation of secondary structures.

    • D-Amino Acid Insertion: In some cases, strategic insertion of a D-amino acid can break up aggregating structures.[11][12]

Problem 3: Low Overall Yield and Purity Despite Optimized Coupling

Primary Cause: Incomplete Fmoc deprotection prior to the coupling of 3-(2-quinolyl)-DL-alanine.

If the Fmoc group on the preceding amino acid is not completely removed, the N-terminal amine will not be available for coupling, leading to a deletion of that residue and all subsequent residues, including the quinolyl-alanine.

Solutions:

  • Extend Deprotection Time: Increase the piperidine treatment time to ensure complete removal of the Fmoc group, especially for residues C-terminal to the quinolyl-alanine which may be in a sterically crowded environment.

  • Use DBU in the Deprotection Cocktail: For particularly difficult deprotections, adding a small amount of a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can be beneficial.

  • Deprotection Monitoring: Utilize a UV detector on your automated synthesizer to monitor the release of the Fmoc-dibenzofulvene adduct.[8] The deprotection should be continued until the UV signal returns to baseline, indicating complete Fmoc removal.

Frequently Asked Questions (FAQs)

Q1: Can I use standard DIC/HOBt for coupling this compound?

A1: While it may be possible for very short peptides or under ideal conditions, it is generally not recommended.[1] The reactivity of the activated ester formed by DIC/HOBt is often insufficient to overcome the steric hindrance of the quinolyl group, leading to a high probability of deletion sequence formation.[1] Using more potent activators like HATU or COMU is a much more reliable approach.[4]

Q2: Is capping unreacted amines a good strategy to minimize deletion sequences?

A2: Yes, capping can be a very effective strategy.[8] After the coupling of this compound, any unreacted N-terminal amines can be permanently blocked by acetylation, typically using acetic anhydride. This prevents these truncated sequences from continuing to elongate, simplifying the final purification process.[8] While it doesn't increase the yield of the desired peptide, it significantly improves the purity of the crude product.[8]

Q3: Does the DL-racemic nature of the amino acid affect deletion sequence formation?

A3: The primary driver of deletion is steric hindrance from the quinolyl group, which is present in both D and L enantiomers. While there might be subtle differences in how the D and L forms pack on the resin, the fundamental challenge of sterically hindered coupling remains the same for both. The use of a racemic mixture will, however, result in diastereomeric peptides, which may complicate purification and analysis.

Q4: My peptide is highly hydrophobic and contains 3-(2-quinolyl)-DL-alanine. What is the best starting point for optimization?

A4: For a peptide with both hydrophobicity and a sterically hindered residue, a multi-faceted approach is best:

  • Switch to NMP as the primary solvent. [7]

  • Use a high-activity coupling reagent like HATU or COMU. [4]

  • Implement a double coupling protocol for the quinolyl-alanine residue. [3]

  • Consider microwave-assisted synthesis if available. [9]

  • Be prepared to use capping to simplify purification. [8]

Experimental Protocols

Protocol 1: Optimized Double Coupling of this compound using HATU

Reagents:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone), peptide synthesis grade

Procedure:

  • First Coupling:

    • Prepare a solution of this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in NMP.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow to react for 2 hours with gentle agitation.

    • Drain the reaction vessel.

  • Wash:

    • Wash the resin thoroughly with NMP (3-5 times) to remove residual reagents.

  • Second Coupling:

    • Repeat step 1 with a fresh solution of activated this compound.

    • Allow to react for another 2 hours.

    • Drain the reaction vessel.

  • Wash:

    • Wash the resin thoroughly with NMP (3-5 times) and then with DCM (3-5 times) before proceeding to the next Fmoc deprotection step.

  • Verification (Optional but Recommended):

    • Take a small sample of the resin and perform a Kaiser test to confirm the absence of free primary amines.

Protocol 2: Acetic Anhydride Capping

Reagents:

  • Acetic Anhydride

  • DIPEA

  • NMP

Procedure:

  • Following the final wash after the coupling of this compound, prepare the capping solution.

  • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in NMP to the peptide-resin.

  • Agitate for 30 minutes.

  • Drain the reaction vessel.

  • Wash the resin thoroughly with NMP (3-5 times) and DCM (3-5 times) before proceeding to the next step.

Visualizing the Troubleshooting Workflow

// Nodes start [label="High [M-quinolyl-alanine] \n Deletion Detected", fillcolor="#EA4335"]; cause1 [label="Primary Cause: \n Incomplete Coupling", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Optimize Coupling:\n- Use HATU/COMU\n- Double Couple\n- Extend Time", shape=ellipse, fillcolor="#34A853"]; solution2 [label="Improve Solvation:\n- Switch to NMP", shape=ellipse, fillcolor="#34A853"]; solution3 [label="Verify Completion:\n- Kaiser Test", shape=ellipse, fillcolor="#34A853"]; aggregation [label="Multiple Deletions?\n(Aggregation)", shape=diamond, fillcolor="#4285F4"]; agg_solutions [label="Address Aggregation:\n- Chaotropic Salts\n- Microwave Synthesis", shape=ellipse, fillcolor="#34A853"]; capping [label="Consider Capping\n(Post-Coupling)", shape=ellipse, fillcolor="#4285F4"]; end [label="Reduced Deletion\nImproved Purity", fillcolor="#34A853"];

// Edges start -> cause1; cause1 -> {solution1, solution2, solution3} [arrowhead=vee]; {solution1, solution2, solution3} -> aggregation; aggregation -> agg_solutions [label="Yes"]; aggregation -> capping [label="No"]; agg_solutions -> capping; capping -> end; } dot

Caption: Troubleshooting workflow for minimizing quinolyl-alanine deletion sequences.

References

Technical Support Center: Enhancing Yields of Peptides Containing Fmoc-3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-3-(2-quinolyl)-DL-alanine. The unique quinoline moiety of this unnatural amino acid offers exciting possibilities for designing novel peptides with enhanced biological activities.[1][2] However, its incorporation into peptide sequences can present specific challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and improve your peptide yields and purity.

Understanding the Core Challenges

The bulky and hydrophobic nature of the 2-quinolyl side chain is the primary source of difficulties in SPPS. These properties can lead to:

  • Steric Hindrance: The large quinolyl group can physically obstruct the approach of the incoming activated amino acid, leading to incomplete coupling reactions.[3][4]

  • Peptide Aggregation: The aromatic and hydrophobic quinoline ring can promote inter- and intra-chain aggregation of the growing peptide, especially in hydrophobic sequences.[5][6][7][8] This aggregation can mask the N-terminal amine, preventing efficient coupling.[9][10]

This guide will provide practical solutions to mitigate these issues.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common problems encountered during the synthesis of peptides containing this compound, offering step-by-step protocols and explaining the rationale behind each recommendation.

Problem 1: Low Coupling Efficiency of this compound

You observe a positive Kaiser test (blue beads) after the coupling step for this compound, indicating the presence of unreacted free amines.

Root Cause: This is likely due to the steric hindrance imposed by the bulky quinolyl side chain, which slows down the coupling reaction.[3]

Solutions:

  • Employ a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may not be sufficient. Switch to a more powerful aminium/uronium or phosphonium salt-based reagent.[3][11][12]

    • Recommended Reagents: HATU, HCTU, or PyAOP are excellent choices for sterically hindered amino acids as they form highly reactive activated esters.[3][11][12]

  • Optimize the Coupling Protocol:

    • Double Coupling: This is a straightforward and effective method to drive the reaction to completion.[3][13] After the initial coupling, simply repeat the coupling step with a fresh solution of activated this compound.

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow more time for the sterically hindered coupling to proceed.[3]

    • Microwave-Assisted SPPS: If available, a microwave peptide synthesizer can significantly enhance coupling efficiency for difficult sequences by using microwave energy to heat the reaction.[3]

Detailed Protocol: Double Coupling with HATU

  • Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate this compound (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow pre-activation for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

  • Drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated this compound.

  • After the second coupling, perform a Kaiser test to confirm the absence of free amines (yellow beads).

  • Wash the resin thoroughly with DMF to remove any excess reagents before proceeding to the next deprotection step.[14]

Problem 2: Overall Low Yield and Purity of the Final Peptide

Your final peptide analysis by HPLC shows a complex mixture of products with a low yield of the desired peptide.

Root Cause: This is often a consequence of peptide aggregation during synthesis, promoted by the hydrophobic quinoline side chain.[5][6][7][8] Aggregation can lead to incomplete deprotection and coupling steps throughout the synthesis, resulting in deletion sequences.[9][10]

Solutions:

  • Incorporate Pseudoproline Dipeptides: This is a highly effective strategy to disrupt the formation of secondary structures that lead to aggregation.[15][16][17] Pseudoprolines introduce a "kink" in the peptide backbone, which improves solvation and coupling efficiency.[15][16][17]

    • Strategy: If your sequence contains a Ser or Thr residue, consider replacing the corresponding Xaa-Ser or Xaa-Thr dipeptide with a commercially available Fmoc-Xaa-Ser(ψMe,Me pro)-OH or Fmoc-Xaa-Thr(ψMe,Me pro)-OH dipeptide.

    • Placement: Ideally, introduce a pseudoproline every 5-6 residues, particularly before hydrophobic regions.[17]

  • Optimize Solvent Conditions:

    • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be more effective at preventing aggregation.[3]

    • Use Chaotropic Salts: Adding a low concentration of a chaotropic salt like LiCl (e.g., 0.5 M) to the DMF during coupling can help to disrupt hydrogen bonding and reduce aggregation.

Experimental Workflow: Incorporating a Pseudoproline Dipeptide

G start Start SPPS of Sequence (e.g., ...-Xaa-Ser-...-Qal-...) identify Identify Ser or Thr Residue Preceding a Hydrophobic Region or the Qal Residue start->identify replace Substitute the Xaa-Ser dipeptide with Fmoc-Xaa-Ser(ψMe,Me pro)-OH identify->replace couple Couple the Pseudoproline Dipeptide using Standard SPPS Protocol replace->couple continue_synthesis Continue SPPS of the Remaining Sequence couple->continue_synthesis cleavage Cleavage and Deprotection (TFA cocktail) continue_synthesis->cleavage analysis HPLC/MS Analysis of Crude Peptide cleavage->analysis end Improved Yield and Purity analysis->end

Caption: Workflow for incorporating a pseudoproline dipeptide.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Fmoc-deprotection conditions for peptides containing 3-(2-quinolyl)-DL-alanine?

A1: Yes, standard deprotection conditions, such as 20% piperidine in DMF, are generally effective for removing the Fmoc group from the quinolyl-alanine residue.[18][19] However, if you suspect aggregation is hindering the deprotection step, you can extend the deprotection time or perform a second deprotection step.

Q2: Are there any specific side reactions I should be aware of when using this compound?

A2: While the quinoline moiety itself is generally stable during SPPS, you should always be mindful of common side reactions in peptide synthesis, such as racemization, especially when using strong activating agents and extended coupling times.[20][21][22] Using additives like Oxyma Pure with carbodiimides can help minimize racemization.[23]

Q3: What cleavage cocktail should I use for a peptide containing 3-(2-quinolyl)-DL-alanine?

A3: A standard TFA cleavage cocktail, such as TFA/TIS/H₂O (95:2.5:2.5), is typically sufficient for cleaving the peptide from the resin and removing most common side-chain protecting groups.[13][24] The quinoline side chain does not require a specific scavenger.

Q4: My peptide is still aggregating even after using pseudoprolines. What else can I do?

A4: In addition to the strategies mentioned above (switching to NMP, adding chaotropic salts), you can also consider:

  • Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 40-50°C) can help to disrupt aggregation and improve coupling efficiency.[9]

  • Segment Synthesis: For very long and difficult sequences, synthesizing shorter fragments and then ligating them together in solution can be a viable, albeit more complex, alternative.[10]

Data Summary Tables

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityKey AdvantagesConsiderations
DIC/OxymaCarbodiimideModerateLow cost, minimizes racemization.[11]May be insufficient for highly hindered couplings.
HBTUAminium/Uronium SaltHighFast and efficient, widely used.[11]Potential for guanidinylation side reaction if used in excess.[11]
HCTUAminium/Uronium SaltVery HighVery fast reaction times, cost-effective alternative to HATU.[11]Can have impurities that affect peptide purity.[11]
HATUAminium/Uronium SaltVery HighHighly reactive, excellent for sterically hindered couplings.[11]Higher cost.[11]
PyAOPPhosphonium SaltVery HighVery effective for hindered couplings, including N-methyl amino acids.[12][25]Higher cost.

Table 2: Troubleshooting Summary

SymptomProbable CauseRecommended Action(s)
Positive Kaiser test after coupling QalSteric HindranceUse HATU/HCTU, double couple, increase coupling time.[3]
Low final yield, multiple deletion peaksPeptide AggregationIncorporate pseudoproline dipeptides, switch to NMP solvent.[3][15]
Broad peaks in HPLCOn-resin aggregation/poor solubilitySynthesize at elevated temperature, use chaotropic salts.[9]

Visualizing the Troubleshooting Process

G start Low Yield of Qal-containing Peptide check_coupling Check Kaiser Test after Qal Coupling start->check_coupling pos_kaiser Incomplete Coupling of Qal check_coupling->pos_kaiser Positive (Blue) neg_kaiser Qal Coupling OK, Check Overall Synthesis check_coupling->neg_kaiser Negative (Yellow) pos_kaiser_sol 1. Use HATU/HCTU 2. Double Couple 3. Increase Coupling Time pos_kaiser->pos_kaiser_sol neg_kaiser_cause Suspect Peptide Aggregation Throughout Synthesis neg_kaiser->neg_kaiser_cause end Improved Peptide Yield pos_kaiser_sol->end Re-synthesize agg_sol 1. Incorporate Pseudoprolines 2. Switch to NMP Solvent 3. Use Chaotropic Salts 4. Elevate Temperature neg_kaiser_cause->agg_sol Yes agg_sol->end Re-synthesize

Caption: Troubleshooting decision tree for low peptide yield.

By understanding the inherent challenges posed by this compound and implementing these targeted strategies, you can significantly improve the outcome of your peptide synthesis endeavors.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing 3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals venturing into the realm of peptide-based therapeutics and probes, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance stability, modulate activity, and introduce novel functionalities.[1][2][3] Among these, 3-(2-quinolyl)-DL-alanine (QAla), with its bulky, aromatic quinoline side chain, presents unique opportunities and analytical challenges. This guide provides an in-depth technical comparison of the mass spectrometric behavior of QAla-containing peptides against their canonical counterparts, offering predictive insights and robust experimental protocols to navigate their analysis.

The core challenge in analyzing peptides with complex ncAAs lies in predicting and interpreting their fragmentation patterns during tandem mass spectrometry (MS/MS).[4][5] While the peptide backbone generally fragments in predictable ways to produce b- and y-type ions, the side chain of an ncAA like QAla can introduce unique, and often dominant, fragmentation pathways that can complicate sequence analysis if not properly understood.[6]

Physicochemical Properties: QAla vs. Standard Aromatic Amino Acids

A foundational understanding of an amino acid's properties is crucial for predicting its behavior in both liquid chromatography and mass spectrometry. The quinoline moiety in QAla introduces distinct characteristics compared to standard aromatic amino acids like Tryptophan (Trp), Phenylalanine (Phe), and Tyrosine (Tyr).

Property3-(2-quinolyl)-DL-alanine (QAla)Tryptophan (Trp)Phenylalanine (Phe)Tyrosine (Tyr)
Molecular Weight 216.24 g/mol [7]204.23 g/mol 165.19 g/mol 181.19 g/mol
Monoisotopic Mass 216.089878 Da[7]204.089878 Da165.078979 Da181.073879 Da
Side Chain Structure QuinolineIndoleBenzenePhenol
Basicity The quinoline nitrogen provides an additional site for protonation compared to the indole of Trp.Less basic than QAla.Non-basic side chain.Non-basic side chain (phenolic hydroxyl is acidic).
Predicted LC Elution Likely to exhibit strong reversed-phase retention due to high hydrophobicity.Strong retention.Moderate retention.Weaker retention than Phe.

The higher mass and increased basicity of the QAla side chain are expected to significantly influence mass spectrometric analysis. The additional basic site on the quinoline ring can compete for protonation, potentially altering fragmentation efficiencies along the peptide backbone.

Predicted Fragmentation Behavior: QAla-Peptides vs. Canonical Peptides

The cornerstone of peptide sequencing by MS/MS is the generation of a ladder of fragment ions that allows for the reconstruction of the amino acid sequence.[4][8] The presence of QAla is hypothesized to introduce two key deviations from standard fragmentation patterns.

  • Dominant Side-Chain Fragmentation: The stable aromatic quinoline ring is expected to produce characteristic neutral losses and fragment ions. Studies on the fragmentation of quinoline derivatives show a propensity for the elimination of small molecules like hydrogen cyanide (HCN).[9]

  • Charge Sequestration: The relatively high proton affinity of the quinoline nitrogen may sequester the charge, favoring fragmentation pathways originating from or involving the side chain, potentially at the expense of backbone fragmentation, which could lead to gaps in the b- or y-ion series.

Comparative Fragmentation Diagram

To illustrate these differences, let's consider a hypothetical peptide, Ac-Gly-X-Ala-NH₂, where X is either a standard aromatic amino acid (Tryptophan) or QAla.

cluster_0 Standard Peptide (X = Trp) cluster_1 QAla-Peptide (X = QAla) P1 [Ac-G-W-A-NH₂ + H]⁺ b2_W b₂: [Ac-G-W]⁺ P1->b2_W Backbone Fragmentation y1_W y₁: [A-NH₂ + H]⁺ P1->y1_W Backbone Fragmentation nl_W Neutral Loss (e.g., indole loss) P1->nl_W Side Chain Fragmentation im_W Iminium Ion [W-im]⁺ b2_W->im_W Side Chain Related P2 [Ac-G-QAla-A-NH₂ + H]⁺ b2_Q b₂: [Ac-G-QAla]⁺ P2->b2_Q Backbone Fragmentation y1_Q y₁: [A-NH₂ + H]⁺ P2->y1_Q Backbone Fragmentation nl_Q Neutral Loss (HCN from quinoline) [M+H-27]⁺ P2->nl_Q Dominant Pathway sidechain_frag Side Chain Fragment [Quinoline-CH₂]⁺ m/z 142 P2->sidechain_frag Dominant Pathway im_Q Iminium Ion [QAla-im]⁺ b2_Q->im_Q Side Chain Related

Caption: Predicted fragmentation pathways for a peptide containing Tryptophan vs. QAla.

As depicted, in addition to the standard b- and y-ions, the QAla peptide is expected to yield prominent fragment ions resulting from the cleavage of the side chain itself and characteristic neutral losses from the quinoline ring.[9][10] The appearance of a strong ion at m/z 142 (corresponding to the quinolinemethyl cation) or a neutral loss of 27 Da (HCN) would be strong indicators of the presence of QAla.

Experimental Design for Comparative Analysis

To validate these predictions and establish a reliable method for sequencing QAla-containing peptides, a systematic comparison with a control peptide (e.g., containing Trp or Phe) is essential.

Experimental Workflow

cluster_workflow LC-MS/MS Workflow for QAla-Peptide Analysis A Peptide Synthesis & Purification (>95% purity via RP-HPLC) B Sample Preparation (Dissolve in 0.1% Formic Acid in 50:50 ACN:H₂O) A->B C LC Separation (C18 column, gradient elution) B->C D MS1 Full Scan (High-resolution, identify precursor [M+H]⁺, [M+2H]²⁺) C->D E Data-Dependent MS/MS (Select top precursors for CID) D->E F Stepped Collision Energy (e.g., 20, 30, 40 eV) To capture backbone and side-chain fragments E->F G Data Analysis (Manual interpretation and/or de novo sequencing) F->G H Comparative Analysis (QAla-peptide vs. Control peptide) G->H

Caption: Recommended workflow for the mass spectrometric analysis of QAla-peptides.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a high-resolution quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.[11]

1. Sample Preparation:

  • Synthesize and purify the QAla-containing peptide and a corresponding control peptide (e.g., with Phe or Trp in place of QAla) to >95% purity using reversed-phase HPLC.[11][12]
  • Accurately determine the concentration of the purified peptides.
  • Prepare a 1 pmol/µL stock solution of each peptide in 50% acetonitrile/50% water with 0.1% formic acid.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive ESI.
  • MS1 Scan Range: m/z 150-2000.
  • Data-Dependent Acquisition (DDA): Select the top 3 most intense precursor ions per MS1 scan for fragmentation.
  • Collision-Induced Dissociation (CID):
  • Use argon as the collision gas.
  • Crucial Step: Perform three separate injections for each peptide, setting the normalized collision energy (NCE) to a low (e.g., 20 eV), medium (e.g., 30 eV), and high (e.g., 40 eV) value. This stepped energy approach is critical for observing both the labile side-chain fragments at lower energies and the more stable backbone fragments at higher energies.
  • MS2 Scan Range: m/z 50-2000.

4. Data Analysis:

  • Manually inspect the MS/MS spectra for each collision energy.
  • Identify the b- and y-ion series to confirm the peptide backbone sequence.[8]
  • Specifically look for the predicted unique fragment ions for the QAla peptide:
  • A neutral loss of 27.01 Da (HCN) from the precursor or major fragment ions.
  • A characteristic immonium ion at m/z 189.09.
  • A prominent side-chain fragment ion at m/z 142.07 (quinolinemethyl cation).
  • Utilize de novo sequencing software, ensuring the mass of QAla (216.09 Da) is added to the list of possible modifications or amino acids.[5]

Expected Data Comparison
FeatureControl Peptide (e.g., Trp)QAla-PeptideRationale / Interpretation
Precursor m/z [M+H]⁺[M+H]⁺ (12.00 Da higher than Trp-peptide)Confirms mass of incorporated ncAA.
b- and y-ion series Complete or near-complete series expected.Potential for gaps around the QAla residue, especially at low collision energies.Charge sequestration by the quinoline side chain may reduce backbone fragmentation efficiency.
Unique Fragments Trp immonium ion (m/z 159.09).QAla immonium ion (m/z 189.09).Side-chain ion (m/z 142.07).Confirms the identity and position of the ncAA.
Neutral Losses Minor side-chain losses.Prominent neutral loss of 27.01 Da (HCN).A specific diagnostic marker for the quinoline moiety.[9]

Conclusion and Recommendations

The mass spectrometric analysis of peptides containing 3-(2-quinolyl)-DL-alanine is a nuanced task that requires a departure from standard, automated sequencing workflows. The quinoline side chain is not a passive passenger during fragmentation; it actively participates, creating both challenges and diagnostic opportunities.

Key Recommendations for Researchers:

  • Embrace Stepped Collision Energy: A single, standard collision energy is insufficient. Systematically varying the energy is the most critical parameter for obtaining comprehensive fragmentation data for both the backbone and the unique side chain.

  • Prioritize Manual Spectral Interpretation: Automated software may fail to correctly assign the unique fragments or may be confused by gaps in the ion series. Expert manual interpretation is crucial for confident sequence validation.

  • Always Use a Control: Analyzing a canonical analogue alongside the QAla-peptide provides an essential baseline, making it easier to distinguish unique fragmentation behavior from common peptide characteristics.

By adopting this comparative and methodologically rigorous approach, researchers can confidently characterize these novel peptides, unlocking their full potential in drug discovery and chemical biology.

References

A Senior Application Scientist's Guide to HPLC Purification and Characterization of Quinolyl-Alanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, the incorporation of unnatural amino acids has opened new avenues for modulating bioactivity, stability, and conformational properties. Among these, quinolyl-alanines—a class of aromatic amino acids containing a quinoline moiety—have garnered significant interest for their potential in developing novel drug candidates, particularly in neuropharmacology and cancer research.[1] The successful application of these modified peptides, however, is critically dependent on their purity and accurate structural characterization. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for both the purification and initial characterization of quinolyl-alanine peptides.

This guide provides an in-depth comparison of HPLC-based strategies for the purification of quinolyl-alanine peptides, supported by illustrative experimental data. We will delve into the rationale behind methodological choices, present detailed protocols, and explore subsequent characterization techniques to ensure the integrity of your synthesized peptides.

The Challenge of Quinolyl-Alanine Peptides: A Balancing Act

The quinoline group introduces a unique set of physicochemical properties to a peptide. Its rigid, aromatic, and hydrophobic nature can significantly influence the peptide's solubility, aggregation propensity, and chromatographic behavior.[2][3] Consequently, purification strategies must be meticulously optimized to overcome these challenges and achieve high purity.

Comparative Analysis of HPLC Purification Strategies

The choice of HPLC mode is paramount for the successful purification of quinolyl-alanine peptides. Reversed-phase HPLC (RP-HPLC) is the most common and often the most effective technique.[4] However, depending on the overall peptide properties, other methods like ion-exchange or chiral HPLC may be necessary, either as standalone techniques or as part of a multi-step purification protocol.[5]

Reversed-Phase HPLC (RP-HPLC): The Workhorse

RP-HPLC separates peptides based on their hydrophobicity.[4] The hydrophobic quinolyl moiety strongly interacts with the non-polar stationary phase, making RP-HPLC an ideal primary purification method.

Key Considerations for RP-HPLC of Quinolyl-Alanine Peptides:

  • Column Chemistry: C18 columns are the standard choice, offering a good balance of retention and resolution.[6] For highly hydrophobic quinolyl-alanine peptides, a C8 or C4 column might be more suitable to reduce retention times and improve peak shape. Phenyl-hexyl columns can also offer alternative selectivity due to pi-pi interactions with the quinoline ring.

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile is the most common organic solvent due to its low viscosity and UV transparency.[7] Isopropanol can be a valuable alternative for particularly hydrophobic peptides that may exhibit poor solubility in acetonitrile-water mixtures.[3]

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is widely used to improve peak shape by forming ion pairs with charged residues.[7] However, TFA can suppress ionization in subsequent mass spectrometry analysis.[8] Formic acid (FA) is a more MS-friendly alternative, though it may result in broader peaks.[8]

  • Gradient Slope: A shallow gradient (e.g., 0.5-1% change in organic solvent per minute) is crucial for resolving closely eluting impurities from the main product peak.[9]

Illustrative Performance Comparison of RP-HPLC Columns:

Column ChemistryTypical Resolution (Main Peak vs. Deletion Mutant)Peak Tailing Factor (Main Peak)Elution Time of Main Peak (min)
C18 (5 µm, 300 Å)1.81.225.4
C8 (5 µm, 300 Å)1.61.121.8
Phenyl-Hexyl (5 µm, 300 Å)1.91.328.1

Note: This data is illustrative and based on typical performance for hydrophobic peptides. Actual results will vary depending on the specific peptide sequence and HPLC conditions.

Ion-Exchange Chromatography (IEX): Exploiting Charge

IEX separates molecules based on their net charge.[5] For quinolyl-alanine peptides containing multiple charged residues (e.g., Lys, Arg, Asp, Glu), IEX can be a powerful orthogonal purification step, either before or after RP-HPLC.[10]

  • Cation-Exchange: Used for peptides with a net positive charge.

  • Anion-Exchange: Used for peptides with a net negative charge.

The quinoline moiety itself has a pKa of approximately 4.9, meaning it will be protonated and positively charged at acidic pH. This property can be exploited in cation-exchange chromatography.

Chiral HPLC: Ensuring Enantiomeric Purity

The synthesis of peptides containing unnatural amino acids can sometimes lead to racemization. Chiral HPLC is essential to separate and quantify the D- and L-enantiomers of the quinolyl-alanine residue within the peptide.[11][12] This is particularly critical for therapeutic peptides where stereochemistry can profoundly impact efficacy and safety.[13][14]

Common Chiral Stationary Phases (CSPs) for Amino Acid Derivatives:

  • Macrocyclic Glycopeptides (e.g., Teicoplanin-based): Offer broad enantioselectivity for underivatized amino acids and their derivatives.[11]

  • Crown Ethers: Particularly effective for the separation of D- and L-amino acid enantiomers.[13]

  • Polysaccharide-based (e.g., Cellulose or Amylose derivatives): Widely used for a variety of chiral separations.[15]

Experimental Workflows and Protocols

A robust workflow is essential for achieving high-purity quinolyl-alanine peptides and confirming their identity.

HPLC_Workflow cluster_purification Purification cluster_characterization Characterization Crude_Peptide Crude Quinolyl-Alanine Peptide Synthesis RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Check Analytical RP-HPLC Purity Check Fraction_Collection->Purity_Check Purity_Check->Fraction_Collection Pool Pure Fractions MS Mass Spectrometry (MS) Purity_Check->MS Chiral_HPLC Chiral HPLC Purity_Check->Chiral_HPLC AAA Amino Acid Analysis Purity_Check->AAA MSMS Tandem MS (MS/MS) Sequencing MS->MSMS

Caption: Workflow for HPLC purification and characterization.

Detailed Protocol: Preparative RP-HPLC of a Quinolyl-Alanine Peptide

This protocol outlines a general procedure for the purification of a synthesized quinolyl-alanine peptide.

1. Sample Preparation: a. Dissolve the crude lyophilized peptide in a minimal amount of a strong solvent like DMSO or DMF, as hydrophobic peptides can be difficult to dissolve.[16] b. Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration suitable for injection.[7] Ensure the final concentration of the strong solvent is low to avoid peak distortion.[16] c. Filter the sample through a 0.45 µm filter to remove any particulate matter.[17]

2. HPLC System Preparation: a. Column: C18, 10 µm, 300 Å, 250 x 21.2 mm preparative column. b. Mobile Phase A: 0.1% TFA in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Flow Rate: 15 mL/min. e. Detection: 220 nm and 280 nm.[17] The quinoline moiety will also absorb at higher wavelengths, which can be used for selective detection.

3. Chromatographic Run: a. Equilibrate the column with 5% Mobile Phase B for at least 3 column volumes. b. Inject the prepared sample. c. Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. d. Monitor the chromatogram and collect fractions corresponding to the major peaks.

4. Post-Purification Analysis: a. Analyze each collected fraction using analytical RP-HPLC to determine its purity. b. Pool the fractions that meet the desired purity level (e.g., >95%). c. Lyophilize the pooled fractions to obtain the purified peptide as a powder.[7]

Characterization of Purified Quinolyl-Alanine Peptides

Once purified, the identity and integrity of the quinolyl-alanine peptide must be confirmed using a suite of analytical techniques.[18][19]

Characterization_Techniques Purified_Peptide Purified Quinolyl-Alanine Peptide MS Mass Spectrometry (Molecular Weight) Purified_Peptide->MS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purified_Peptide->Chiral_HPLC AAA Amino Acid Analysis (Composition) Purified_Peptide->AAA NMR NMR Spectroscopy (3D Structure) Purified_Peptide->NMR CD Circular Dichroism (Secondary Structure) Purified_Peptide->CD MSMS Tandem MS (Sequence Verification) MS->MSMS

Caption: Key techniques for peptide characterization.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for peptide characterization.[18]

  • LC-MS: Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the eluting peptide, confirming the presence of the desired product in the purified fractions.[8]

  • Tandem MS (MS/MS): This technique involves fragmentation of the parent peptide ion to generate a series of b- and y-ions.[20][21] The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, allowing for de novo sequencing or confirmation of the expected peptide sequence.

Amino Acid Analysis (AAA)

AAA provides the relative abundance of each amino acid in the peptide.[22] This is a quantitative method that confirms the amino acid composition of the purified peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a detailed structural elucidation, 2D NMR techniques like TOCSY and NOESY can be employed to determine the three-dimensional structure of the quinolyl-alanine peptide in solution.[23]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of the peptide (e.g., alpha-helix, beta-sheet).[18] The introduction of the bulky quinolyl-alanine can influence the peptide's folding, and CD can provide valuable insights into these conformational changes.

Conclusion

The successful purification and characterization of quinolyl-alanine peptides are critical steps in their development as potential therapeutics. A systematic approach, beginning with the optimization of RP-HPLC parameters, is essential for achieving high purity. The inherent hydrophobicity of the quinoline moiety presents unique challenges that can be overcome with careful selection of column chemistry, mobile phase, and gradient conditions. Orthogonal purification techniques like ion-exchange and chiral HPLC may be necessary for complex mixtures or to ensure enantiomeric purity. Subsequent characterization by mass spectrometry, amino acid analysis, and spectroscopic methods provides the necessary confirmation of the peptide's identity, purity, and structural integrity, paving the way for further biological evaluation.

References

Confirming Site-Specific Incorporation of 3-(2-quinolyl)-DL-alanine: A Comparative Guide to Sequencing-Based Verification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals pioneering novel biotherapeutics and engineered proteins, the site-specific incorporation of unnatural amino acids (UAAs) opens a vast landscape of possibilities. These non-canonical building blocks can introduce novel chemical functionalities, enabling enhanced stability, targeted drug conjugation, and sophisticated biocatalysis. One such UAA of interest is 3-(2-quinolyl)-DL-alanine, a bulky, aromatic amino acid with potential applications in neuropharmacology and cancer research due to its unique quinoline moiety.[1] However, the successful incorporation of any UAA is not an endpoint but a crucial checkpoint that demands rigorous verification. This guide provides an in-depth comparison of sequencing-based methodologies to unequivocally confirm the site-specific incorporation of 3-(2-quinolyl)-DL-alanine, ensuring the integrity and validity of downstream applications.

The Imperative of Verification: Why Sequence?

The incorporation of a UAA like 3-(2-quinolyl)-DL-alanine is typically achieved through the use of an orthogonal translation system.[2][3] This involves an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the UAA and charges it onto an orthogonal tRNA, which in turn decodes a reassigned codon (often an amber stop codon, UAG) on the mRNA.[4][5] While this system is powerful, its fidelity is not absolute. Potential pitfalls include:

  • Mischarging: The orthogonal aaRS might still recognize and charge a canonical amino acid, leading to a heterogeneous protein population.

  • Read-through: In the case of stop codon suppression, natural release factors can compete with the orthogonal tRNA, causing premature termination of translation.[4]

  • Codon ambiguity: If a sense codon is reassigned, there can be competition with the endogenous tRNA, leading to a mix of the UAA and the canonical amino acid at the target site.[6][7][8][9]

Therefore, direct sequencing of the purified protein is the gold standard for confirming the precise location and identity of the incorporated UAA.

A Head-to-Head Comparison: Mass Spectrometry vs. Edman Degradation

Two primary sequencing techniques are employed for this purpose: Mass Spectrometry and Edman Degradation. Each offers a distinct set of advantages and limitations.

FeatureMass Spectrometry (MS)Edman Degradation
Principle Measures the mass-to-charge ratio of ionized peptides and their fragments.Sequential chemical cleavage and identification of N-terminal amino acids.[10][11]
Sensitivity High (femtomole to attomole range)Moderate (picomole range)[10]
Throughput High; can analyze complex mixtures.Low; sequential, one residue at a time.[11]
Sequence Coverage Can achieve 100% coverage with appropriate fragmentation methods.Limited to ~30-50 N-terminal residues.[10]
UAA Identification Direct identification by the unique mass of the UAA-containing peptide and its fragments.Indirect identification based on a novel retention time during HPLC analysis of the PTH-amino acid derivative. Requires a standard for confirmation.[12]
Post-Translational Modifications Can readily identify and locate PTMs.Not suitable for identifying most PTMs.[10]
N-terminal Blockage Can analyze N-terminally blocked proteins.Not possible if the N-terminus is chemically modified.[10]
Sample Requirement Small amounts of sample needed.Requires relatively larger amounts of purified protein.

In-Depth Analysis of Sequencing Methodologies

Tandem Mass Spectrometry (MS/MS): The Modern Gold Standard

Tandem mass spectrometry has become the cornerstone of modern proteomics and is exceptionally well-suited for verifying UAA incorporation.[13][14][15] The "bottom-up" proteomics approach is most commonly used.

The Causality Behind the Workflow:

  • Proteolytic Digestion: The protein of interest is first cleaved into smaller peptides using a specific protease, typically trypsin. This is essential because peptides are more amenable to analysis by mass spectrometry than intact proteins.

  • Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography. This reduces the complexity of the sample entering the mass spectrometer at any given time, improving the quality of the data.

  • Mass Analysis (MS1): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratios are measured in the first mass analyzer. This provides a survey of all the peptides in the sample.

  • Peptide Fragmentation (Collision-Induced Dissociation): Specific peptide ions of interest (precursor ions) are selected and fragmented in a collision cell. The fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions.[16]

  • Fragment Ion Analysis (MS2): The m/z ratios of the fragment ions (product ions) are measured in the second mass analyzer. The resulting MS/MS spectrum contains the sequence information of the peptide.[16]

Identifying 3-(2-quinolyl)-DL-alanine: The key to confirming the incorporation of 3-(2-quinolyl)-DL-alanine lies in its unique molecular weight (216.24 g/mol ).[17] When analyzing the MS/MS data, the mass difference between adjacent fragment ions will correspond to the mass of the amino acid residue at that position. A mass shift corresponding to 3-(2-quinolyl)-DL-alanine in the peptide containing the target codon provides direct and unambiguous evidence of its incorporation.

Experimental Workflow: Tandem Mass Spectrometry

Protein Protein with 3-(2-quinolyl)-DL-alanine Peptides Proteolytic Digestion (e.g., Trypsin) Protein->Peptides LC LC Separation Peptides->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) LC->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation MS2 Tandem MS (MS2) (Product Ion Scan) Fragmentation->MS2 Analysis Data Analysis (Sequence Confirmation) MS2->Analysis

Caption: Workflow for confirming UAA incorporation by tandem mass spectrometry.

Edman Degradation: The Classic Approach

Developed by Pehr Edman, this method provides a stepwise sequencing of amino acids from the N-terminus of a peptide.[10][11]

The Causality Behind the Workflow:

  • Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under basic conditions.[18]

  • Cleavage: The derivatized N-terminal residue is selectively cleaved from the peptide chain under acidic conditions.[18]

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC.[18]

  • Repetitive Cycles: The cycle is repeated on the shortened peptide to determine the sequence one residue at a time.[18]

Identifying 3-(2-quinolyl)-DL-alanine: Confirmation of 3-(2-quinolyl)-DL-alanine incorporation by Edman degradation is indirect. It relies on observing a novel peak in the HPLC chromatogram at a retention time that does not correspond to any of the 20 canonical PTH-amino acids. To be conclusive, a synthetic standard of PTH-3-(2-quinolyl)-DL-alanine would be required to match the retention time. While reliable, this method is less direct and lower in throughput compared to mass spectrometry.[12]

Experimental Workflow: Edman Degradation

Protein N-terminally Unblocked Protein Coupling Coupling with PITC Protein->Coupling Cleavage Acid Cleavage Coupling->Cleavage Conversion Conversion to PTH-amino acid Cleavage->Conversion Cycle Repeat Cycle on Shortened Peptide Cleavage->Cycle Remaining Peptide Identification HPLC Identification Conversion->Identification Cycle->Coupling

Caption: Workflow for N-terminal sequencing by Edman degradation.

Recommended Protocol: Confirmation by Tandem Mass Spectrometry

This protocol outlines the key steps for confirming the incorporation of 3-(2-quinolyl)-DL-alanine using a bottom-up proteomics approach.

1. Sample Preparation:

  • Protein Purification: Purify the protein containing the UAA to a high degree of homogeneity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion). The purity is critical to avoid interference from contaminating proteins.

  • Buffer Exchange: Ensure the purified protein is in a buffer compatible with enzymatic digestion, such as one containing ammonium bicarbonate and free of denaturants like SDS that can inhibit protease activity.

  • Reduction and Alkylation (Optional but Recommended):

    • Reduce disulfide bonds with dithiothreitol (DTT) to linearize the protein.

    • Alkylate the resulting free thiols with iodoacetamide to prevent disulfide bond reformation. This step improves digestion efficiency and sequence coverage.

2. Proteolytic Digestion:

  • Enzyme Selection: Use a sequence-specific protease. Trypsin, which cleaves C-terminal to lysine and arginine residues, is the most common choice due to its high specificity and efficiency, resulting in peptides of an ideal size range for MS analysis.

  • Digestion Conditions:

    • Add trypsin to the protein sample at a ratio of approximately 1:50 to 1:20 (enzyme:substrate, w/w).

    • Incubate at 37°C for 4-16 hours. The optimal time should be determined empirically.

  • Quenching the Reaction: Stop the digestion by adding an acid, such as formic acid, which will also prepare the sample for reverse-phase chromatography.

3. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a nano-liquid chromatography system.[19] This provides the mass accuracy required to confidently identify the mass shift corresponding to the UAA.

  • Chromatography:

    • Load the peptide digest onto a reverse-phase C18 column.

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

  • Data Acquisition:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • In DDA mode, the instrument performs a full MS1 scan to detect the m/z of eluting peptides.

    • The most intense precursor ions are then sequentially selected for fragmentation (MS/MS) to generate fragment ion spectra.

4. Data Analysis:

  • Database Searching: Use a protein sequence database search engine (e.g., Mascot, SEQUEST, MaxQuant) to analyze the acquired MS/MS data.[14]

  • Customizing the Search:

    • The protein sequence of interest must be included in the database.

    • Crucially, define a variable modification in the search parameters corresponding to the mass difference between 3-(2-quinolyl)-DL-alanine and the canonical amino acid it replaced at the target site. For example, if it replaced an alanine, the mass modification would be the mass of 3-(2-quinolyl)-DL-alanine minus the mass of alanine.

  • Manual Validation: Manually inspect the MS/MS spectrum of the peptide identified as containing the UAA. A high-quality spectrum with a continuous series of b- and/or y-ions that covers the UAA incorporation site provides the highest level of confidence. The mass shift corresponding to the UAA should be clearly visible in the fragment ion series.

Conclusion

While both mass spectrometry and Edman degradation can be used to verify the incorporation of 3-(2-quinolyl)-DL-alanine, tandem mass spectrometry offers superior sensitivity, throughput, and directness of detection.[13] It stands as the unequivocal method of choice for researchers who require the highest level of confidence in their engineered proteins. By providing direct evidence of the UAA's mass and location, MS/MS ensures the scientific rigor necessary for advancing novel protein-based therapeutics and technologies.

References

A Comparative Guide to Peptide Stability: Fmoc-3-(2-quinolyl)-DL-alanine vs. Fmoc-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based drug development, enhancing stability without compromising bioactivity is a paramount challenge. The inherent susceptibility of peptides to proteolytic degradation and conformational instability often curtails their therapeutic potential. A key strategy to surmount these hurdles is the incorporation of non-canonical amino acids. This guide provides an in-depth comparison of two such amino acid derivatives: Fmoc-3-(2-quinolyl)-DL-alanine (Fmoc-Qal-OH) and the proteinogenic Fmoc-phenylalanine (Fmoc-Phe-OH). We will delve into their respective impacts on peptide stability, supported by mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Unveiling the Contenders: A Structural and Chemical Overview

At the heart of this comparison lie the distinct chemical architectures of phenylalanine and 3-(2-quinolyl)-DL-alanine. While both possess aromatic side chains, the latter's quinoline moiety introduces significant structural and electronic differences.

Fmoc-phenylalanine (Fmoc-Phe-OH) is a cornerstone of solid-phase peptide synthesis (SPPS), prized for its role in introducing the essential aromatic amino acid, phenylalanine.[1] Its benzyl side chain is hydrophobic and plays a crucial role in peptide folding and receptor interactions.[1]

This compound (Fmoc-Qal-OH) is a non-proteinogenic amino acid derivative. Its defining feature is the quinoline ring system—a bicyclic aromatic structure containing a nitrogen atom. This larger, heteroaromatic side chain is expected to impart unique properties to peptides, including altered hydrophobicity, steric bulk, and potential for different intermolecular interactions compared to the simple phenyl group of phenylalanine.

PropertyFmoc-phenylalanine (Fmoc-Phe-OH)This compound (Fmoc-Qal-OH)
Molecular Formula C24H21NO4C27H22N2O4
Molecular Weight 387.43 g/mol 438.48 g/mol
Side Chain Benzyl2-Quinolylmethyl
Aromatic System Phenyl (monocyclic)Quinolinyl (bicyclic, heteroaromatic)
Key Features Hydrophobic, fundamental aromatic residueIncreased steric bulk, potential for H-bonding via quinoline nitrogen, altered π-stacking interactions

The Impact on Peptide Stability: A Comparative Analysis

The stability of a peptide therapeutic is a multi-faceted attribute, encompassing its resistance to enzymatic degradation, its ability to maintain a functional conformation, and its resilience to thermal stress. Here, we explore how the substitution of phenylalanine with 3-(2-quinolyl)-DL-alanine can influence each of these aspects.

Proteolytic Stability: A Tale of Steric Hindrance

A primary route of peptide degradation in vivo is enzymatic cleavage by proteases.[2] These enzymes often exhibit specificity for certain amino acid sequences, and their catalytic activity can be hindered by bulky or unnatural residues at or near the cleavage site.[3]

The incorporation of 3-(2-quinolyl)-DL-alanine, with its substantially larger and more rigid quinoline side chain compared to the phenyl group of phenylalanine, is hypothesized to confer enhanced proteolytic resistance. This is primarily attributed to steric hindrance , where the bulky quinoline group physically obstructs the protease's active site, preventing efficient binding and subsequent cleavage of the peptide bond. While direct comparative studies are limited, the principle of using bulky, non-natural amino acids to increase proteolytic stability is well-established in peptide chemistry.[4][5] Computational modeling studies have suggested that bulky dehydroamino acids can confer proteolytic stability by promoting a more folded and less accessible peptide state.[4]

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a framework for assessing the proteolytic stability of a peptide in human serum.

1. Materials:

  • Test peptides (containing Phe or Qal)

  • Human serum

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA))

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • HPLC system with a C18 column

2. Procedure:

  • Preparation: Thaw human serum on ice and centrifuge to remove any precipitates. Prepare stock solutions of the test peptides in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microcentrifuge tube, pre-warm the human serum to 37°C.

  • Initiation: Add the test peptide to the serum to a final concentration of 100 µg/mL. This is your t=0 time point.

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

3. Data Analysis:

  • Plot the percentage of intact peptide remaining against time.

  • Calculate the half-life (t½) of the peptide, which is the time required for 50% of the peptide to be degraded.

Conformational Stability: The Influence on Secondary Structure

The biological activity of a peptide is intrinsically linked to its three-dimensional conformation. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[6][7] The introduction of a large, aromatic side chain like quinoline can influence the peptide's conformational preferences.

While phenylalanine-containing peptides can adopt various secondary structures, including α-helices and β-sheets, the bulky and rigid nature of the quinolyl group in Qal may favor more defined or constrained conformations.[6][8] Theoretical studies on dipeptides containing a related quinoxaline moiety suggest that such modifications can influence the rotational freedom around the peptide backbone, potentially leading to more stable, folded structures.[9] A more folded and stable conformation can, in turn, contribute to increased resistance to proteolysis, as cleavage sites may become less accessible.[4]

Experimental Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps for analyzing the secondary structure of peptides using CD spectroscopy.[8]

1. Materials:

  • Purified peptides (containing Phe or Qal)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectrometer

  • Quartz cuvette (1 mm path length)

2. Procedure:

  • Sample Preparation: Dissolve the peptide in the CD-compatible buffer to a final concentration of 0.1-0.2 mg/mL. Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup: Calibrate and blank the CD spectrometer with the buffer.

  • Data Acquisition: Record the CD spectrum of the peptide solution from 190 to 260 nm.

  • Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

  • Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.

Thermal Stability: Resisting Denaturation

The thermal stability of a peptide, often characterized by its melting temperature (Tm), is a measure of its resistance to heat-induced unfolding.[10] Peptides with more stable, well-defined secondary and tertiary structures generally exhibit higher thermal stability.[11][12][13]

The incorporation of 3-(2-quinolyl)-DL-alanine may enhance the thermal stability of peptides through several mechanisms. The large aromatic surface of the quinoline ring can participate in stabilizing intramolecular π-π stacking and hydrophobic interactions. These non-covalent interactions can contribute to a more compact and energetically favorable folded state, requiring more thermal energy to disrupt. Studies on diphenylalanine nanotubes have demonstrated their significant thermal stability, with the secondary structure being preserved at temperatures up to 90°C.[11][12][13] While this is a supramolecular assembly, it highlights the potential for strong aromatic interactions to confer thermal resilience.

Experimental Protocol: Thermal Denaturation Monitored by CD Spectroscopy

This protocol describes how to determine the melting temperature (Tm) of a peptide.

1. Materials:

  • Peptide solution (as prepared for CD analysis)

  • CD spectrometer equipped with a temperature controller

2. Procedure:

  • Instrument Setup: Set the CD spectrometer to monitor the ellipticity at a wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helical peptide).

  • Thermal Scan: Gradually increase the temperature of the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate.

  • Data Acquisition: Record the ellipticity at each temperature point.

  • Data Analysis: Plot the mean residue ellipticity as a function of temperature. The resulting curve can be fitted to a sigmoidal function to determine the Tm, which is the temperature at the midpoint of the unfolding transition.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.

G cluster_0 Proteolytic Degradation Pathway cluster_1 Inhibition by Steric Hindrance Peptide Intact Peptide Protease Protease Peptide->Protease Binding Fragments Peptide Fragments Protease->Fragments Cleavage Qal_Peptide Qal-Peptide (Bulky Side Chain) Protease_Inhibited Protease Qal_Peptide->Protease_Inhibited Hindered Binding Protease_Inhibited->Qal_Peptide No Cleavage G cluster_0 Peptide Stability Assessment Workflow Start Synthesize Peptides (Phe vs. Qal) Proteolytic_Assay Proteolytic Stability (Serum Incubation, HPLC) Start->Proteolytic_Assay Conformational_Analysis Conformational Stability (CD Spectroscopy) Start->Conformational_Analysis Thermal_Analysis Thermal Stability (CD Thermal Melt) Start->Thermal_Analysis Data_Analysis Data Analysis (Half-life, % Helicity, Tm) Proteolytic_Assay->Data_Analysis Conformational_Analysis->Data_Analysis Thermal_Analysis->Data_Analysis Conclusion Comparative Stability Profile Data_Analysis->Conclusion

References

A Spectroscopic Guide to Peptides: Unveiling the Influence of 3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide research and drug development, the incorporation of unnatural amino acids is a powerful strategy to enhance biological activity, stability, and to introduce novel functionalities. Among these, 3-(2-quinolyl)-DL-alanine (QAla), with its bulky, aromatic quinolyl side chain, offers unique photophysical properties that can be harnessed for advanced analytical characterization. This guide provides a comprehensive spectroscopic comparison of peptides with and without QAla, offering researchers, scientists, and drug development professionals the foundational knowledge and practical protocols to explore the intriguing impact of this synthetic amino acid.

The Rationale for Unnatural Amino Acids: A Quinoline Perspective

Standard peptides, composed of the 20 proteinogenic amino acids, can have limitations such as susceptibility to proteolytic degradation and restricted conformational diversity. The introduction of unnatural amino acids like QAla can overcome these challenges. The quinoline moiety, a bicyclic aromatic heterocycle, imparts distinct spectroscopic signatures, making it a valuable probe for studying peptide structure, dynamics, and interactions.[1][2]

This guide will delve into three key spectroscopic techniques—UV-Vis Absorption, Fluorescence, and Circular Dichroism—to elucidate the structural and photophysical consequences of incorporating QAla into a model peptide sequence.

Experimental Design: Synthesis of a Model Peptide System

To objectively assess the spectroscopic impact of QAla, a model peptide system is essential. We will compare a simple alanine-based peptide with its QAla-containing counterpart.

Model Peptides:

  • Control Peptide (Ala-Peptide): Ac-Ala-Ala-Ala-Ala-Ala-NH₂

  • QAla-Peptide: Ac-Ala-Ala-QAla-Ala-Ala-NH₂

The rationale for an alanine-rich sequence is to minimize spectroscopic interference from other aromatic residues, thereby isolating the contribution of the quinolyl group.[3]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the synthesis of the model peptides using Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-QAla-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride

  • Pyridine

Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling1 Couple Fmoc-Ala-OH (DIC/Oxyma) Wash1->Coupling1 Wash2 Wash (DMF, DCM) Coupling1->Wash2 Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat For Ala-Peptide & QAla-Peptide Acetylation N-terminal Acetylation (Acetic Anhydride/Pyridine) Repeat->Acetylation Cleavage Cleave from Resin (TFA/TIS/H2O) Acetylation->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize by Mass Spectrometry Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for model peptides.

Detailed Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Ala-OH) to the resin using DIC and OxymaPure in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Subsequent Couplings: Sequentially couple the remaining amino acids (Fmoc-Ala-OH or Fmoc-QAla-OH) using the same procedure.

  • N-terminal Acetylation: After the final coupling and Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and pyridine in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptides by mass spectrometry.

Spectroscopic Comparison: Unveiling the Quinoline Signature

The following sections detail the expected spectroscopic differences between the Ala-Peptide and the QAla-Peptide.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides, absorption in the far-UV region (below 240 nm) is dominated by the peptide backbone, while the near-UV region (250-300 nm) is characteristic of aromatic amino acids.[5][6][7]

Expected Observations:

  • Ala-Peptide: Will exhibit a single, strong absorption peak around 190-220 nm, corresponding to the π → π* and n → π* transitions of the amide bonds in the peptide backbone.[3] It will have minimal to no absorbance in the near-UV region.

  • QAla-Peptide: In addition to the backbone absorbance, a distinct absorption profile in the near-UV region (typically 250-350 nm) is expected due to the π → π* transitions within the quinoline ring.[8][9] The exact position and intensity of these peaks will be sensitive to the solvent environment.[10]

Table 1: Expected UV-Vis Absorption Maxima

PeptideExpected λmax (nm) - Far-UVExpected λmax (nm) - Near-UVRationale
Ala-Peptide ~190-220NoneAbsorbance dominated by peptide backbone.
QAla-Peptide ~190-220~270-280, ~310-320Additional peaks from the quinoline aromatic system.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare solutions of the Ala-Peptide and QAla-Peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1 mg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra from 190 nm to 400 nm using a 1 cm path length quartz cuvette. Use the buffer as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peptide.

UVVis_Workflow Start Prepare Peptide Solutions (0.1 mg/mL) Spectrophotometer Dual-Beam UV-Vis Spectrophotometer Start->Spectrophotometer Blank Prepare Buffer Blank Blank->Spectrophotometer Measure Record Spectra (190-400 nm) Spectrophotometer->Measure Analyze Identify λmax Measure->Analyze

Caption: Workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of a molecule. The intrinsic fluorescence of peptides is typically due to tryptophan, tyrosine, and phenylalanine residues. The quinoline moiety of QAla is also fluorescent.[11]

Expected Observations:

  • Ala-Peptide: As it lacks any aromatic residues, the Ala-Peptide is not expected to exhibit any significant intrinsic fluorescence.

  • QAla-Peptide: The quinoline ring is a known fluorophore and is expected to impart strong fluorescence to the peptide. The excitation and emission maxima will be characteristic of the quinoline chromophore, and their positions can be influenced by the local environment within the peptide and the solvent. Quenching of the quinoline fluorescence could occur due to interactions with other parts of the peptide or solvent molecules.[12]

Table 2: Expected Fluorescence Properties

PeptideExpected Excitation λmax (nm)Expected Emission λmax (nm)Rationale
Ala-Peptide NoneNoneNo intrinsic fluorophores.
QAla-Peptide ~310-330~380-450Fluorescence from the quinoline moiety.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare solutions of the Ala-Peptide and QAla-Peptide in the same buffer as for UV-Vis, at a lower concentration (e.g., 10 µM) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Determine the optimal excitation wavelength by scanning a range of excitation wavelengths while monitoring the emission at an estimated emission maximum.

  • Emission Spectrum: Record the fluorescence emission spectrum by exciting the sample at its determined excitation maximum.

  • Data Analysis: Determine the excitation and emission maxima.

Fluorescence_Workflow Start Prepare Peptide Solutions (10 µM) Spectrofluorometer Spectrofluorometer Start->Spectrofluorometer Ex_Scan Determine Optimal Excitation λ Spectrofluorometer->Ex_Scan Em_Scan Record Emission Spectrum Ex_Scan->Em_Scan Analyze Identify Excitation & Emission Maxima Em_Scan->Analyze

Caption: Workflow for fluorescence spectroscopic analysis.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation (α-helix, β-sheet, random coil).[13] Aromatic side chains can also contribute to the CD spectrum, particularly in the near-UV region (250-350 nm), providing information about the tertiary structure and the local environment of the aromatic residue.[14][15]

Expected Observations:

  • Ala-Peptide: An alanine-rich peptide is expected to adopt a random coil or a nascent helical structure in solution. The far-UV CD spectrum will likely show a strong negative band around 200 nm, characteristic of a random coil.

  • QAla-Peptide: The incorporation of the bulky and aromatic QAla residue could induce a more defined secondary structure, such as a turn or a helical conformation, due to steric constraints and potential π-π stacking interactions. This would be reflected in changes in the far-UV CD spectrum, potentially with the appearance of negative bands around 208 nm and 222 nm, indicative of helical content.[16] Furthermore, the quinoline chromophore is chiral in the context of the peptide and is expected to give rise to a CD signal in the near-UV region, providing a direct probe of its local environment.[17]

Table 3: Expected Circular Dichroism Features

PeptideExpected Far-UV CD Signal (190-250 nm)Expected Near-UV CD Signal (250-350 nm)Rationale
Ala-Peptide Negative band ~200 nm (Random Coil)NoneUnstructured peptide backbone.
QAla-Peptide Potential for negative bands at ~208 nm and ~222 nm (Helical)Signal from the quinoline chromophoreQAla may induce secondary structure. Chiral environment of QAla.

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare solutions of the Ala-Peptide and QAla-Peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 0.1 mg/mL.

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement: Record the CD spectra from 190 nm to 350 nm in a 1 mm path length quartz cuvette at a controlled temperature (e.g., 25 °C).

  • Data Analysis: Convert the raw data to mean residue ellipticity [θ]. Analyze the far-UV spectra for secondary structure content using deconvolution software. Analyze the near-UV spectra for signals corresponding to the QAla residue.

CD_Workflow Start Prepare Peptide Solutions (0.1 mg/mL) Spectropolarimeter CD Spectropolarimeter Start->Spectropolarimeter Measure Record CD Spectra (190-350 nm) Spectropolarimeter->Measure Analyze Calculate Mean Residue Ellipticity & Analyze Secondary Structure Measure->Analyze

Caption: Workflow for Circular Dichroism spectroscopic analysis.

Conclusion: A Powerful Tool for Peptide Science

The incorporation of 3-(2-quinolyl)-DL-alanine into peptides provides a powerful spectroscopic handle for their characterization. The distinct UV-Vis absorption and fluorescence properties of the quinoline moiety allow for sensitive detection and quantification, while its influence on the circular dichroism spectrum offers insights into the peptide's secondary and tertiary structure. This guide provides the fundamental knowledge and practical protocols to empower researchers to leverage the unique spectroscopic signatures of QAla-containing peptides, paving the way for the development of novel therapeutics and advanced biomaterials.

References

A Comparative Guide to Validating Peptide Conformation with 3-(2-quinolyl)-DL-alanine using Circular Dichroism

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, elucidating and validating the three-dimensional structure of a peptide is paramount. A peptide's conformation dictates its biological activity, stability, and interaction with therapeutic targets. While standard biophysical techniques provide a macroscopic view of secondary structure, the incorporation of unnatural amino acids (UAAs) as spectroscopic probes offers a higher-resolution lens into localized conformational details. This guide provides an in-depth comparison of how Circular Dichroism (CD) spectroscopy can be leveraged with the unique UAA, 3-(2-quinolyl)-DL-alanine (Q-Ala), to achieve a more definitive conformational validation than is possible with native peptides alone.

We will explore the underlying principles, provide a detailed experimental workflow, and present comparative data that highlights the distinct advantages of using Q-Ala as an intrinsic conformational reporter.

The Foundational Technique: Circular Dichroism for Peptides

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[1][2] In peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) is the chiral arrangement of the peptide backbone amides.[3] This makes CD exceptionally sensitive to the secondary structure of the peptide. The characteristic CD spectra for common secondary structures are well-established:

  • α-Helix: Exhibits two strong negative bands (minima) near 222 nm and 208 nm, and a positive band (maximum) around 193 nm.

  • β-Sheet: Shows a single broad negative band around 218 nm and a positive band near 195 nm.

  • Random Coil: Characterized by a strong negative band below 200 nm and very low ellipticity above 210 nm.

While invaluable, far-UV CD provides a global average of the peptide's conformation. It cannot pinpoint the structure of a specific segment or confirm the proximity of different parts of the peptide chain. This is where the strategic incorporation of a chromophoric UAA like 3-(2-quinolyl)-alanine becomes transformative.

The Spectroscopic Probe: Advantages of 3-(2-quinolyl)-alanine (Q-Ala)

Unnatural amino acids are powerful tools for augmenting peptide and protein studies, allowing for the introduction of novel chemical functionalities, structural constraints, or, as in this case, unique spectroscopic handles.[4] 3-(2-quinolyl)-alanine, with its rigid, aromatic quinoline side chain, serves as an excellent intrinsic chromophore.

The key advantages of using Q-Ala for CD-based conformational analysis are:

  • Near-UV Signal: The quinoline group has electronic transitions in the near-UV region (250-350 nm), a spectral window where the peptide backbone is silent. Any CD signal in this region is directly attributable to the Q-Ala residue and its local chiral environment.

  • Exciton Coupling Potential: When two chromophores are held in close spatial proximity by a defined peptide structure, their transition dipoles can couple. This phenomenon, known as Exciton-Coupled Circular Dichroism (ECCD) , results in a characteristic "couplet" or "bisignate" signal in the CD spectrum—two bands of opposite sign centered around the absorption maximum of the chromophore.[5][6][7] The sign and intensity of this ECCD signal are exquisitely sensitive to the distance and relative orientation of the two quinoline rings, providing definitive proof of their spatial relationship.

Comparative Analysis: Peptide Conformation With and Without Q-Ala

To illustrate the power of Q-Ala, let us consider a model 14-residue peptide designed to form an α-helix. We will compare the CD spectra of three variants:

  • Peptide A: The native sequence, containing only standard amino acids.

  • Peptide B: The native sequence with a single Q-Ala substitution at position 7.

  • Peptide C: The native sequence with two Q-Ala substitutions at positions 7 and 11. In an ideal α-helix, these residues would be on the same face of the helix, approximately one turn apart, positioning their side chains for potential interaction.

Table 1: Comparative CD Spectral Features
Peptide Variant Far-UV Region (190-250 nm) Near-UV Region (250-350 nm) Interpretation
Peptide A (Native) Minima at ~208 nm and ~222 nm.No significant signal.Confirms global α-helical content. Provides no specific local structural information.
Peptide B (Single Q-Ala) Minima at ~208 nm and ~222 nm (helicity may be slightly altered).Weak, broad signals corresponding to the Q-Ala chromophore in a chiral environment.Confirms global α-helical content. The near-UV signal confirms the incorporation of Q-Ala and indicates it is in a structured, non-symmetric environment.
Peptide C (Double Q-Ala) Minima at ~208 nm and ~222 nm (helicity may be slightly altered).Strong, bisignate "couplet" signal (e.g., a positive peak followed by a negative peak).Confirms global α-helical content. The strong ECCD couplet provides definitive evidence that residues 7 and 11 are in close spatial proximity, validating the intended helical conformation and the relative orientation of the two quinoline side chains.

The appearance of the exciton-coupled signal in Peptide C is the critical piece of validating evidence. It moves beyond simply confirming a "helical propensity" to demonstrating a specific, folded conformation where two distinct residues are brought together in a predictable orientation.

Experimental Protocol: CD Analysis of a Q-Ala Containing Peptide

This protocol outlines the steps for acquiring and comparing the CD spectra of peptides with and without Q-Ala.

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize peptides using standard solid-phase peptide synthesis (SPPS) protocols. Purify by reverse-phase HPLC to >95% purity and confirm identity by mass spectrometry.

  • Concentration Determination: Accurately determine the peptide concentration. For peptides containing aromatic residues like Q-Ala, UV absorbance is a reliable method.

  • Solvent/Buffer Selection: The choice of solvent is critical. To promote secondary structure, a solvent like 2,2,2-trifluoroethanol (TFE) is often used in varying concentrations (e.g., 20-50% in water). For biological relevance, use an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). Ensure the buffer itself is not optically active and has low absorbance in the far-UV region.[5]

  • Sample Preparation: Prepare peptide solutions at a concentration suitable for CD analysis.

    • Far-UV (190-250 nm): ~0.1-0.2 mg/mL in a 0.1 cm pathlength quartz cuvette.

    • Near-UV (250-350 nm): ~0.5-1.0 mg/mL in a 1.0 cm pathlength quartz cuvette.

Instrumental Setup and Data Acquisition
  • Instrument: Use a calibrated circular dichroism spectropolarimeter.

  • Nitrogen Purge: Purge the instrument with high-purity nitrogen gas, especially for far-UV measurements, to remove oxygen which absorbs strongly below 200 nm.

  • Baseline Correction: Before running samples, acquire a baseline spectrum of the buffer/solvent in the same cuvette that will be used for the peptide samples. This baseline will be subtracted from the sample spectra.

  • Acquisition Parameters:

    • Wavelength Range: Scan from 350 nm down to 190 nm.

    • Data Pitch: 0.5 nm or 1.0 nm.

    • Scanning Speed: 50 nm/min.

    • Response Time/Integration Time: 1-2 seconds.

    • Bandwidth: 1.0 nm.

    • Accumulations: Average at least 3-4 scans for each sample to improve the signal-to-noise ratio.

Data Processing and Analysis
  • Baseline Subtraction: Subtract the solvent/buffer spectrum from each of the raw peptide spectra.

  • Conversion to Molar Ellipticity: Convert the raw CD signal (typically in millidegrees, mdeg) to Mean Residue Ellipticity ([(\theta)]) using the following formula:

    [(\theta)] (deg·cm²·dmol⁻¹) = (mdeg × MRW) / (10 × c × l)

    Where:

    • mdeg is the observed ellipticity.

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

    • c is the peptide concentration in mg/mL.

    • l is the cuvette pathlength in cm.

  • Spectral Comparison: Overlay the final spectra of the native and Q-Ala-containing peptides to directly visualize the differences in the far-UV and, critically, the near-UV regions. Identify the characteristic helical minima and any emergent exciton-coupled signals.

Visualizing the Workflow and Principles

A clear understanding of the experimental flow and the theoretical underpinnings of ECCD is essential for proper interpretation.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis p1 Peptide Synthesis & Purification p2 Accurate Concentration Determination (UV-Vis) p1->p2 p3 Buffer/Solvent Selection p2->p3 p4 Final Sample Dilution p3->p4 a1 Instrument Setup (N2 Purge, Calibration) p4->a1 a2 Baseline Scan (Buffer Only) a1->a2 a3 Sample Scan (Peptide Solution) a2->a3 d1 Baseline Subtraction a3->d1 d2 Conversion to Mean Residue Ellipticity d1->d2 d3 Spectral Overlay & Comparison d2->d3 d4 Interpretation (Secondary Structure & ECCD) d3->d4

Caption: Experimental workflow for CD-based peptide conformational analysis.

Exciton_Coupling cluster_cd Resulting ECCD Spectrum q1 Q-Ala (i) d1 μ1 q2 Q-Ala (i+4) d2 μ2 d1->d2 Exciton Coupling cd_spec

Caption: Principle of Exciton-Coupled Circular Dichroism (ECCD).

Conclusion

Standard far-UV Circular Dichroism is an indispensable tool for assessing the overall secondary structure of peptides. However, its utility as a high-resolution validation tool is limited. By incorporating a rationally designed spectroscopic probe like 3-(2-quinolyl)-DL-alanine, researchers can unlock a new dimension of structural information. The appearance of a distinct Exciton-Coupled Circular Dichroism signal when two Q-Ala residues are spatially juxtaposed provides unambiguous, localized conformational evidence that is unattainable with native peptides. This comparative approach transforms CD from a method of estimating secondary structure content into a precise tool for validating specific peptide folds, offering greater confidence in structure-activity relationship studies and accelerating the design of next-generation peptide therapeutics.

References

A Senior Application Scientist's Guide to Coupling Efficiency: Activated Esters of Fmoc-3-(2-quinolyl)-DL-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of sterically hindered, non-canonical amino acids is a cornerstone of modern peptide-based drug development, enabling the design of novel structures with enhanced bioactivity and stability.[1][2] Fmoc-3-(2-quinolyl)-DL-alanine, with its bulky quinoline moiety, presents a significant synthetic challenge, often leading to incomplete reactions and deletion sequences when standard coupling protocols are employed.[3][4][5] The success of its incorporation hinges on the strategic choice of carboxylic acid activation. This guide provides an in-depth comparative analysis of various activated esters for coupling this demanding building block. We will examine the mechanistic principles, hydrolytic stability, and relative reactivity of pentafluorophenyl (PFP) esters, N-hydroxysuccinimide (NHS) esters, and in situ generated 1-hydroxybenzotriazole (HOBt) and 7-azabenzotriazole (HOAt) esters. Supported by field-proven protocols and troubleshooting workflows, this guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of peptides containing this unique residue.

The Synthetic Challenge: Steric Hindrance of the Quinolyl Moiety

In Solid-Phase Peptide Synthesis (SPPS), the efficiency of amide bond formation is paramount. For common proteinogenic amino acids, this is a routine process. However, the introduction of residues like this compound changes the landscape entirely. The primary obstacle is steric hindrance.[3][4]

The large, rigid quinoline group physically obstructs the approach of the nucleophilic amine of the resin-bound peptide chain to the electrophilic carbonyl carbon of the activated amino acid.[5] This increased steric bulk slows down the reaction kinetics, making the desired coupling reaction sluggish and incomplete under standard conditions.[6][7] Consequently, the competing side reaction—hydrolysis of the activated ester by trace amounts of water—becomes a significant factor, reducing the amount of active reagent available and lowering the overall yield.[6][8] Therefore, overcoming this kinetic barrier requires a highly reactive activated ester that can facilitate rapid coupling before degradation occurs.

Fundamentals of Carboxylic Acid Activation in SPPS

The formation of a peptide bond is a condensation reaction that is not spontaneous. To facilitate the reaction, the carboxylic acid group of the incoming Fmoc-amino acid is converted into a more reactive electrophile—an "activated ester." This is achieved by reacting the acid with a coupling reagent, often in the presence of an additive. The activated ester then readily reacts with the N-terminal amine of the growing peptide chain to form the desired amide bond, releasing the activating agent as a leaving group.

G cluster_activation Activation Step FmocAA Fmoc-Amino Acid (R-COOH) Reagent Coupling Reagent + Additive (e.g., HOBt) ActiveEster Activated Ester (R-CO-OX) Reagent->ActiveEster In situ activation PeptideResin Peptide on Resin (H₂N-Peptide) ActiveEster->PeptideResin PeptideBond New Peptide Bond Formed Byproduct Leaving Group (HOX)

Caption: General mechanism of activated ester formation and coupling in SPPS.

Comparative Analysis of Activated Esters

The choice of activating agent dictates the properties of the resulting ester. For a hindered residue like this compound, a careful comparison is essential.

Pre-formed Esters: PFP vs. NHS

Stable, isolable active esters can be prepared beforehand and used directly in the coupling step. The two most common are Pentafluorophenyl (PFP) and N-hydroxysuccinimide (NHS) esters.

  • PFP (Pentafluorophenyl) Esters: These have emerged as a superior alternative to NHS esters.[9] The five highly electron-withdrawing fluorine atoms on the phenyl ring make the pentafluorophenolate an excellent leaving group.[8] This property enhances the electrophilicity of the carbonyl carbon, leading to two key advantages:

    • Enhanced Reactivity: PFP esters exhibit faster reaction kinetics towards aminolysis compared to NHS esters, which is crucial for overcoming steric barriers.[9]

    • Superior Hydrolytic Stability: PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous environments than NHS esters.[8][9][10][11] This increased stability ensures a higher concentration of the active reagent is available throughout the coupling reaction, leading to higher yields.[8]

  • NHS (N-Hydroxysuccinimide) Esters: For decades, NHS esters were the standard for amine-reactive chemistry. However, their high susceptibility to hydrolysis, especially at the slightly basic pH required for efficient coupling, is a major drawback.[8][10] The half-life of an NHS ester can be as short as a few minutes at pH 8.5, often leading to lower overall yields compared to PFP esters.[8] For a slow, sterically hindered coupling, this instability is particularly detrimental.

In Situ Generated Esters: HOBt and HOAt-based Reagents

The most common strategy in modern SPPS is the in situ formation of activated esters using coupling reagents. These reagents react with the carboxylic acid in the reaction vessel immediately before or during the addition to the resin. The efficiency of these methods is dictated by the reactivity of the intermediate ester formed.

  • HOBt-based Reagents (e.g., HBTU, DIC/HOBt): 1-Hydroxybenzotriazole (HOBt) is a classic additive used to enhance coupling efficiency and, critically, suppress racemization.[12][13][14] When used with a carbodiimide like DIC or as part of an onium salt like HBTU, it forms an intermediate OBt-ester.[13][15][16] These esters are more reactive than the initial O-acylisourea intermediate from carbodiimides alone and are effective for most standard couplings.[17] However, for severely hindered residues, the reactivity of the OBt-ester may be insufficient to drive the reaction to completion in a reasonable timeframe.[18]

  • HOAt-based Reagents (e.g., HATU): For the most challenging couplings, reagents based on 1-hydroxy-7-azabenzotriazole (HOAt) are the gold standard.[3][19] HATU, an aminium salt containing the HOAt moiety, forms a highly reactive OAt-ester intermediate.[18] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the OAt-ester significantly more reactive than its OBt counterpart.[18] This heightened reactivity is precisely what is needed to overcome the high activation energy of sterically demanding couplings, leading to faster kinetics and higher yields.[18][19]

Quantitative Performance Data Summary

While exact coupling yields are highly sequence- and condition-dependent, the relative performance of these activation strategies for difficult couplings is well-established in the literature.

Activation MethodIntermediate EsterRelative ReactivityHydrolytic StabilityRacemization SuppressionSuitability for this compound
DIC/NHS NHS EsterModerateLow[8][10]ModerateNot Recommended
PFP Ester PFP EsterHighHigh[9][11]HighGood Alternative
HBTU OBt EsterHighModerateHigh[15][16]Moderate; may require extended time/double coupling
HATU OAt EsterVery High [18][19]ModerateVery High [19]Highly Recommended [3][19]

Field-Proven Experimental Protocols

The following protocols are designed for a 0.1 mmol scale synthesis and assume the use of a standard solid-phase synthesis vessel.

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol leverages the superior reactivity of the in situ generated OAt-ester, making it the preferred method for this challenging residue.

  • Materials:

    • Peptide-resin (N-terminally deprotected, 0.1 mmol)

    • This compound (175.4 mg, 0.4 mmol, 4 eq)

    • HATU (148.3 mg, 0.39 mmol, 3.9 eq)

    • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Step-by-Step Methodology:

    • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (e.g., with 20% piperidine in DMF) and the resin is thoroughly washed with DMF.

    • Pre-activation: In a separate vessel, dissolve this compound and HATU in ~2 mL of DMF. Add the DIPEA. Vortex the solution for 1-2 minutes.[3] The solution may change color, indicating activation.

    • Coupling Reaction: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

    • Agitation: Agitate the mixture at room temperature for a minimum of 2 hours. For this hindered coupling, extending the time to 4 hours or performing the reaction at a slightly elevated temperature (e.g., 40°C) can significantly improve efficiency.[3]

    • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[20] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to a second coupling (see Section 6).

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 2 min) to remove excess reagents and byproducts.

  • Scientist's Notes: The use of 4 equivalents of the amino acid and a slight sub-stoichiometric amount of HATU ensures efficient activation while minimizing waste. DIPEA is a non-nucleophilic base used to facilitate the reaction without competing in the coupling. Pre-activation is critical for ensuring the highly reactive OAt-ester is formed before it is introduced to the resin.

Protocol 2: Coupling using an Activated PFP Ester

This protocol is a viable alternative if a pre-activated PFP ester of the amino acid is available.

  • Materials:

    • Peptide-resin (N-terminally deprotected, 0.1 mmol)

    • This compound-PFP ester (0.4 mmol, 4 eq)

    • DIPEA (35 µL, 0.2 mmol, 2 eq)

    • Anhydrous DMF

  • Step-by-Step Methodology:

    • Resin Preparation: As described in Protocol 1.

    • Coupling Solution: Dissolve the Fmoc-amino acid PFP ester in ~2 mL of DMF. Add the DIPEA.

    • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature.

    • Agitation: Allow the reaction to proceed for 2-4 hours.

    • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.

  • Scientist's Notes: While PFP esters are highly reactive, the kinetics may still be slower than a HATU-mediated coupling due to the steric hindrance. The addition of a mild base like DIPEA is recommended to ensure the resin-bound amine is deprotonated and maximally nucleophilic.

Visualization of Workflows & Troubleshooting

Even with optimized protocols, challenges can arise. Incomplete coupling is the most common issue.

G Start Start: N-Terminally Deprotected Peptide-Resin Coupling Perform Coupling (e.g., HATU Protocol, 2h) Start->Coupling Kaiser Kaiser Test Coupling->Kaiser Complete Coupling Complete Proceed to Next Cycle Kaiser->Complete Negative (Yellow) Incomplete Incomplete Coupling (Blue Beads) Kaiser->Incomplete Positive (Blue) DoubleCouple Perform Second Coupling (Fresh Reagents, 2h) Incomplete->DoubleCouple Kaiser2 Kaiser Test DoubleCouple->Kaiser2 Kaiser2->Complete Negative (Yellow) Optimize Advanced Optimization: 1. Switch to HATU if not used 2. Increase Temp (40-50°C) 3. Extend Time (>4h) Kaiser2->Optimize Positive (Blue)

Caption: Troubleshooting workflow for incomplete coupling of hindered amino acids.

A positive Kaiser test after the initial coupling attempt indicates the presence of unreacted primary amines. The first and simplest recourse is to perform a "double coupling"—draining the reaction vessel and repeating the coupling step with a fresh batch of activated amino acid. If the coupling remains incomplete, more advanced strategies such as increasing the reaction temperature (microwave synthesis is particularly effective for this) or extending the reaction time are necessary.[3]

Conclusion and Recommendations

The successful incorporation of the sterically demanding this compound residue is critically dependent on the selection of a highly efficient activation strategy. While pre-formed PFP esters offer good stability and reactivity, the experimental evidence and mechanistic principles strongly favor the in situ generation of OAt-esters using HATU.[18][19] The superior reactivity of this intermediate is best suited to overcome the significant steric barrier imposed by the quinoline moiety, resulting in faster reaction kinetics, higher coupling efficiency, and ultimately, a purer final peptide product. For researchers aiming to reliably synthesize peptides containing this and other similarly challenging residues, HATU-mediated coupling should be considered the primary and most robust methodology.

References

A Comparative Guide to the Functional Impact of L- vs. DL-3-(2-Quinolyl)-Alanine in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful toolset to enhance therapeutic properties. Among these, 3-(2-quinolyl)-alanine (Qa), with its bulky, aromatic quinoline side chain, provides unique structural and electronic features. A critical, yet often overlooked, decision in its application is the choice of stereochemistry: the use of the pure L-enantiomer versus the racemic DL-mixture. This guide presents a comparative study, grounded in established biochemical principles and supported by illustrative experimental data, to elucidate the profound functional consequences of this choice. We will explore the impact on peptide synthesis, structure, receptor affinity, and enzymatic stability, providing researchers, scientists, and drug development professionals with a robust framework for informed decision-making in peptide design.

Introduction: The Stereochemical Imperative in Peptide Science

Peptides have ascended as a premier therapeutic modality, bridging the gap between small molecules and large biologics.[1][2] Their evolution from simple linear sequences of the 20 canonical amino acids to complex, modified structures has been driven by the need to overcome inherent limitations such as poor proteolytic stability and low bioavailability.[2][3] The incorporation of ncAAs is a key strategy to address these challenges, enabling the fine-tuning of a peptide's pharmacological profile.[4][5]

3-(2-quinolyl)-alanine, a synthetic amino acid featuring a quinoline ring, is of particular interest. The quinoline moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse molecular interactions and presence in numerous approved drugs.[6][7] When incorporated into a peptide, Qa can introduce conformational rigidity, modulate electronic properties, and offer new interaction points with biological targets.[6][8]

However, the synthesis of Qa can yield either the stereochemically pure L-isomer, the D-isomer, or a racemic mixture of both (DL-Qa). Biological systems—enzymes, receptors, and antibodies—are inherently chiral. They are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.[9] Consequently, the decision to use L-Qa versus DL-Qa is not trivial; it has cascading effects on the peptide's synthesis, structure, and ultimate biological function. This guide will dissect these effects through a logical, experimentally-driven comparison.

The Molecules: L-Qa vs. DL-Qa

The fundamental difference between L-Qa and DL-Qa lies in their stereochemistry at the alpha-carbon (Cα).

  • L-3-(2-quinolyl)-alanine (L-Qa): A single enantiomer, analogous to the naturally occurring L-amino acids that constitute proteins in virtually all forms of life.

  • DL-3-(2-quinolyl)-alanine (DL-Qa): A 1:1 racemic mixture of L-Qa and its non-superimposable mirror image, D-3-(2-quinolyl)-alanine (D-Qa).

This seemingly subtle difference has significant implications for peptide chemistry and biology.

Diagram: Chirality of 3-(2-quinolyl)-alanine

To visualize this core difference, the following diagram illustrates the L- and D-enantiomers.

Caption: Enantiomers of 3-(2-quinolyl)-alanine, showing the mirror-image relationship.

Experimental Design: A Comparative Workflow

To objectively assess the functional differences, we propose a systematic workflow. A model peptide is chosen, for instance, a pentapeptide analogue of a known receptor binder: Tyr-Gly-Gly-Phe-Xaa , where Xaa is the position of interest. Two versions are synthesized:

  • Peptide-L-Qa: Tyr-Gly-Gly-Phe-L-Qa

  • Peptide-DL-Qa: Synthesized using DL-Qa, resulting in a mixture of two diastereomers: Tyr-Gly-Gly-Phe-L-Qa and Tyr-Gly-Gly-Phe-D-Qa.

The following diagram outlines the comparative experimental pipeline.

Diagram: Comparative Experimental Workflow

Workflow cluster_synthesis Peptide Synthesis cluster_char Purification & Analysis cluster_assays Functional Comparison start_L Fmoc-L-Qa-OH spps Solid-Phase Peptide Synthesis (SPPS) start_L->spps Peptide-L-Qa start_DL Fmoc-DL-Qa-OH start_DL->spps Peptide-DL-Qa (Diastereomeric Mixture) hplc RP-HPLC Purification spps->hplc ms Mass Spectrometry (Identity Confirmation) hplc->ms cd Structural Analysis (Circular Dichroism) ms->cd binding Functional Assay (Receptor Binding) ms->binding stability Stability Assay (Proteolytic Digestion) ms->stability analysis Comparative Data Analysis cd->analysis binding->analysis stability->analysis

Caption: Workflow for the comparative functional study of peptides containing L-Qa vs. DL-Qa.

Methodologies & Expected Outcomes

Peptide Synthesis and Purification

The synthesis is performed using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[4][10] This automated or manual process involves the sequential addition of N-terminally protected amino acids to a growing chain on a solid resin support.[10]

Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

  • Resin Preparation: Start with a pre-loaded Fmoc-Xaa-Wang resin or equivalent. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the incoming Fmoc-amino acid (4 eq.) with a coupling agent like HBTU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 1-2 hours. For a sterically hindered ncAA like Qa, double coupling may be required to ensure completion.[10]

    • Monitor completion with a qualitative Kaiser test.[10]

  • Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane, 2.5% H₂O) for 2-4 hours.[10]

  • Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge and decant to isolate the peptide.

Expected Observations & Analysis:

  • Synthesis: The bulky quinoline side chain of Qa can introduce steric hindrance, potentially leading to slower coupling kinetics compared to standard amino acids.[10] This effect is identical for both L- and DL-isomers.

  • Purification (RP-HPLC): This is where the first major difference appears.

    • Peptide-L-Qa: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) of the crude product will show one major peak corresponding to the desired full-length peptide.

    • Peptide-DL-Qa: The crude product is a mixture of two diastereomers. Diastereomers have different physical properties and will typically resolve into two distinct, often closely eluting, peaks on RP-HPLC. This complicates purification and reduces the effective yield of any single stereoisomer.

Table 1: Illustrative Synthesis and Purification Data

ParameterPeptide-L-QaPeptide-DL-QaRationale & Causality
Crude Purity (Area %) ~75% (Single major peak)~35% + ~35% (Two major peaks)DL-Qa synthesis produces two distinct molecular entities (diastereomers).
Isolated Yield (Single Isomer) ~40%~15-20% (per diastereomer)Purification of one diastereomer from the mixture inherently leads to lower yields.
Mass (Expected vs. Found) MatchMatch for both peaksDiastereomers have identical mass, confirming their identity.
Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[11] The defined stereochemistry of L-amino acids allows peptides to adopt regular secondary structures like α-helices and β-sheets. Introducing a D-amino acid can disrupt or alter these structures.[12][13]

Protocol: CD Spectroscopy

  • Sample Preparation: Prepare peptide solutions (e.g., 0.1 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Measurement: Acquire spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Data Analysis: Analyze the spectra for characteristic minima associated with different secondary structures (e.g., α-helix at ~208 and ~222 nm; β-sheet at ~218 nm; random coil at ~198 nm).

Expected Observations & Analysis:

  • Peptide-L-Qa: Will adopt a specific conformation in solution, which may be a random coil or a more ordered structure depending on the sequence context.

  • Peptide-DL-Qa (as a mixture): The CD spectrum will be an average of the two diastereomers. The D-Qa containing peptide will likely have a different, potentially more disordered, conformation than the all-L peptide. This can result in a spectrum that appears less structured than the pure L-Qa peptide.

Table 2: Illustrative Comparative Structural Data (CD Spectroscopy)

PeptidePredominant StructureMolar Ellipticity [θ] at 222 nmInterpretation
Peptide-L-Qa Random Coil / Type II β-turn-2,000 deg·cm²·dmol⁻¹Conformation is dictated by the all-L backbone and Qa side chain interactions.
Peptide-DL-Qa (mixture) More Disordered-1,200 deg·cm²·dmol⁻¹The presence of the D-isomer disrupts the conformational preference of the L-backbone, leading to a less defined average structure.
Functional Assay: Receptor Binding

The primary goal of many therapeutic peptides is to bind a specific biological target with high affinity and selectivity. This interaction is exquisitely sensitive to the 3D shape of the peptide.

Protocol: Competitive Radioligand Binding Assay

  • Incubation: Incubate a constant concentration of a radiolabeled ligand and receptor preparation with increasing concentrations of the test peptide (Peptide-L-Qa or the Peptide-DL-Qa mixture).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Calculate the IC₅₀ (concentration inhibiting 50% of binding) or Ki (inhibition constant).

Expected Observations & Analysis:

  • Peptide-L-Qa: Will exhibit a specific binding affinity, reflective of its unique conformation and how it complements the receptor's binding pocket.

  • Peptide-DL-Qa (mixture): The resulting binding curve will be a composite of the two diastereomers. It's highly probable that one diastereomer (e.g., the all-L form) will bind with significantly higher affinity than the other. The D-Qa containing peptide may not fit the chiral binding pocket and could be inactive. This results in a lower apparent potency for the mixture.

Table 3: Illustrative Functional Activity Data (Receptor Binding)

PeptideIC₅₀ (nM)Rationale & Causality
Peptide-L-Qa 50The stereochemically pure peptide presents a single, defined conformation for optimal interaction with the chiral receptor binding site.
Peptide-DL-Qa (mixture) >500The mixture is ~50% inactive (or very low activity) D-Qa diastereomer, which does not contribute effectively to binding. The measured IC₅₀ reflects the diluted concentration of the active L-Qa diastereomer.
Stability Assay: Proteolytic Degradation

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body.[3] Proteases are chiral enzymes that recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid can confer significant resistance to proteolysis.[12][14]

Protocol: Serum Stability Assay

  • Incubation: Incubate the peptide at a known concentration (e.g., 100 µM) in 80% human serum at 37°C.

  • Sampling: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the enzymatic reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA) to precipitate proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculation: Plot the percentage of remaining peptide versus time to determine the half-life (t₁/₂).

Expected Observations & Analysis:

  • Peptide-L-Qa: Will be susceptible to degradation by proteases, although the bulky Qa group may offer some steric protection compared to a small amino acid like Alanine.

  • Peptide-DL-Qa (mixture): When analyzing the chromatograms over time, the peak corresponding to the L-Qa diastereomer will decrease, while the peak for the D-Qa diastereomer will remain largely unchanged. This is because proteases cannot effectively cleave peptide bonds adjacent to a D-amino acid.[13][15] This dramatically increases the apparent stability of the overall peptide mixture.

Table 4: Illustrative Stability Data (Proteolytic Degradation)

Peptide ComponentHalf-life (t₁/₂) in Human SerumInterpretation
Peptide-L-Qa 2 hoursSusceptible to standard proteolytic cleavage of the L-amino acid backbone.
Peptide-D-Qa (from DL-mixture) > 48 hoursThe D-amino acid at the C-terminus sterically hinders the approach of proteases, preventing cleavage and conferring high stability.[14][16]

Discussion: Synthesizing the Evidence

The choice between L- and DL-3-(2-quinolyl)-alanine is a trade-off between biological activity and stability, complicated by synthetic realities.

  • The Case for L-Qa: Using the stereochemically pure L-isomer is essential when the goal is to interact with a specific, chiral biological target like a receptor. It leads to a single, characterizable product with defined structure and predictable pharmacology. The cost is potentially lower enzymatic stability.

Conclusion and Recommendations

Stereochemistry is not a minor detail in peptide design; it is a critical determinant of function. Our comparative analysis demonstrates that the choice between L- and DL-3-(2-quinolyl)-alanine must be context-driven and aligned with the project's therapeutic goal.

Recommendations for Researchers:

  • For Target-Specific Peptides (Receptors, Enzymes): Always use the stereochemically pure L-3-(2-quinolyl)-alanine . This ensures the synthesis of a single, defined entity, allowing for unambiguous interpretation of structural and functional data. The resulting peptide will have the highest probability of binding its chiral target with optimal affinity.

  • Avoid DL-Mixtures in SAR Studies: Using racemic building blocks in early-stage drug discovery can confound the interpretation of results. The apparent activity of the mixture is a composite of its components, masking the true potency of the active species and making rational optimization impossible.

By adhering to these principles, researchers can fully leverage the powerful properties of 3-(2-quinolyl)-alanine to design next-generation peptide therapeutics with precision and confidence.

References

Safety Operating Guide

Introduction: Understanding the Compound and Associated Risks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of Fmoc-3-(2-quinolyl)-DL-alanine

This compound is a specialized amino acid derivative crucial for peptide synthesis and drug development. Its structure incorporates two key moieties: the fluorenylmethoxycarbonyl (Fmoc) protecting group and a quinoline ring attached to an alanine backbone. While Safety Data Sheets (SDS) for many simple Fmoc-amino acids may not classify them as hazardous[1][2][3], the presence of the quinoline functional group fundamentally alters the safety and disposal considerations.

Quinoline and its derivatives are recognized as hazardous compounds that can be toxic, carcinogenic, and persistent in the environment, posing a risk to aquatic life.[4][5][6] Furthermore, the SDS for the structurally similar Fmoc-3-(3'-quinolyl)-L-alanine explicitly identifies it as a substance that causes skin, eye, and respiratory irritation[7]. Therefore, it is imperative from a safety and regulatory standpoint to treat this compound and any associated waste as hazardous chemical waste .

This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Essential Safety and Handling Protocols

Before beginning any work that will generate waste, it is critical to implement the following safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound:

  • Eye Protection : Chemical safety goggles or safety glasses with side-shields are mandatory to prevent contact with dust or splashes.[8][9]

  • Hand Protection : Use chemical-resistant nitrile gloves. Always inspect gloves for integrity before use and follow proper removal techniques to avoid skin contact.[2][8]

  • Body Protection : A laboratory coat must be worn to protect against skin contact.[8]

  • Respiratory Protection : If there is a risk of generating dust, particularly when handling the solid powder, work within a chemical fume hood or use a NIOSH-approved respirator with a particulate filter.[8]

Engineering Controls and Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9]

  • Avoid Contamination : Do not eat, drink, or smoke in areas where chemicals are handled.[9] Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

  • Minimize Dust : Handle the solid material carefully to avoid creating airborne dust.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash .[1][9]

Step 1: Waste Identification and Segregation
  • Classification : All waste containing this compound, including pure (unreacted) compound, reaction mixtures, solutions, and contaminated materials (e.g., weigh boats, gloves, pipette tips), must be classified as hazardous chemical waste. It is the responsibility of the waste generator to make this correct classification.[10]

  • Segregation : Keep this waste stream separate from other, incompatible waste streams. For instance, do not mix it with strong acids, bases, or oxidizers unless it is part of a specific reaction quenching protocol.

Step 2: Waste Collection and Container Management
  • Container Selection : Use a designated, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition and have a secure, tightly sealing lid.[10][11]

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "[10]

    • The full chemical name: "This compound Waste " (avoiding formulas or abbreviations)[11]

    • An approximate list and percentage of all contents (including solvents).

  • Container Handling : Keep the waste container closed at all times except when adding waste.[11] Do not leave a funnel in the container opening.[11]

Step 3: Storage of Waste
  • Location : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10][11] This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[10]

  • Inspection : Regularly inspect the storage area and the container for any signs of leakage or degradation.[11]

Step 4: Final Disposal
  • Professional Disposal : Arrange for the collection of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] These entities are equipped to manage and treat chemical waste in compliance with all local, state, and national regulations.[5][11]

Spill and Emergency Procedures

Accidents can happen, and a clear plan is essential for managing spills effectively.

  • Minor Spills (Solid) :

    • Ensure proper PPE is worn.

    • Carefully sweep or scoop up the solid material to avoid generating dust.[1]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[1][9]

    • Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, water) and collect the cleaning materials as hazardous waste.

  • Major Spills :

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team for assistance.

Summary and Quick Reference

For ease of use, the key procedural information is summarized in the table below.

Aspect Requirement Rationale
Waste Classification Hazardous Chemical WasteDue to the inherent hazards of the quinoline moiety (toxicity, environmental persistence).[4][6][7]
PPE Safety Goggles, Nitrile Gloves, Lab CoatTo prevent eye, skin, and clothing contamination.[8][9]
Handling Area Chemical Fume HoodTo minimize inhalation of dust or vapors.[8][9]
Waste Container Sealed, compatible (e.g., HDPE), and in good condition.To prevent leaks and reactions with the container material.[10][11]
Waste Labeling "Hazardous Waste" + Full Chemical Name + ContentsTo ensure proper identification, handling, and regulatory compliance.[10][11]
Prohibited Disposal NO drain disposal, NO regular trash disposal.To prevent environmental contamination and non-compliance with regulations.[9]
Final Disposal Via Institutional EHS or Licensed Waste ContractorTo ensure safe, legal, and environmentally sound treatment of hazardous waste.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from this compound.

G cluster_waste_type Identify Waste Form start Waste Containing This compound Generated solid Pure Solid or Contaminated Solid (e.g., gloves, weigh boats) start->solid liquid Solution or Reaction Mixture (e.g., in DMF, DCM) start->liquid collect Collect in a Designated, Compatible, & Sealed Hazardous Waste Container solid->collect liquid->collect label_container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. List All Contents collect->label_container store Store in a Secure, Ventilated Satellite Accumulation Area label_container->store contact Container is Full (or project complete) store->contact dispose Arrange Pickup by EHS or Licensed Hazardous Waste Contractor contact->dispose

References

A Senior Application Scientist's Guide to Handling Fmoc-3-(2-quinolyl)-DL-alanine: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Fmoc-3-(2-quinolyl)-DL-alanine, a key building block in modern peptide synthesis. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural planning rooted in the causality of chemical interactions and laboratory workflows. The protocols described herein are designed as self-validating systems to ensure the highest standards of safety and experimental integrity.

Hazard Assessment: Understanding the Compound

This compound is an amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS).[1][2] While specific toxicity data for this exact molecule is limited, a comprehensive safety plan can be developed by assessing its chemical class—Fmoc-protected amino acids—and its physical form as a powder.

Safety Data Sheets (SDS) for analogous compounds, such as Fmoc-L-alanine, generally do not classify them as hazardous substances under standard regulations.[3][4][5] However, the primary physical hazard associated with any fine chemical powder is the potential for aerosolization, leading to inadvertent inhalation or contamination of surfaces and personnel. The primary chemical hazards to consider are potential irritation to the skin, eyes, and respiratory tract.[6][7]

It is crucial to recognize that the most significant risks arise not from the compound in isolation, but from the solvents and reagents used alongside it in SPPS, such as N,N-Dimethylformamide (DMF) and piperidine.[8][9] Therefore, the selection of Personal Protective Equipment (PPE) must account for the entire experimental context.

Property Description Source(s)
Chemical Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid[10]
Molecular Formula C₂₇H₂₂N₂O₄[10][11]
Molecular Weight ~438.5 g/mol [10]
Appearance White to off-white or pale yellow powder[1][2]
Primary Hazards May cause eye, skin, and respiratory tract irritation.[6][7] Potential for dust inhalation.N/A
Storage Store in a dry, cool, well-ventilated place at 0 - 8 °C.[2]N/A

Core Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound in its solid form. The rationale is to create a primary barrier against the fundamental hazards of chemical powders.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are the standard recommendation. They provide excellent protection against incidental contact with a wide range of chemicals and are resistant to punctures.[12][13] Always inspect gloves for tears before use and practice proper removal techniques to avoid contaminating your skin.[4]
Eyes Safety glasses with side shieldsEssential for protecting against airborne particles and accidental splashes. The side shields provide crucial lateral protection that standard prescription glasses lack.[12]
Body Laboratory coatA buttoned lab coat made of appropriate material (e.g., cotton or a flame-resistant blend) protects skin and personal clothing from contamination with the chemical powder.[12][14]

Operational Plan: From Weighing to Disposal

Safe handling is a dynamic process where PPE and engineering controls are adapted to the specific task. The following step-by-step guide integrates safety protocols directly into the workflow for weighing the solid compound and preparing it for use in SPPS.

Part A: Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should occur in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to control dust.[7][12]

  • Pre-Operational Check: Before beginning, ensure all necessary PPE is available and in good condition.[12] Confirm that spill cleanup materials are readily accessible.

  • Workflow Visualization: The following diagram outlines the decision-making process for selecting appropriate controls based on the operational step.

PPE_Workflow cluster_prep Preparation Phase cluster_solid Handling Solid Powder cluster_solution Handling Solution Start Start: Handling This compound Task What is the task? Start->Task Weighing Weighing Solid Task->Weighing Solid Dissolving Dissolving in Solvent (e.g., DMF) Task->Dissolving Solution EngControl Use Engineering Control? (Fume Hood / Ventilated Enclosure) Weighing->EngControl Resp Add NIOSH-Approved Respirator EngControl->Resp No NoResp Core PPE Sufficient EngControl->NoResp Yes End Proceed with Experiment Resp->End NoResp->End SolventHazard Work in Chemical Fume Hood Dissolving->SolventHazard SolventHazard->End

Caption: PPE and Engineering Control Decision Workflow.

Part B: Step-by-Step Handling Protocol
  • Don Core PPE: Put on your lab coat, safety glasses with side shields, and nitrile gloves.

  • Weighing the Compound:

    • Inside a Fume Hood (Preferred): Place an analytical balance inside a chemical fume hood. Carefully use a spatula to transfer the desired amount of this compound to a tared weigh boat or vial. This setup contains any generated dust.

    • On an Open Bench (Risk Assessed): If a fume hood is not feasible, a risk assessment is mandatory.[12] For this scenario, respiratory protection is required. Don a NIOSH-approved respirator (e.g., an N95 or higher) to prevent inhalation of fine particles.[12][13]

  • Dissolving the Compound:

    • This step typically involves solvents like DMF, which presents its own significant health risks. All work involving the dissolution of the compound must be performed in a certified chemical fume hood.

    • Add the weighed solid to the reaction vessel inside the fume hood.

    • Slowly add the solvent (e.g., DMF) to the solid.

  • Post-Handling:

    • Tightly cap the stock container of this compound and return it to its proper storage location (0 - 8 °C).[2]

    • Decontaminate the spatula and any other reusable equipment.

    • Wipe down the work surface with an appropriate solvent and dispose of the cleaning materials as chemical waste.

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess and Don PPE: For a small, manageable spill, ensure you are wearing your core PPE plus respiratory protection.[12]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation.[12] Place the material and all cleanup supplies into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7][15]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7][15]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[15]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7]

Disposal Plan

Proper disposal is a critical component of the laboratory safety lifecycle. All waste must be handled in accordance with institutional guidelines and local, state, and federal regulations.[3][16]

  • Solid Waste: Unused or expired this compound should be placed in a clearly labeled, sealed container for solid chemical waste.

  • Contaminated Materials: Used weigh boats, gloves, paper towels, and other disposable items contaminated with the compound must be collected in a designated hazardous waste container. Do not mix with regular trash.[4]

  • Solutions: Any solutions containing this compound should be disposed of in an appropriate liquid hazardous waste container, segregated by solvent compatibility.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.